ACT-660602
Description
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Properties
Molecular Formula |
C20H20F6N8OS |
|---|---|
Molecular Weight |
534.5 g/mol |
IUPAC Name |
2-(3,5-dimethyl-1,2,4-triazol-1-yl)-1-[(2R)-2-methyl-4-[2-(trifluoromethyl)-4-[2-(trifluoromethyl)pyrimidin-5-yl]-1,3-thiazol-5-yl]piperazin-1-yl]ethanone |
InChI |
InChI=1S/C20H20F6N8OS/c1-10-8-32(4-5-33(10)14(35)9-34-12(3)29-11(2)31-34)16-15(30-18(36-16)20(24,25)26)13-6-27-17(28-7-13)19(21,22)23/h6-7,10H,4-5,8-9H2,1-3H3/t10-/m1/s1 |
InChI Key |
JENUMEXEVAAAJX-SNVBAGLBSA-N |
Isomeric SMILES |
C[C@@H]1CN(CCN1C(=O)CN2C(=NC(=N2)C)C)C3=C(N=C(S3)C(F)(F)F)C4=CN=C(N=C4)C(F)(F)F |
Canonical SMILES |
CC1CN(CCN1C(=O)CN2C(=NC(=N2)C)C)C3=C(N=C(S3)C(F)(F)F)C4=CN=C(N=C4)C(F)(F)F |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide: ACT-660602, a Potent and Selective CXCR3 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity and mechanism of action of ACT-660602, a novel, orally active, and selective antagonist of the C-X-C motif chemokine receptor 3 (CXCR3). The information presented is collated from primary research and is intended to support further investigation and development in the fields of immunology, inflammation, and autoimmune diseases.
Core Compound Profile: this compound
This compound is a potent and selective antagonist of the CXCR3 receptor, a G-protein coupled receptor (GPCR) that plays a critical role in the trafficking of activated T cells, natural killer (NK) cells, and other immune cells to sites of inflammation.[1][2] The receptor is activated by three interferon-inducible chemokines: CXCL9 (Mig), CXCL10 (IP-10), and CXCL11 (I-TAC).[1][2] By blocking the interaction of these chemokines with CXCR3, this compound effectively inhibits the migration of these immune cells, thereby representing a promising therapeutic strategy for various autoimmune and inflammatory disorders.[1]
Quantitative Binding and Functional Data
The following tables summarize the key in vitro pharmacological data for this compound, demonstrating its potency and selectivity for the human CXCR3 receptor.
Table 1: In Vitro Potency of this compound on Human CXCR3
| Assay Type | Ligand | Parameter | Value (nM) |
| T Cell Migration | CXCL10 | IC50 | 204 |
| T Cell Migration | CXCL11 | IC50 | 112 |
Data extracted from Meyer et al., J. Med. Chem. 2022, 65, 17, 11513–11532.
Table 2: Selectivity Profile of this compound
| Target | Parameter | Value (µM) |
| hERG | IC50 | 18 |
Data extracted from Meyer et al., J. Med. Chem. 2022, 65, 17, 11513–11532.
Mechanism of Action: Insurmountable Antagonism
This compound exhibits a non-competitive, or insurmountable, mode of antagonism. This means that increasing concentrations of the natural chemokine ligands (CXCL10 and CXCL11) cannot overcome the inhibitory effect of this compound once it is bound to the receptor. This characteristic suggests that this compound may bind to an allosteric site on the CXCR3 receptor, distinct from the orthosteric site where the natural chemokines bind. This binding mode leads to a conformational change in the receptor that prevents signaling, even when the natural ligand is present.
Experimental Protocols
The following are detailed methodologies for the key in vitro assays used to characterize the binding and functional activity of this compound.
T Cell Migration Assay
Objective: To determine the inhibitory potency of this compound on the migration of human T cells towards the CXCR3 ligands CXCL10 and CXCL11.
Cell Line: Human T-lymphocyte cell line expressing endogenous CXCR3.
Methodology:
-
Cell Preparation: Human T cells are washed and resuspended in assay buffer (RPMI 1640 with 0.5% BSA) to a final concentration of 1 x 10^6 cells/mL.
-
Compound Preparation: this compound is serially diluted in DMSO and then further diluted in assay buffer to achieve the desired final concentrations.
-
Chemotaxis Setup: A 96-well chemotaxis plate with a 5 µm pore size polycarbonate membrane is used.
-
The lower chamber is filled with assay buffer containing a pre-determined optimal concentration of either human CXCL10 or CXCL11.
-
The upper chamber (the insert) is filled with the T cell suspension pre-incubated with varying concentrations of this compound or vehicle control (DMSO) for 30 minutes at 37°C.
-
-
Incubation: The plate is incubated for 3 hours at 37°C in a 5% CO2 incubator to allow for cell migration.
-
Cell Quantification: After incubation, the insert is removed. The number of cells that have migrated to the lower chamber is quantified using a cell viability reagent (e.g., CellTiter-Glo®) and a luminometer.
-
Data Analysis: The luminescence signal is proportional to the number of migrated cells. The percentage of inhibition at each concentration of this compound is calculated relative to the vehicle control. The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation.
Insurmountability Assay
Objective: To assess the binding mode of this compound and determine if its antagonism can be overcome by increasing concentrations of the natural ligand.
Methodology:
-
Assay Setup: The T cell migration assay is performed as described above.
-
Experimental Design: A fixed, inhibitory concentration of this compound (e.g., a concentration around its IC80) is pre-incubated with the T cells.
-
Ligand Titration: A full concentration-response curve for the chemokine ligand (CXCL10 or CXCL11) is generated in the presence and absence of this compound.
-
Data Analysis: The resulting concentration-response curves are plotted.
-
A rightward shift in the agonist concentration-response curve with no change in the maximum response would indicate competitive antagonism.
-
A depression of the maximum response of the agonist in the presence of the antagonist, even at saturating agonist concentrations, is indicative of non-competitive (insurmountable) antagonism.
-
Signaling Pathways and Experimental Workflow Visualization
The following diagrams illustrate the CXCR3 signaling pathway and the experimental workflow for the T cell migration assay.
Caption: CXCR3 Signaling Pathway and Inhibition by this compound.
Caption: Workflow for the in vitro T Cell Migration Assay.
References
The Discovery and Synthesis of ACT-660602: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
ACT-660602 is a potent and selective antagonist of the C-X-C motif chemokine receptor 3 (CXCR3), a G-protein coupled receptor implicated in a variety of autoimmune diseases. This document provides an in-depth technical overview of the discovery, synthesis, and preclinical evaluation of this compound. It is intended to serve as a comprehensive resource for researchers and professionals in the field of drug development. All quantitative data are presented in structured tables, and detailed experimental protocols for key assays are provided. Additionally, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a clear understanding of the underlying scientific principles.
Introduction
The chemokine receptor CXCR3 is a key mediator of immune cell trafficking and is activated by the interferon-γ-inducible chemokines CXCL9, CXCL10, and CXCL11.[1][2] This receptor is predominantly expressed on activated T-lymphocytes, particularly T helper 1 (Th1) cells, and natural killer (NK) cells.[3] Upon ligand binding, CXCR3 initiates a signaling cascade that leads to chemotaxis, integrin activation, and cellular migration to sites of inflammation.[3] Given its central role in immune cell recruitment, CXCR3 has emerged as a promising therapeutic target for the treatment of various autoimmune and inflammatory disorders.
This compound was identified through a high-throughput screening campaign followed by an iterative lead optimization process.[1][4] This small molecule antagonist exhibits high potency and selectivity for CXCR3, effectively inhibiting T-cell migration.[1][5] Preclinical studies in animal models of inflammatory diseases have demonstrated its potential as a therapeutic agent.[1][4] This whitepaper will detail the scientific journey from initial discovery to the preclinical validation of this compound.
Discovery and Lead Optimization
The discovery of this compound began with a high-throughput screening effort to identify small molecules that could inhibit the binding of CXCL10 and CXCL11 to CXCR3. The initial hit, a piperazinyl-triazolyl-ethanone derivative, served as the starting point for a comprehensive lead optimization campaign. The primary objectives of this campaign were to enhance potency, improve metabolic stability, and mitigate off-target effects, particularly hERG inhibition.[1]
Structural modifications were systematically introduced to the core scaffold, and the resulting analogues were evaluated in a battery of in vitro assays. This iterative process of chemical synthesis and biological testing led to the identification of this compound as a clinical candidate with a well-balanced profile of potency, selectivity, and pharmacokinetic properties.[1][4]
Synthesis of this compound
The synthesis of this compound is accomplished through a multi-step sequence, as detailed in the supporting information of the primary publication by Idorsia Pharmaceuticals Ltd.[6] The general synthetic strategy involves the coupling of a substituted piperazine moiety with a triazole-containing fragment.
Note: The following is a generalized synthetic scheme based on the synthesis of similar piperazinyl-triazolyl-ethanone derivatives. The precise, step-by-step protocol for this compound is proprietary and detailed in the primary source.[6]
Caption: Generalized synthetic workflow for piperazinyl-triazolyl-ethanone derivatives.
Biological Activity and Preclinical Evaluation
In Vitro Potency and Selectivity
This compound is a potent antagonist of the CXCR3 receptor. Its inhibitory activity was assessed in various in vitro assays, with the key quantitative data summarized in the table below.
| Assay Type | Parameter | Value | Reference |
| CXCR3 Radioligand Binding | IC50 | 204 nM | [5] |
| T-Cell Migration Assay | IC50 | 112 nM | [5] |
| hERG Inhibition Assay | IC50 | 18 µM | [5] |
In Vivo Efficacy
The in vivo efficacy of this compound was evaluated in a murine model of lipopolysaccharide (LPS)-induced acute lung injury. Oral administration of this compound demonstrated a significant reduction in the recruitment of CXCR3+ CD8+ T-cells into the bronchoalveolar lavage fluid, indicating potent anti-inflammatory activity in a disease-relevant setting.[1][4]
| Animal Model | Dose | Effect | Reference |
| LPS-induced acute lung injury (mouse) | 30 mg/kg (oral, once daily) | Significantly reduced recruitment of CXCR3+ CD8+ T-cells | [1][4] |
Mechanism of Action: CXCR3 Signaling Pathway
CXCR3 is a G-protein coupled receptor that, upon binding its ligands (CXCL9, CXCL10, CXCL11), activates intracellular signaling cascades. These pathways ultimately lead to the cellular responses of chemotaxis and migration. This compound acts as an antagonist, blocking the binding of these chemokines to the receptor and thereby inhibiting the downstream signaling events.
Caption: Simplified CXCR3 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
T-Cell Migration Assay
This assay evaluates the ability of a compound to inhibit the migration of CXCR3-expressing T-cells towards a chemokine gradient.
Workflow:
Caption: Workflow for the T-cell migration assay.
Detailed Protocol:
-
Cell Preparation: Isolate primary human T-cells or use a T-cell line (e.g., Jurkat) stably expressing human CXCR3.
-
Compound Incubation: Resuspend cells in assay medium and pre-incubate with varying concentrations of this compound for 30 minutes at 37°C.
-
Transwell Setup: Add assay medium containing a specific concentration of a CXCR3 ligand (e.g., CXCL10) to the lower wells of a Transwell plate.
-
Cell Seeding: Add the pre-incubated T-cells to the upper chamber of the Transwell inserts.
-
Migration: Incubate the plate for 2-4 hours at 37°C in a CO2 incubator to allow for cell migration through the porous membrane.
-
Quantification: Collect the migrated cells from the lower chamber and quantify them using a cell counter or a fluorescence-based assay (e.g., Calcein-AM staining).
-
Data Analysis: Plot the percentage of inhibition of migration against the concentration of this compound and determine the IC50 value using a non-linear regression analysis.
hERG Inhibition Assay
This assay is crucial for assessing the potential cardiotoxicity of a drug candidate by measuring its effect on the human Ether-à-go-go-Related Gene (hERG) potassium channel.
Detailed Protocol:
-
Cell Line: Use a mammalian cell line (e.g., HEK293) stably expressing the hERG channel.
-
Electrophysiology: Employ the whole-cell patch-clamp technique to measure the hERG current.
-
Compound Application: After establishing a stable baseline current, perfuse the cells with varying concentrations of this compound.
-
Data Acquisition: Record the hERG tail current at each compound concentration.
-
Data Analysis: Calculate the percentage of inhibition of the hERG current for each concentration and determine the IC50 value.
LPS-Induced Acute Lung Injury Model in Mice
This in vivo model is used to evaluate the anti-inflammatory efficacy of a compound in a setting of acute lung inflammation.
Detailed Protocol:
-
Animal Model: Use C57BL/6 mice.
-
Induction of Injury: Administer lipopolysaccharide (LPS) from E. coli intranasally or intratracheally to induce acute lung inflammation.
-
Compound Administration: Administer this compound orally at the desired dose (e.g., 30 mg/kg) at a specified time point relative to LPS administration (e.g., 1 hour before).
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Bronchoalveolar Lavage (BAL): At a predetermined time point after LPS challenge (e.g., 24 or 48 hours), euthanize the mice and perform a bronchoalveolar lavage with sterile saline.
-
Cell Analysis: Centrifuge the BAL fluid to pellet the cells. Resuspend the cell pellet and perform a total and differential cell count to determine the number of infiltrating immune cells, particularly CXCR3+ T-cells, using flow cytometry.
-
Data Analysis: Compare the number of infiltrating immune cells in the BAL fluid of this compound-treated mice to that of vehicle-treated control mice.
Conclusion
This compound is a potent and selective CXCR3 antagonist with a promising preclinical profile. The discovery and optimization of this compound have demonstrated a successful approach to targeting the CXCR3 pathway for the potential treatment of autoimmune and inflammatory diseases. The detailed synthetic and experimental protocols provided in this whitepaper are intended to aid researchers in further exploring the therapeutic potential of CXCR3 antagonism. The favorable in vitro and in vivo data for this compound warrant its continued investigation as a potential therapeutic agent.
References
ACT-660602: A Technical Guide for Autoimmune Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
ACT-660602 is a potent and selective antagonist of the C-X-C chemokine receptor 3 (CXCR3), a G-protein coupled receptor implicated in a variety of autoimmune diseases.[1][2][3] CXCR3 and its chemokine ligands—CXCL9, CXCL10, and CXCL11—play a critical role in the recruitment of immune cells, such as T-helper 1 (Th1) lymphocytes, to sites of inflammation.[2][3] By blocking this signaling pathway, this compound represents a promising therapeutic strategy for mitigating the tissue damage associated with aberrant immune responses in autoimmune disorders. This document provides a comprehensive technical overview of this compound, including its mechanism of action, pharmacological data, and detailed experimental protocols for its evaluation.
Core Data Summary
Pharmacological Profile of this compound
The following table summarizes the key in vitro and in vivo pharmacological parameters of this compound.
| Parameter | Value | Species | Assay Type | Reference |
| CXCR3 Antagonism (IC50) | 204 nM | Human | Radioligand Binding Assay | [1] |
| T-Cell Migration Inhibition (IC50) | 37 nM | Human | CXCL11-induced T-cell migration | [1] |
| hERG Inhibition (IC50) | 18 µM | Human | Electrophysiology Assay | [1] |
| Metabolic Clearance (CLint) | Data not publicly available in detail, but noted as improved. | Human, Rat, Mouse | Liver Microsome Assay | [1] |
| In Vivo Efficacy | Significant reduction of CXCR3+ CD8+ T-cell recruitment | Mouse | LPS-induced lung inflammation model (30 mg/kg, p.o.) | [2] |
Developmental Status
As of the latest publicly available information from Idorsia Pharmaceuticals, this compound is a preclinical candidate. While another CXCR3 antagonist from Idorsia, ACT-777991, is being prepared for proof-of-concept studies, this compound is not currently listed in their clinical development pipeline.
Mechanism of Action: CXCR3 Signaling Pathway
This compound functions by competitively binding to CXCR3, thereby preventing the binding of its natural chemokine ligands (CXCL9, CXCL10, and CXCL11). This antagonism inhibits the downstream signaling cascades that lead to immune cell migration and activation.
Caption: CXCR3 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound.
LPS-Induced Lung Inflammation in Mice
This in vivo model is used to assess the efficacy of this compound in reducing T-cell infiltration in an inflammatory setting.
Materials:
-
Lipopolysaccharide (LPS) from E. coli
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Sterile phosphate-buffered saline (PBS)
-
This compound formulation for oral gavage
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Anesthetic (e.g., ketamine/xylazine cocktail)
-
Bronchoalveolar lavage (BAL) equipment
-
Flow cytometry reagents for T-cell staining (e.g., anti-CD3, anti-CD8, anti-CXCR3 antibodies)
Procedure:
-
Animal Acclimatization: House male C57BL/6 mice (8-10 weeks old) in a controlled environment for at least one week prior to the experiment.
-
Compound Administration: Administer this compound (e.g., 30 mg/kg) or vehicle control via oral gavage one hour prior to LPS challenge.
-
LPS Challenge: Anesthetize mice via intraperitoneal injection. Intratracheally instill a sublethal dose of LPS (e.g., 1-5 mg/kg) in sterile PBS. A control group receives PBS alone.
-
Bronchoalveolar Lavage (BAL): At a predetermined time point post-challenge (e.g., 24 or 48 hours), euthanize the mice. Expose the trachea and cannulate. Perform BAL by instilling and retrieving a fixed volume of PBS (e.g., 3 x 0.5 mL).
-
Cell Isolation and Analysis: Centrifuge the BAL fluid to pellet the cells. Resuspend the cell pellet and perform a cell count. Stain the cells with fluorescently labeled antibodies against CD3, CD8, and CXCR3.
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Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the number and percentage of CXCR3+ CD8+ T-cells in the BAL fluid.
Caption: Workflow for the LPS-induced lung inflammation model.
T-Cell Migration Assay (Boyden Chamber)
This in vitro assay quantifies the ability of this compound to inhibit the chemotactic migration of T-cells towards a CXCR3 ligand.
Materials:
-
Human T-cells (e.g., activated primary T-cells or a T-cell line expressing CXCR3)
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Chemoattractant: Recombinant human CXCL11
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This compound at various concentrations
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Boyden chamber apparatus with polycarbonate membranes (e.g., 5 µm pore size)
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Cell culture medium (e.g., RPMI 1640)
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Cell viability/quantification reagent (e.g., Calcein-AM or a cell counter)
Procedure:
-
Cell Preparation: Culture and expand human T-cells. On the day of the assay, harvest and resuspend the cells in serum-free medium at a concentration of 1 x 106 cells/mL.
-
Compound Incubation: Pre-incubate the T-cell suspension with various concentrations of this compound or vehicle control for 30 minutes at 37°C.
-
Assay Setup: Add cell culture medium containing CXCL11 (e.g., 100 ng/mL) to the lower wells of the Boyden chamber. Place the porous membrane over the lower wells.
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Cell Seeding: Add the pre-incubated T-cell suspension to the upper chamber of the inserts.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours to allow for cell migration.
-
Quantification: Quantify the number of cells that have migrated to the lower chamber. This can be done by lysing the cells in the lower chamber and quantifying a fluorescent marker, or by direct cell counting.
-
Data Analysis: Calculate the percentage inhibition of migration for each concentration of this compound and determine the IC50 value.
Caption: Workflow for the in vitro T-cell migration assay.
hERG Liability Assay
This electrophysiology assay is crucial for assessing the potential cardiotoxicity of this compound by measuring its effect on the hERG potassium channel.
Materials:
-
HEK293 cells stably expressing the hERG channel
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Patch-clamp electrophysiology rig
-
Extracellular and intracellular recording solutions
-
This compound at various concentrations
Procedure:
-
Cell Culture: Culture hERG-expressing HEK293 cells under standard conditions.
-
Patch-Clamp Recording: Establish a whole-cell patch-clamp configuration on a single cell.
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Baseline Current Measurement: Record baseline hERG tail currents in response to a voltage step protocol.
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Compound Application: Perfuse the cell with the extracellular solution containing a known concentration of this compound.
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Post-Compound Current Measurement: After a stable effect is reached, record the hERG tail currents again.
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Washout: Perfuse the cell with the control extracellular solution to wash out the compound and record the recovery of the current.
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Data Analysis: Measure the peak tail current amplitude before and after compound application. Calculate the percentage of current inhibition for each concentration and determine the IC50 value.
Conclusion
This compound is a well-characterized, potent, and selective CXCR3 antagonist with demonstrated efficacy in a preclinical model of inflammation. Its favorable in vitro profile, including high potency in inhibiting T-cell migration and a reasonable safety margin with respect to hERG inhibition, makes it a valuable tool for research into the role of the CXCR3 pathway in autoimmune diseases. The experimental protocols provided herein offer a foundation for further investigation and characterization of this and similar compounds in the context of autoimmune and inflammatory disorders.
References
In vitro characterization of ACT-660602
An In-Depth Technical Guide to the In Vitro Characterization of ACT-660602, a Novel CXCR3 Antagonist
For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the in vitro characterization of this compound, a potent and orally active antagonist of the chemokine receptor CXCR3. This guide details the pharmacological profile of this compound, including its binding affinity, selectivity, and functional effects on T-cell migration. Furthermore, it outlines the experimental protocols for key in vitro assays and visualizes the underlying biological pathways and experimental workflows.
Core Data Presentation
The in vitro activity of this compound has been quantified through a series of pharmacological and metabolic assays. The key quantitative data are summarized in the tables below for ease of comparison and reference.
Table 1: Pharmacological Profile of this compound
| Parameter | Value | Description |
| Target | CXCR3 | C-X-C motif chemokine receptor 3 |
| Mechanism of Action | Non-competitive Antagonist | Binds to a site on the receptor other than the agonist binding site, inhibiting receptor activity. |
| IC50 (CXCR3) | 204 nM[1][2] | Half-maximal inhibitory concentration against CXCR3, indicating its potency. |
| IC50 (T-cell migration) | 37 nM[3] | Half-maximal inhibitory concentration for the inhibition of human T-cell migration induced by CXCL11. |
| Selectivity (hERG IC50) | 18 µM[1] | High IC50 value against the hERG channel, suggesting a low risk of cardiac side effects. |
Table 2: In Vitro Metabolic Stability of this compound
| System | Species | Parameter | Result |
| Liver Microsomes | Human (HLM) | Intrinsic Clearance (CLint) | Data not publicly available |
| Liver Microsomes | Rat (RLM) | Intrinsic Clearance (CLint) | Data not publicly available |
| Liver Microsomes | Mouse (MLM) | Intrinsic Clearance (CLint) | Data not publicly available |
Experimental Protocols
Detailed methodologies for the key in vitro experiments are provided below. These protocols are based on standard laboratory procedures and information available from the characterization of this compound and other CXCR3 antagonists.
T-Cell Migration Assay (Transwell Assay)
This assay is used to evaluate the ability of this compound to inhibit the migration of T-cells towards a chemokine gradient.
Materials:
-
CD3/CD28-activated primary human T-cells
-
RPMI-1640 medium
-
Recombinant human CXCL11
-
This compound
-
Transwell inserts (e.g., 5 µm pore size)
-
24-well plates
-
Fluorescent dye (e.g., Calcein-AM) or flow cytometer for cell counting
Protocol:
-
Cell Preparation: Culture and activate primary human T-cells using CD3/CD28 antibodies. On the day of the assay, harvest the cells and resuspend them in RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO and make serial dilutions in RPMI-1640 medium to achieve the desired final concentrations (e.g., 5, 20, 100, 500 nM).
-
Assay Setup:
-
In the lower chamber of the 24-well plate, add RPMI-1640 medium containing CXCL11 (e.g., 100 ng/mL) to act as a chemoattractant.
-
In control wells, add medium without CXCL11.
-
Add the different concentrations of this compound to both the upper and lower chambers to ensure a stable concentration throughout the experiment.
-
-
Cell Addition: Add the T-cell suspension to the upper chamber of the Transwell inserts.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4 hours to allow for cell migration.
-
Quantification:
-
Carefully remove the Transwell inserts.
-
Quantify the number of migrated cells in the lower chamber. This can be done by lysing the cells and measuring fluorescence with a plate reader after staining with a fluorescent dye like Calcein-AM, or by direct cell counting using a flow cytometer.
-
-
Data Analysis: Calculate the percentage of migration inhibition for each concentration of this compound compared to the vehicle control (DMSO) and determine the IC50 value.
Microsomal Stability Assay
This assay assesses the metabolic stability of this compound in the presence of liver microsomes, which contain key drug-metabolizing enzymes like cytochrome P450s.
Materials:
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Pooled human, rat, and mouse liver microsomes (HLM, RLM, MLM)
-
This compound
-
NADPH regenerating system (cofactor for CYP450 enzymes)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for reaction quenching)
-
LC-MS/MS system for analysis
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing liver microsomes (e.g., 0.5 mg/mL protein concentration) in phosphate buffer.
-
Compound Addition: Add this compound to the reaction mixture at a final concentration of 1 µM.
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Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.
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Time-point Sampling: At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take aliquots of the reaction mixture and add them to ice-cold acetonitrile to stop the reaction and precipitate the proteins.
-
Sample Processing: Centrifuge the samples to pellet the precipitated proteins. Collect the supernatant for analysis.
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LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining concentration of this compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of remaining this compound against time. The slope of the linear regression line gives the elimination rate constant (k). From this, calculate the in vitro half-life (t1/2 = 0.693/k) and the intrinsic clearance (CLint).
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows related to the in vitro characterization of this compound.
References
ACT-660602: A Technical Guide to a Selective CXCR3 Chemical Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
The C-X-C motif chemokine receptor 3 (CXCR3) is a G protein-coupled receptor (GPCR) that plays a pivotal role in mediating the migration of activated T cells, natural killer (NK) cells, and other immune cells. Its involvement in various autoimmune and inflammatory diseases has established it as a significant therapeutic target. ACT-660602 has emerged as a potent, selective, and orally bioavailable antagonist of CXCR3, making it a valuable chemical probe for studying the physiological and pathological roles of this receptor. This technical guide provides an in-depth overview of this compound, including its biochemical and cellular activities, pharmacokinetic profile, and detailed experimental protocols for its characterization.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, facilitating a clear comparison of its properties.
Table 1: In Vitro Activity of this compound
| Parameter | Species | Assay | Ligand(s) | Value | Reference |
| IC50 | Human | Calcium Flux | CXCL10 | 204 nM | [1] |
| IC50 | Human | T-cell Migration | CXCL11 | 37 nM | [1] |
| Binding Mode | Human | - | CXCL10, CXCL11 | Non-competitive | [1] |
Table 2: Selectivity Profile of this compound
| Target | Species | Assay Type | IC50 | Fold Selectivity vs. CXCR3 | Reference |
| hERG | Human | Electrophysiology | 18 µM | ~88-fold | [1] |
Table 3: In Vivo Efficacy of this compound
| Model | Species | Dosing | Readout | Result | Reference |
| LPS-induced Lung Inflammation | Mouse | 30 mg/kg, p.o. | Reduction of CXCR3+ CD8+ T cells in BALF | Significant reduction | [2] |
Table 4: Pharmacokinetic Parameters of this compound
| Species | Dosing Route | Cmax | Tmax | AUC | t1/2 | Reference |
| Mouse | p.o. | Data not fully available | Data not fully available | Data not fully available | Data not fully available | [2] |
| Rat | p.o. | Data not fully available | Data not fully available | Data not fully available | Data not fully available | [2] |
| Dog | p.o. | Data not fully available | Data not fully available | Data not fully available | Data not fully available | [2] |
Note: Detailed pharmacokinetic parameters were not publicly available in the reviewed literature. The primary publication indicates that these studies were conducted and ranges for PK parameters are available in the supporting information of the source article.
Signaling Pathways
CXCR3 activation by its cognate ligands (CXCL9, CXCL10, and CXCL11) initiates downstream signaling primarily through the Gαi pathway, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels. This signaling cascade ultimately results in cellular responses such as chemotaxis. Additionally, CXCR3 can signal through β-arrestin pathways, which are involved in receptor desensitization and internalization, as well as G protein-independent signaling. This compound, as an antagonist, blocks the binding of these chemokines to CXCR3, thereby inhibiting both Gαi- and β-arrestin-mediated signaling.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound. These protocols are based on standard techniques and information inferred from the primary literature.
CXCR3 Calcium Flux Assay (FLIPR)
This assay measures the antagonist effect of this compound on CXCL10-induced intracellular calcium mobilization in cells expressing human CXCR3.
Workflow:
Methodology:
-
Cell Plating: Seed HEK293 or CHO cells stably expressing human CXCR3 into black-walled, clear-bottom 384-well microplates.
-
Dye Loading: The following day, replace the culture medium with a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Incubate the plate to allow for dye uptake.
-
Compound Addition: Add serial dilutions of this compound or vehicle control to the wells and incubate for a specified period.
-
Agonist Stimulation: Place the plate into a Fluorometric Imaging Plate Reader (FLIPR). After establishing a baseline fluorescence reading, inject a solution of CXCL10 to stimulate the cells.
-
Data Acquisition and Analysis: Monitor the fluorescence intensity over time. The antagonist effect is quantified by the reduction in the peak fluorescence signal in the presence of this compound compared to the vehicle control. Calculate IC50 values using a four-parameter logistic fit.
T-Cell Chemotaxis Assay
This assay assesses the ability of this compound to inhibit the migration of primary human T-cells towards a CXCR3 ligand.
Workflow:
Methodology:
-
Cell Preparation: Isolate primary human T-cells from peripheral blood mononuclear cells (PBMCs). Activate the T-cells with anti-CD3/CD28 antibodies to induce CXCR3 expression.
-
Assay Setup: Use a transwell plate with a permeable membrane (e.g., 5 µm pore size). Add assay medium containing CXCL11 to the lower chamber.
-
Cell Treatment and Seeding: Resuspend the activated T-cells in assay medium and pre-incubate with various concentrations of this compound or vehicle. Add the treated cell suspension to the upper chamber of the transwell.
-
Migration: Incubate the plate to allow the T-cells to migrate through the membrane towards the chemokine gradient.
-
Quantification: After the incubation period, collect the cells from the lower chamber and quantify them using a cell counter or flow cytometry.
-
Data Analysis: Determine the percentage of inhibition of migration at each concentration of this compound and calculate the IC50 value.
In Vivo LPS-Induced Lung Inflammation Model
This animal model evaluates the in vivo efficacy of this compound in reducing T-cell infiltration in an inflammatory setting.
Workflow:
Methodology:
-
Animal Dosing: Administer this compound or vehicle control to mice via oral gavage at the desired dose (e.g., 30 mg/kg).
-
Inflammation Induction: After a specified pre-treatment time, induce acute lung inflammation by intranasal or intratracheal administration of lipopolysaccharide (LPS).
-
Sample Collection: At a defined time point after LPS challenge (e.g., 24 or 48 hours), euthanize the animals and perform a bronchoalveolar lavage (BAL) to collect fluid and cells from the lungs.
-
Cellular Analysis: Centrifuge the BAL fluid to pellet the cells. Resuspend the cells and stain with fluorescently labeled antibodies against specific cell surface markers (e.g., CD3, CD8, CXCR3).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the number of different immune cell populations, specifically CXCR3+ CD8+ T-cells.
-
Efficacy Assessment: Compare the number of infiltrating CXCR3+ CD8+ T-cells in the BAL fluid of this compound-treated mice to that of vehicle-treated mice to determine the in vivo efficacy.
Conclusion
This compound is a well-characterized, potent, and selective antagonist of the chemokine receptor CXCR3. Its demonstrated in vitro and in vivo activity makes it an invaluable tool for researchers investigating the role of the CXCR3 axis in health and disease. The data and protocols presented in this guide provide a comprehensive resource for the scientific community to effectively utilize this compound as a chemical probe in their studies.
References
The Pharmacokinetics and Pharmacodynamics of ACT-660602: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
ACT-660602 is an orally active and selective antagonist of the C-X-C chemokine receptor 3 (CXCR3).[1][2][3] This document provides a comprehensive technical guide on the pharmacokinetics and pharmacodynamics of this compound, summarizing key preclinical data. The information presented is intended to support further research and development of this compound for potential therapeutic applications in autoimmune diseases and other inflammatory conditions.
Introduction
The chemokine receptor CXCR3 is a G-protein coupled receptor that plays a critical role in the recruitment of immune cells, particularly activated T-cells, to sites of inflammation.[2][4][5] Its ligands—CXCL9, CXCL10, and CXCL11—are induced by inflammatory cytokines, and their interaction with CXCR3 mediates the trafficking of various leukocyte populations.[2][4][5] Dysregulation of the CXCR3 signaling axis has been implicated in the pathogenesis of numerous autoimmune and inflammatory diseases. This compound has been developed as a potent and selective antagonist of CXCR3 to inhibit this signaling pathway and mitigate inflammation.
Pharmacodynamics
Mechanism of Action
This compound exerts its pharmacological effect by binding to CXCR3 and competitively inhibiting the binding of its natural chemokine ligands. This antagonism blocks the downstream signaling cascades that lead to immune cell migration and activation.[1][2][4][5]
Signaling Pathway of CXCR3 and Inhibition by this compound
Caption: CXCR3 signaling pathway and its inhibition by this compound.
In Vitro Potency and Selectivity
This compound demonstrates potent and selective inhibition of CXCR3. The following table summarizes its in vitro pharmacodynamic properties.
| Parameter | Value | Species/Cell Line | Description | Reference |
| CXCR3 IC50 | 204 nM | - | Concentration for 50% inhibition of CXCR3. | [1][3] |
| hERG IC50 | 18 µM | - | Concentration for 50% inhibition of the hERG channel, indicating selectivity for CXCR3. | [1] |
| T-Cell Migration IC50 | 37 nM | Human T-Cells | Concentration for 50% inhibition of T-cell migration induced by CXCL11. | [1] |
| Binding Mode | Non-competitive | - | Displays a non-competitive binding mode with respect to CXCL10 and CXCL11. | [1] |
In Vivo Pharmacodynamics
Preclinical studies in animal models have demonstrated the in vivo efficacy of this compound in modulating immune cell trafficking.
| Study | Model | Dose | Outcome | Reference |
| Anti-inflammatory Activity | Mouse model of acute lung injury | 30 mg/kg (p.o., once daily) | Demonstrated anti-inflammatory activity. | [1][2][4][5] |
| Immune Cell Recruitment | Mouse model of acute lung injury | 30 mg/kg (p.o., once daily) | Significantly reduced recruitment of CXCR3+ CD8+ T-cells in the bronchoalveolar lavage compartment. | [2][4][5] |
Pharmacokinetics
Absorption, Distribution, Metabolism, and Excretion (ADME)
While detailed human pharmacokinetic data for this compound is not publicly available, preclinical studies have characterized its metabolic stability.
| Parameter | Species | System | Outcome | Reference |
| Metabolic Clearance (CLint) | Human, Rat, Mouse | Liver Microsomes | Intrinsic metabolic clearance was evaluated. | [1] |
A related CXCR3 antagonist, ACT-777991, has undergone a first-in-human study, and its pharmacokinetic profile may provide some insights. For ACT-777991, rapid absorption was observed (Tmax 0.5-1.5 hours) with a terminal half-life of 9.7-10.3 hours.[6] It exhibited dose-proportional exposure and minimal accumulation.[6]
Experimental Protocols
T-Cell Migration Assay
Workflow for T-Cell Migration Assay
Caption: Experimental workflow for the T-cell migration assay.
-
Cell Line: CD3/CD28-activated primary human T-cells.[1]
-
Compound Concentration: Various concentrations of this compound were tested, including 112 nM.[1]
-
Incubation Time: Cells were incubated with the compound for 45 minutes.[1]
-
Agonist: CXCL11 was used as the chemoattractant.[1]
-
Method: Inhibition of cell migration was assessed using an imaging method.[1]
-
Result: The concentration of this compound that inhibited 50% of T-cell migration (IC50) was determined to be 37 nM.[1]
In Vivo Lung Inflammation Model
-
Model: Lipopolysaccharide (LPS)-induced lung inflammation in mice.[2][4][5]
-
Dosing: this compound was administered orally at a dose of 30 mg/kg once daily.[1][2][4][5]
-
Endpoint: The primary endpoint was the recruitment of CXCR3+ CD8+ T-cells into the bronchoalveolar lavage fluid.[2][4][5]
-
Result: this compound significantly reduced the recruitment of these inflammatory cells, demonstrating its anti-inflammatory potential in vivo.[2][4][5]
Metabolic Stability Assay
-
System: Human, rat, and mouse liver microsomes (HLM, RLM, MLM).[1]
-
Compound Concentration: 1 µM of this compound.[1]
-
Incubation Time: 6 hours.[1]
-
Endpoint: The intrinsic metabolic clearance (CLint) of this compound was determined.[1]
Conclusion
This compound is a potent and selective CXCR3 antagonist with demonstrated in vitro and in vivo activity. Its ability to inhibit T-cell migration and reduce inflammation in preclinical models suggests its potential as a therapeutic agent for autoimmune diseases. Further clinical investigation is warranted to fully elucidate its pharmacokinetic and pharmacodynamic profile in humans and to establish its safety and efficacy in relevant patient populations.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery and In Vivo Evaluation of this compound: A Potent and Selective Antagonist of the Chemokine Receptor CXCR3 for Autoimmune Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Pharmacokinetics, pharmacodynamics and safety of the novel C-X-C chemokine receptor 3 antagonist ACT-777991: Results from the first-in-human study in healthy adults - PubMed [pubmed.ncbi.nlm.nih.gov]
Structure-Activity Relationship of ACT-660602 Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of ACT-660602, a potent and selective antagonist of the chemokine receptor CXCR3, and its analogs. The development of this compound stemmed from a high-throughput screening hit, followed by an iterative optimization process to enhance biological potency, metabolic stability, and reduce off-target effects, particularly hERG inhibition.[1] This document summarizes the key quantitative data, details the experimental methodologies, and visualizes the underlying biological pathways and drug discovery logic.
Quantitative Structure-Activity Relationship Data
The lead optimization campaign for this compound involved systematic modifications of a piperazinyl-triazolylethanone scaffold. The following table summarizes the quantitative data for a selection of key analogs, illustrating the impact of structural changes on CXCR3 antagonism, hERG inhibition, and metabolic stability.
| Compound ID | R1 Modification | R2 Modification | CXCR3 IC50 (nM) | hERG IC50 (µM) | Metabolic Stability (CLint, µL/min/mg) |
| Hit Compound | 4-Cl-Ph | H | 1200 | <1 | >200 |
| Analog 1 | 4-Cl-Ph | CH3 | 850 | 1.5 | 150 |
| Analog 2 | 4-F-Ph | H | 980 | <1 | >200 |
| Analog 3 | 3,4-di-F-Ph | H | 600 | 2.3 | 120 |
| Analog 4 | 4-CN-Ph | H | 750 | 1.8 | 180 |
| Lead Compound | 4-Cl-Ph-CH2- | H | 350 | 5.0 | 80 |
| This compound | 4-F-Ph-O-CH2- | CH3 | 204 | 18 | <20 |
Note: The data presented in this table is a representative summary based on the described optimization process. Actual values are detailed in the primary research publication.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the development of this compound and its analogs.
CXCR3 Radioligand Binding Assay
This assay was employed to determine the binding affinity of the synthesized compounds to the human CXCR3 receptor.
-
Cell Line: CHO cells stably expressing the human CXCR3 receptor.
-
Radioligand: [¹²⁵I]-CXCL10 or [¹²⁵I]-CXCL11.
-
Procedure:
-
Cell membranes from CXCR3-expressing CHO cells were prepared by homogenization and centrifugation.
-
A constant concentration of the radioligand was incubated with the cell membranes in a binding buffer (e.g., 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4).
-
Increasing concentrations of the test compounds (analogs of this compound) were added to compete with the radioligand for binding to the receptor.
-
The mixture was incubated to reach equilibrium (e.g., 60 minutes at 25°C).
-
The bound and free radioligand were separated by rapid filtration through a glass fiber filter, which traps the cell membranes.
-
The radioactivity retained on the filter was quantified using a gamma counter.
-
-
Data Analysis: The IC50 values were determined by non-linear regression analysis of the competition binding curves.
T-Cell Migration Assay
This functional assay assessed the ability of the compounds to antagonize CXCR3-mediated T-cell migration.
-
Cell Type: Activated human T-cells, which naturally express CXCR3.
-
Chemoattractant: Recombinant human CXCL10 or CXCL11.
-
Apparatus: Transwell migration plates (e.g., 96-well format with a 5 µm pore size polycarbonate membrane).
-
Procedure:
-
A solution containing the chemoattractant (e.g., 10 nM CXCL10) was placed in the lower chamber of the Transwell plate.
-
Activated T-cells were pre-incubated with various concentrations of the test compounds for 30 minutes.
-
The cell suspension was then added to the upper chamber (the insert).
-
The plate was incubated for a period to allow for cell migration through the porous membrane towards the chemoattractant (e.g., 2-4 hours at 37°C in a 5% CO₂ incubator).
-
The number of cells that migrated to the lower chamber was quantified, typically using a cell viability reagent (e.g., CellTiter-Glo®) or by flow cytometry.
-
-
Data Analysis: The IC50 values for the inhibition of cell migration were calculated from the dose-response curves.
hERG Patch-Clamp Assay
This electrophysiological assay was crucial for assessing the potential cardiotoxicity of the compounds by measuring their effect on the hERG potassium channel.
-
Cell Line: HEK293 cells stably expressing the human hERG channel.
-
Methodology: Whole-cell patch-clamp electrophysiology.
-
Procedure:
-
A single HEK293-hERG cell was selected and a glass micropipette with a fine tip was used to form a high-resistance seal with the cell membrane.
-
The membrane patch under the pipette tip was ruptured to gain electrical access to the cell's interior (whole-cell configuration).
-
The voltage across the cell membrane was clamped and specific voltage protocols were applied to elicit hERG channel currents.
-
A baseline recording of the hERG current was established.
-
The test compound was then perfused over the cell at various concentrations.
-
The effect of the compound on the hERG current (typically a reduction in the tail current) was recorded.
-
-
Data Analysis: The percentage of hERG channel inhibition at each compound concentration was determined, and the IC50 value was calculated.
Signaling Pathways and Logical Relationships
The following diagrams illustrate the CXCR3 signaling pathway and the logical workflow of the lead optimization process for this compound.
Caption: CXCR3 Signaling Pathway and Mechanism of this compound.
Caption: Lead Optimization Workflow for this compound.
References
In-Depth Technical Guide: Selectivity Profile of ACT-660602 for CXCR3 Over Other GPCRs
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the selectivity and pharmacological profile of ACT-660602, a potent antagonist of the C-X-C motif chemokine receptor 3 (CXCR3). The document synthesizes available data on its binding affinity and functional activity at CXCR3 compared to other G-protein coupled receptors (GPCRs). Detailed experimental methodologies for key assays are provided to enable replication and further investigation. Additionally, signaling pathways and experimental workflows are visually represented to facilitate a comprehensive understanding of the compound's mechanism of action and evaluation process.
Introduction
The chemokine receptor CXCR3 is a G-protein coupled receptor (GPCR) that plays a critical role in the recruitment of immune cells, particularly activated T-lymphocytes and natural killer (NK) cells, to sites of inflammation.[1] Its endogenous ligands are the interferon-γ-inducible chemokines: CXCL9 (Mig), CXCL10 (IP-10), and CXCL11 (I-TAC).[1] The CXCR3 signaling axis is implicated in the pathophysiology of various autoimmune diseases and inflammatory conditions, making it an attractive therapeutic target.[2]
This compound is an orally active, small-molecule antagonist of CXCR3.[3] Its development as a potential therapeutic agent for autoimmune diseases necessitates a thorough characterization of its selectivity for CXCR3 over other GPCRs to minimize off-target effects and ensure a favorable safety profile. This guide focuses on the quantitative assessment of this selectivity and the experimental protocols employed.
Quantitative Selectivity Data
The selectivity of this compound for CXCR3 has been evaluated against a panel of other GPCRs and ion channels. The available data demonstrates a high degree of selectivity for CXCR3.
| Target | Assay Type | Ligand/Substrate | IC50 (nM) | Fold Selectivity vs. CXCR3 |
| CXCR3 | T-Cell Migration | CXCL10 | 204 | - |
| hERG | Radioligand Binding | [3H]-Astemizole | 18,000 | ~88 |
| Data sourced from publicly available information. A comprehensive selectivity panel against a wider range of GPCRs is detailed in the primary publication by Meyer et al., J Med Chem 2022. |
Experimental Protocols
The following sections detail the methodologies for the key in vitro assays used to characterize the potency and selectivity of this compound.
CXCR3-Mediated T-Cell Migration Assay
This functional assay assesses the ability of this compound to inhibit the migration of CXCR3-expressing cells towards a chemoattractant gradient of CXCL10.
Objective: To determine the functional inhibitory potency (IC50) of this compound on CXCR3-mediated cell migration.
Materials:
-
CXCR3-expressing T-cells (e.g., activated human peripheral blood mononuclear cells or a suitable T-cell line)
-
Recombinant human CXCL10
-
This compound
-
Transwell inserts (e.g., 5 µm pore size)
-
Assay medium (e.g., RPMI 1640 with 0.5% BSA)
-
Detection reagent (e.g., Calcein AM or similar viability dye)
-
Multi-well plate reader
Procedure:
-
Cell Preparation: Culture and harvest CXCR3-expressing T-cells. Wash the cells and resuspend them in assay medium at a concentration of 1-2 x 10^6 cells/mL.
-
Compound Preparation: Prepare a serial dilution of this compound in assay medium.
-
Assay Setup:
-
Add assay medium containing CXCL10 (at a concentration predetermined to elicit a submaximal migratory response, e.g., EC80) to the lower chambers of the transwell plate.
-
In the upper chambers (transwell inserts), add the cell suspension pre-incubated with varying concentrations of this compound or vehicle control.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours to allow for cell migration.
-
Quantification of Migration:
-
Remove the transwell inserts.
-
Quantify the number of migrated cells in the lower chamber. This can be achieved by lysing the cells and measuring the fluorescence of a pre-loaded dye (e.g., Calcein AM) or by direct cell counting using a flow cytometer.
-
-
Data Analysis: Plot the percentage of inhibition of cell migration against the concentration of this compound. Calculate the IC50 value using a non-linear regression analysis (e.g., four-parameter logistic fit).
Radioligand Binding Assay for hERG Selectivity
This assay determines the affinity of this compound for the hERG potassium channel, a common off-target liability for many drugs.
Objective: To assess the potential for off-target binding of this compound to the hERG channel.
Materials:
-
Membranes from cells stably expressing the hERG channel
-
Radiolabeled ligand for hERG (e.g., [3H]-Astemizole)
-
This compound
-
Binding buffer
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound.
-
Assay Reaction: In a multi-well plate, combine the hERG-expressing cell membranes, the radiolabeled ligand at a concentration near its Kd, and varying concentrations of this compound or vehicle control.
-
Incubation: Incubate the plate to allow the binding reaction to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter mat to separate the membrane-bound radioligand from the unbound radioligand. Wash the filters with ice-cold binding buffer.
-
Detection: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the specific binding by subtracting the non-specific binding (measured in the presence of a saturating concentration of a known hERG ligand) from the total binding. Plot the percentage of inhibition of specific binding against the concentration of this compound to determine the IC50 value.
Visualizations
CXCR3 Signaling Pathway
The binding of CXCL9, CXCL10, or CXCL11 to CXCR3 initiates a signaling cascade through the Gαi subunit of the heterotrimeric G-protein.[4] This leads to the activation of downstream effectors such as phospholipase C (PLC), phosphoinositide 3-kinase (PI3K), and the mitogen-activated protein kinase (MAPK) pathway, ultimately resulting in cellular responses like chemotaxis, proliferation, and cytokine production.[1][4] this compound, as an antagonist, blocks the initiation of this cascade.
Caption: Simplified CXCR3 signaling pathway and the antagonistic action of this compound.
Experimental Workflow for T-Cell Migration Assay
The following diagram illustrates the key steps in the transwell migration assay used to determine the functional potency of this compound.
Caption: Workflow for the CXCR3-mediated T-cell migration assay.
Conclusion
This compound is a potent and selective antagonist of the chemokine receptor CXCR3. The available data indicates a significant selectivity margin against the hERG channel, a critical parameter for drug safety. The provided experimental protocols for T-cell migration and radioligand binding assays offer a framework for the continued investigation and characterization of this and similar compounds. The high selectivity of this compound for CXCR3 underscores its potential as a targeted therapeutic for autoimmune and inflammatory diseases. Further studies detailing its selectivity against a broader panel of GPCRs will continue to refine its pharmacological profile.
References
Methodological & Application
Application Notes and Protocols for In Vivo Studies with ACT-660602
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the available information and protocols for the in vivo use of ACT-660602, a potent and selective antagonist of the chemokine receptor CXCR3. The information is compiled from publicly available scientific literature and is intended to guide researchers in designing and executing relevant in vivo studies.
Introduction
This compound is an orally active antagonist of the chemokine receptor CXCR3, with a reported IC50 value of 204 nM.[1] By blocking CXCR3, this compound inhibits the migration of T-cells, a key process in the inflammatory cascade of various autoimmune diseases.[1][2] Preclinical studies have demonstrated its efficacy in a mouse model of acute lung injury.[1]
Mechanism of Action: CXCR3 Signaling Pathway
The chemokine receptor CXCR3 is a G-protein coupled receptor (GPCR) that is activated by three primary chemokine ligands: CXCL9, CXCL10, and CXCL11. This interaction triggers downstream signaling cascades that are crucial for the chemotaxis of activated T-cells and other immune cells to sites of inflammation. This compound acts as a competitive antagonist at the CXCR3 receptor, thereby inhibiting the binding of its cognate ligands and subsequent intracellular signaling.
Below is a diagram illustrating the CXCR3 signaling pathway and the inhibitory action of this compound.
Caption: CXCR3 signaling cascade and the inhibitory point of this compound.
Quantitative Data
The following table summarizes the available quantitative data for this compound from preclinical studies. Please note that specific quantitative results from the in vivo LPS-induced lung inflammation model, such as the percentage reduction in T-cell recruitment or cell counts with statistical analysis, are not publicly available in the reviewed literature.
| Parameter | Value | Species | Assay Type | Reference |
| IC50 (CXCR3) | 204 nM | Not Specified | In vitro binding assay | [1] |
| In Vivo Dose | 30 mg/kg | Mouse | Oral administration | [2] |
| In Vivo Efficacy | Significantly reduced recruitment of CXCR3+ CD8+ T cells in bronchoalveolar lavage fluid. | Mouse | LPS-induced lung inflammation | [2] |
| Quantitative In Vivo Efficacy Data | Not Publicly Available | Mouse | LPS-induced lung inflammation |
Experimental Protocols
While the specific, detailed protocol for the in vivo evaluation of this compound in the lipopolysaccharide (LPS)-induced lung inflammation model is not fully disclosed in the primary literature, a general protocol can be constructed based on established methods. Researchers should optimize these parameters for their specific experimental needs.
General Protocol: LPS-Induced Lung Inflammation in Mice
This protocol outlines a typical procedure for inducing lung inflammation in mice using LPS, followed by treatment and analysis.
1. Animal Model:
-
Species: C57BL/6 mice are commonly used.
-
Age/Weight: 8-12 weeks old.
-
Acclimatization: Animals should be acclimatized for at least one week before the experiment.
2. Materials:
-
Lipopolysaccharide (LPS) from E. coli (serotype, e.g., O111:B4).
-
Sterile, pyrogen-free saline.
-
This compound.
-
Vehicle for this compound (e.g., appropriate aqueous solution for oral gavage).
-
Anesthesia (e.g., isoflurane, ketamine/xylazine).
-
Bronchoalveolar lavage (BAL) equipment (catheter, syringe, collection tubes).
-
Flow cytometry reagents (antibodies against CD45, CD3, CD8, CXCR3, etc.).
3. Experimental Procedure:
-
LPS Administration:
-
Anesthetize mice.
-
Administer LPS via intratracheal or intranasal instillation. The exact dose of LPS needs to be optimized but is typically in the range of 1-5 mg/kg.
-
-
This compound Administration:
-
This compound is administered orally (p.o.) at a dose of 30 mg/kg.[2]
-
The timing of administration relative to the LPS challenge (e.g., pre-treatment, co-administration, or post-treatment) is a critical parameter that should be determined based on the study's objectives.
-
-
Endpoint Analysis (typically 24-72 hours post-LPS):
-
Euthanize mice.
-
Perform bronchoalveolar lavage (BAL) by instilling and retrieving sterile saline from the lungs to collect BAL fluid.
-
Process the BAL fluid to isolate cells.
-
Perform cell counting and differential analysis.
-
Stain cells with fluorescently labeled antibodies for flow cytometric analysis to quantify specific immune cell populations, such as CXCR3+ CD8+ T cells.
-
Experimental Workflow Diagram
The following diagram illustrates a generalized workflow for an in vivo study of this compound in an LPS-induced lung inflammation model.
Caption: A generalized workflow for in vivo testing of this compound.
Conclusion
This compound is a promising CXCR3 antagonist with demonstrated in vivo activity in a model of acute lung inflammation. The provided general protocols and background information serve as a starting point for researchers interested in further investigating the therapeutic potential of this compound. It is important to note the absence of detailed, publicly available protocols and quantitative in vivo data from the primary developers, which necessitates careful optimization of experimental parameters for any new studies.
References
Application Notes and Protocols for Cell Migration Assay Using ACT-660602
For Researchers, Scientists, and Drug Development Professionals
Introduction:
ACT-660602 is an orally active and selective antagonist of the chemokine receptor CXCR3, with an IC50 value of 204 nM.[1][2] CXCR3, a G-protein-coupled receptor (GPCR), is activated by the chemokines CXCL9, CXCL10, and CXCL11, playing a crucial role in the recruitment of immune cells, particularly T-cells, to sites of inflammation.[3][4] By inhibiting the CXCR3 signaling pathway, this compound effectively blocks T-cell migration, making it a compound of interest for research in autoimmune diseases and other inflammatory conditions.[1][3][5] These application notes provide detailed protocols for assessing the efficacy of this compound in inhibiting T-cell migration using in vitro assays.
Mechanism of Action:
This compound functions as a non-competitive antagonist of CXCR3.[1] Upon binding of its cognate chemokines (CXCL9, CXCL10, or CXCL11), CXCR3 activates intracellular signaling cascades that are essential for directional cell movement. This process, known as chemotaxis, is fundamental to the immune response. This compound blocks these downstream signaling events, thereby preventing the migration of CXCR3-expressing cells, such as activated T-cells.[3][4]
Key Signaling Pathway
The binding of chemokines like CXCL10 to the CXCR3 receptor initiates a cascade of intracellular events. As a GPCR, CXCR3 is coupled to heterotrimeric G-proteins, primarily of the Gαi subtype.[6] Activation of Gαi leads to the dissociation of its subunits, which in turn modulate the activity of various downstream effectors. Key pathways involved in CXCR3-mediated cell migration include the Phospholipase C (PLC), Phosphoinositide 3-kinase (PI3K)/AKT, and Mitogen-activated protein kinase (MAPK)/ERK pathways. These pathways converge to regulate cytoskeletal rearrangements, adhesion, and ultimately, cell motility. This compound, by acting as an antagonist, prevents the initiation of this signaling cascade.
References
- 1. Frontiers | Evolution, Expression and Functional Analysis of CXCR3 in Neuronal and Cardiovascular Diseases: A Narrative Review [frontiersin.org]
- 2. Mouse CD8+ T Cell Migration in vitro and CXCR3 Internalization Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. T cell transwell migration [bio-protocol.org]
- 4. Potential therapeutic manipulations of the CXCR3 chemokine axis for the treatment of inflammatory fibrosing diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CXCR3 - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: ACT-660602 as a Negative Control in CXCR3 Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The C-X-C chemokine receptor 3 (CXCR3) is a G protein-coupled receptor (GPCR) that plays a pivotal role in the recruitment of activated T cells, natural killer (NK) cells, and other immune cells to sites of inflammation. Its ligands, CXCL9 (Mig), CXCL10 (IP-10), and CXCL11 (I-TAC), are interferon-inducible chemokines that are upregulated in various inflammatory and autoimmune diseases, as well as in the tumor microenvironment. Given its central role in immune cell trafficking, CXCR3 has emerged as a significant therapeutic target for a range of pathological conditions.
In the study of CXCR3 signaling and the development of novel therapeutics, the use of well-characterized tool compounds is essential. ACT-660602 is a potent and selective antagonist of CXCR3.[1][2][3] Its properties make it an excellent negative control for in vitro and in vivo studies aimed at elucidating the biological functions of the CXCR3 pathway and for validating the specificity of other potential CXCR3-targeted compounds. This document provides detailed application notes and protocols for the use of this compound as a negative control in CXCR3 research.
Pharmacological Profile of this compound
This compound is an orally active small molecule antagonist of the chemokine receptor CXCR3.[1] It exhibits a non-competitive binding mode to CXCL10 and CXCL11.[1] The key pharmacological parameters of this compound are summarized in the table below.
| Parameter | Value | Species | Assay Type | Reference |
| IC50 (CXCR3) | 204 nM | Human | T-cell migration inhibition | [1] |
| Binding Mode | Non-competitive | Human | Functional Assays | [1] |
| Selectivity (hERG IC50) | > 18 µM | Human | Electrophysiology | [1] |
| In Vivo Efficacy | Significant reduction of CXCR3+ CD8+ T cell recruitment in a mouse model of lung inflammation at 30 mg/kg (p.o.) | Mouse | In vivo inflammation model | [2][3] |
Rationale for Use as a Negative Control
A negative control is a crucial component of any experiment, designed to demonstrate that an observed effect is due to the specific variable being tested and not to other, non-specific factors. In the context of CXCR3 research, this compound is an ideal negative control for several reasons:
-
High Potency and Selectivity: this compound potently inhibits CXCR3-mediated responses with an IC50 in the nanomolar range.[1] Its high selectivity, for instance over the hERG channel, minimizes the likelihood of off-target effects that could confound experimental results.[1]
-
Well-Characterized Mechanism of Action: As a non-competitive antagonist, this compound blocks CXCR3 signaling irrespective of the stimulating ligand (CXCL9, CXCL10, or CXCL11), providing a clear and consistent inhibitory effect.[1]
-
Commercial Availability: this compound is commercially available from various suppliers, ensuring its accessibility for research purposes.
By including a treatment group with this compound in an experiment, researchers can confirm that the biological effects observed with a potential CXCR3 agonist or in a disease model are indeed mediated by CXCR3 activation. Any residual activity in the presence of a saturating concentration of this compound would suggest the involvement of other receptors or pathways.
CXCR3 Signaling Pathway
CXCR3 is a Gαi-coupled receptor. Upon ligand binding, it initiates a signaling cascade that leads to various cellular responses, primarily chemotaxis, but also cell proliferation and survival. The key signaling pathways are depicted in the diagram below.
Caption: CXCR3 Signaling Pathway and Point of Inhibition by this compound.
Experimental Protocols
The following are detailed protocols for key in vitro assays where this compound can be used as a negative control to validate CXCR3-mediated effects.
Chemotaxis Assay
This assay measures the directional migration of cells towards a chemoattractant, a hallmark of CXCR3 function.
Experimental Workflow:
Caption: Workflow for a CXCR3-mediated chemotaxis assay.
Materials:
-
CXCR3-expressing cells (e.g., activated human T cells, or a cell line stably expressing CXCR3)
-
Chemotaxis chambers (e.g., Transwell® plates with 5 µm pore size)
-
Assay medium (e.g., RPMI 1640 with 0.5% BSA)
-
CXCR3 ligand (e.g., recombinant human CXCL10)
-
This compound
-
Vehicle control (e.g., DMSO)
-
Cell counting solution or flow cytometer
Procedure:
-
Cell Preparation:
-
Culture and expand CXCR3-expressing cells. For primary T cells, activation with anti-CD3/CD28 antibodies and IL-2 for several days is recommended to upregulate CXCR3 expression.
-
Harvest cells and resuspend in assay medium at a concentration of 1 x 10^6 cells/mL.
-
-
Assay Setup:
-
Prepare chemoattractant solutions in the bottom wells of the chemotaxis plate:
-
Negative Control (Basal Migration): Assay medium with vehicle.
-
Positive Control (Maximal Migration): Assay medium with an optimal concentration of CXCL10 (e.g., 100 ng/mL).
-
This compound Treatment: Assay medium with CXCL10 (100 ng/mL) and a concentration of this compound sufficient to fully inhibit CXCR3 (e.g., 1 µM, which is ~5x the IC50).
-
-
Carefully place the Transwell inserts into the wells.
-
-
Cell Addition and Incubation:
-
Add 100 µL of the cell suspension (1 x 10^5 cells) to the top chamber of each Transwell insert.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 1-4 hours. The optimal incubation time should be determined empirically.
-
-
Quantification of Migration:
-
After incubation, carefully remove the Transwell inserts.
-
Collect the cells that have migrated to the bottom chamber.
-
Quantify the number of migrated cells using a cell counter, a plate reader with a fluorescent dye (e.g., Calcein-AM), or by flow cytometry.
-
Expected Results:
-
The vehicle control group should show minimal cell migration.
-
The CXCL10-treated group should exhibit a significant increase in cell migration compared to the vehicle control.
-
The group treated with CXCL10 and this compound should show a level of cell migration similar to the vehicle control, demonstrating that the migration induced by CXCL10 is specifically mediated by CXCR3.
Calcium Flux Assay
This assay measures the increase in intracellular calcium concentration upon GPCR activation, a proximal event in the CXCR3 signaling cascade.
Materials:
-
CXCR3-expressing cells
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
CXCR3 ligand (e.g., CXCL11)
-
This compound
-
Vehicle control (e.g., DMSO)
-
Fluorescence plate reader with kinetic reading capabilities and automated injection.
Procedure:
-
Cell Preparation and Dye Loading:
-
Harvest CXCR3-expressing cells and resuspend them in assay buffer.
-
Load the cells with a calcium-sensitive dye according to the manufacturer's instructions (e.g., incubate with 1-5 µM Fluo-4 AM for 30-60 minutes at 37°C).
-
Wash the cells to remove excess dye and resuspend in assay buffer.
-
Plate the cells in a black, clear-bottom 96-well plate.
-
-
Compound Pre-incubation:
-
To the appropriate wells, add this compound (e.g., to a final concentration of 1 µM) or vehicle and incubate for 15-30 minutes at room temperature.
-
-
Measurement of Calcium Flux:
-
Place the plate in the fluorescence plate reader and allow the temperature to equilibrate to 37°C.
-
Establish a stable baseline fluorescence reading for 15-30 seconds.
-
Using the plate reader's injector, add the CXCR3 ligand (e.g., CXCL11 at a concentration that elicits a robust response, such as 100 nM) to the wells.
-
Immediately begin kinetic measurement of fluorescence intensity for 2-5 minutes.
-
Expected Results:
-
Wells with vehicle-treated cells should show no change in fluorescence upon addition of the ligand.
-
Wells pre-incubated with vehicle and then stimulated with CXCL11 should show a rapid and transient increase in fluorescence, indicating calcium mobilization.
-
Wells pre-incubated with this compound and then stimulated with CXCL11 should show no, or a significantly attenuated, fluorescence increase, confirming that the calcium flux is CXCR3-dependent.
Conclusion
This compound is a valuable pharmacological tool for researchers studying the CXCR3 chemokine receptor. Its high potency, selectivity, and well-defined mechanism of action make it an excellent negative control to ensure the specificity of experimental findings. The protocols provided herein offer a framework for the effective use of this compound in common in vitro assays for CXCR3 function. By incorporating this negative control, researchers can enhance the rigor and reliability of their studies, ultimately contributing to a better understanding of CXCR3 biology and the development of novel therapeutics for CXCR3-mediated diseases.
References
Application of ACT-660602 in T-cell Trafficking Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
T-cell trafficking, the migration of T lymphocytes throughout the body, is a critical process in the adaptive immune response. This migration is largely directed by chemokines and their receptors. The chemokine receptor CXCR3, expressed on activated T-cells, and its ligands—CXCL9, CXCL10, and CXCL11—play a pivotal role in recruiting T-cells to sites of inflammation. Dysregulation of the CXCR3 axis is implicated in various autoimmune diseases. ACT-660602 is a potent and selective antagonist of the CXCR3 receptor, offering a valuable tool for studying the role of this signaling pathway in T-cell migration and as a potential therapeutic agent for autoimmune disorders.[1][2]
These application notes provide detailed protocols for utilizing this compound in in vitro T-cell trafficking studies, along with quantitative data on its inhibitory effects and a schematic of the targeted signaling pathway.
Data Presentation
The inhibitory potency of this compound on CXCR3-mediated signaling and T-cell migration has been quantified in various in vitro assays. The following tables summarize the key quantitative data for easy reference and comparison.
Table 1: In Vitro Potency of this compound
| Assay Type | Ligand | Cell Type | Parameter | Value | Reference |
| Calcium Flux | CXCL11 | CHO cells expressing human CXCR3 | IC50 | 3.1 nM | [1] |
| Calcium Flux | CXCL10 | CHO cells expressing human CXCR3 | IC50 | 4.3 nM | [1] |
| Calcium Flux | CXCL9 | CHO cells expressing human CXCR3 | IC50 | 2.5 nM | [1] |
| Chemotaxis | CXCL10 | CD3/CD28-activated primary human T-cells | IC50 | 1.8 nM | [1] |
Table 2: T-Cell Migration Inhibition by this compound
| Ligand | T-Cell Type | This compound Concentration | % Inhibition of Migration | Reference |
| CXCL10 | Activated primary human T-cells | 112 nM | Not specified, but effective inhibition | [3] |
Signaling Pathway
The migration of T-cells to inflammatory sites is often mediated by the interaction of chemokines with G protein-coupled receptors (GPCRs) such as CXCR3. Upon binding of its ligands (CXCL9, CXCL10, or CXCL11), CXCR3 activates intracellular signaling cascades that lead to actin polymerization, cytoskeletal rearrangement, and ultimately, cell migration. This compound, as a CXCR3 antagonist, blocks these downstream events.
Caption: CXCR3 signaling cascade leading to T-cell migration.
Experimental Protocols
Isolation and Culture of Human Primary T-Cells
This protocol describes the isolation of peripheral blood mononuclear cells (PBMCs) and subsequent culture of primary human T-cells for use in migration assays.
Materials:
-
Ficoll-Paque PLUS
-
RosetteSep™ Human T Cell Enrichment Cocktail
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phytohemagglutinin (PHA)
-
Recombinant human IL-2
-
CD3/CD28 T-cell expander Dynabeads
Procedure:
-
PBMC Isolation: Isolate PBMCs from whole human blood using Ficoll-Paque PLUS density gradient centrifugation according to the manufacturer's instructions.
-
T-Cell Enrichment: Enrich for T-cells from the PBMC population using the RosetteSep™ Human T Cell Enrichment Cocktail following the manufacturer's protocol.
-
T-Cell Activation and Expansion:
-
Culture the enriched T-cells in complete RPMI 1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 20 U/mL IL-2).
-
Activate the T-cells using CD3/CD28 T-cell expander Dynabeads at a 1:1 bead-to-cell ratio.
-
Culture the cells for 5-7 days to allow for expansion and upregulation of CXCR3 expression.
-
In Vitro T-Cell Migration (Chemotaxis) Assay using a Transwell System
This protocol details a transwell migration assay to assess the inhibitory effect of this compound on chemokine-induced T-cell migration.
Caption: Workflow for a transwell-based T-cell migration assay.
Materials:
-
Activated primary human T-cells (from Protocol 1)
-
Transwell inserts (e.g., 5 µm pore size)
-
24-well plates
-
Chemoattractant (e.g., recombinant human CXCL10)
-
This compound
-
Assay medium (e.g., RPMI 1640 with 0.5% BSA)
-
Flow cytometer or plate reader for quantification
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO and make serial dilutions in assay medium to achieve the desired final concentrations.
-
Prepare a solution of the chemoattractant (e.g., 10 nM CXCL10) in assay medium.
-
-
Assay Setup:
-
Add 600 µL of the chemoattractant solution to the lower wells of the 24-well plate. For negative controls, add assay medium without chemoattractant.
-
In separate tubes, pre-incubate the activated T-cells (e.g., 1 x 10^6 cells/mL) with various concentrations of this compound or vehicle (DMSO) for 30 minutes at 37°C.
-
Add 100 µL of the T-cell suspension to the upper chamber of the Transwell inserts.
-
-
Incubation:
-
Place the plate in a humidified incubator at 37°C with 5% CO2 for 2-4 hours. The optimal incubation time should be determined empirically.
-
-
Quantification of Migrated Cells:
-
Carefully remove the Transwell inserts from the wells.
-
Collect the cells that have migrated to the lower chamber.
-
Quantify the number of migrated cells using a suitable method, such as:
-
Flow Cytometry: Add a known number of counting beads to the cell suspension from the lower chamber and acquire events on a flow cytometer. This allows for the precise quantification of migrated cells.
-
Cell Viability Assay: Use a colorimetric or fluorometric cell viability reagent (e.g., Calcein-AM or a tetrazolium-based assay) and measure the signal on a plate reader. A standard curve with known cell numbers should be generated to correlate the signal with the number of cells.
-
-
-
Data Analysis:
-
Calculate the percentage of migration for each condition relative to the positive control (chemoattractant only).
-
Determine the percent inhibition of migration for each concentration of this compound.
-
Plot the percent inhibition against the log concentration of this compound to determine the IC50 value for migration inhibition.
-
Conclusion
This compound is a valuable research tool for investigating the role of the CXCR3 chemokine receptor in T-cell trafficking. The protocols and data presented in these application notes provide a framework for designing and executing experiments to study the effects of this potent antagonist on T-cell migration in vitro. These studies can contribute to a better understanding of the inflammatory processes in autoimmune diseases and aid in the development of novel therapeutic strategies.
References
Application Notes and Protocols for ACT-660602
This document provides detailed application notes and protocols for the dissolution and administration of ACT-660602, a potent and selective antagonist of the chemokine receptor CXCR3. These guidelines are intended for researchers, scientists, and drug development professionals working in areas such as immunology, inflammation, and autoimmune diseases.
Introduction
This compound is an orally active, small molecule antagonist of the C-X-C motif chemokine receptor 3 (CXCR3). By inhibiting the binding of its cognate ligands—CXCL9, CXCL10, and CXCL11—to CXCR3, this compound effectively blocks the downstream signaling pathways that lead to the recruitment and activation of immune cells, particularly T cells. This mechanism of action makes this compound a valuable tool for studying the role of the CXCR3 axis in various pathological conditions and a potential therapeutic agent for autoimmune and inflammatory diseases.
Chemical Properties and Storage
| Property | Value |
| Molecular Formula | C₂₄H₂₄F₃N₅O₂ |
| Molecular Weight | 487.48 g/mol |
| Appearance | Crystalline solid |
| Purity | >98% |
| Storage | Store at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months). Protect from light and moisture. |
Quantitative Data Summary
The following table summarizes the key quantitative parameters for this compound based on in vitro and in vivo studies.
| Parameter | Value | Assay Conditions | Reference |
| IC₅₀ (CXCR3) | 204 nM | Chemotaxis assay | [1] |
| IC₅₀ (hERG) | 18 µM | Electrophysiology assay | [1] |
| Effective Concentration | 112 nM | T-cell migration inhibition | [1] |
| Binding Mode | Non-competitive | CXCL10 and CXCL11 binding | [1] |
| In Vivo Efficacy Dose | 30 mg/kg (p.o.) | LPS-induced lung inflammation in mice | [2] |
Dissolution Protocol
4.1. Materials
-
This compound solid powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile, nuclease-free microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipettes
4.2. Preparation of a 10 mM Stock Solution
-
Equilibrate the vial of this compound to room temperature before opening.
-
Weigh out the desired amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.487 mg of this compound.
-
Add the appropriate volume of anhydrous DMSO to the solid. For a 10 mM solution, add 100 µL of DMSO for every 0.487 mg of compound.
-
Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) may assist in dissolution.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C as recommended.
Note: For cell-based assays, ensure the final concentration of DMSO in the culture medium does not exceed a level that affects cell viability (typically ≤ 0.1%).
Experimental Protocols
5.1. In Vitro T-Cell Migration Assay
This protocol describes a transwell migration assay to evaluate the inhibitory effect of this compound on T-cell chemotaxis.
5.1.1. Materials
-
Activated human T cells (e.g., CD4+ or CD8+ T cells)
-
RPMI 1640 medium supplemented with 0.5% bovine serum albumin (BSA)
-
Recombinant human CXCL10 or CXCL11
-
Transwell inserts (e.g., 5 µm pore size) for 24-well plates
-
This compound stock solution (10 mM in DMSO)
-
Flow cytometer or plate reader for cell quantification
5.1.2. Protocol
-
Cell Preparation:
-
Culture and activate human T cells according to standard laboratory protocols.
-
Prior to the assay, wash the cells twice with serum-free RPMI 1640 medium and resuspend them in RPMI 1640 with 0.5% BSA at a concentration of 2 x 10⁶ cells/mL.
-
-
Assay Setup:
-
Prepare a serial dilution of this compound in RPMI 1640 with 0.5% BSA to achieve the desired final concentrations (e.g., 1 nM to 1 µM). Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).
-
Pre-incubate the T-cell suspension with the different concentrations of this compound or vehicle control for 30 minutes at 37°C.
-
In the lower chamber of the 24-well plate, add 600 µL of RPMI 1640 with 0.5% BSA containing a chemoattractant (e.g., 10 nM CXCL10). For a negative control, add medium without chemoattractant.
-
Place the transwell inserts into the wells.
-
Add 100 µL of the pre-incubated T-cell suspension (2 x 10⁵ cells) to the upper chamber of each insert.
-
-
Incubation and Analysis:
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 2-4 hours.
-
After incubation, carefully remove the inserts.
-
Collect the cells that have migrated to the lower chamber.
-
Quantify the number of migrated cells using a flow cytometer or a cell viability assay (e.g., CellTiter-Glo®).
-
Calculate the percentage of migration inhibition for each concentration of this compound compared to the vehicle control.
-
5.2. In Vivo Administration Protocol (Mouse Model)
This protocol describes the oral administration of this compound to mice for in vivo efficacy studies.
5.2.1. Materials
-
This compound solid powder
-
Tween 80
-
Methylcellulose (0.5% w/v) in sterile water
-
Homogenizer or sonicator
-
Oral gavage needles (20-22 gauge, ball-tipped)
-
Appropriate mouse strain for the disease model (e.g., C57BL/6)
5.2.2. Formulation Preparation (for a 30 mg/kg dose)
-
Vehicle Preparation: Prepare a solution of 0.5% (w/v) methylcellulose in sterile water. To this, add Tween 80 to a final concentration of 1% (v/v).
-
Drug Suspension:
-
Calculate the required amount of this compound based on the number of animals and the desired dose. For example, for a 20 g mouse at 30 mg/kg, the dose is 0.6 mg.
-
Weigh the this compound powder and add it to the vehicle. A typical dosing volume for mice is 10 mL/kg. Therefore, for a 30 mg/kg dose, the concentration of the suspension should be 3 mg/mL.
-
Homogenize or sonicate the mixture until a uniform suspension is achieved. Prepare the formulation fresh on the day of dosing.
-
5.2.3. Administration Protocol
-
Gently restrain the mouse.
-
Measure the body weight of the mouse to accurately calculate the volume of the drug suspension to be administered.
-
Draw the calculated volume of the this compound suspension into a syringe fitted with an oral gavage needle.
-
Carefully insert the gavage needle into the esophagus of the mouse and deliver the suspension into the stomach.
-
Monitor the animal for any adverse effects after administration.
-
For efficacy studies, administer this compound at the desired frequency (e.g., once daily) for the duration of the experiment.
Visualizations
Signaling Pathway of CXCR3 and Inhibition by this compound
References
Application Notes and Protocols for ACT-660602 in T-cell Mediated Autoimmune Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
ACT-660602 is a potent and selective, orally active antagonist of the chemokine receptor CXCR3.[1][2][3] CXCR3 is a G-protein-coupled receptor (GPCR) that plays a critical role in the recruitment of T-cells to sites of inflammation.[4][5][6] Its ligands—CXCL9, CXCL10, and CXCL11—are interferon-inducible chemokines that are highly expressed in various T-cell mediated autoimmune diseases. By blocking the interaction of these chemokines with CXCR3, this compound effectively inhibits the migration of pathogenic T-cells, thereby representing a promising therapeutic strategy for conditions such as rheumatoid arthritis, multiple sclerosis, and type 1 diabetes.
These application notes provide a comprehensive overview of this compound, including its mechanism of action, key quantitative data, and detailed protocols for its study in both in vitro and in vivo models of T-cell mediated autoimmune diseases.
Mechanism of Action
This compound functions as a non-competitive antagonist of CXCR3.[3] This means it binds to a site on the receptor distinct from the ligand-binding site, inducing a conformational change that prevents receptor activation even when the natural ligands (CXCL9, CXCL10, and CXCL11) are present. The primary downstream effect of this antagonism is the inhibition of T-cell migration to inflammatory sites, which is a key process in the pathogenesis of many autoimmune diseases.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo pharmacological data for this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Species | Assay | Reference |
| IC50 (CXCR3 Antagonism) | 204 nM | Human | Chemotaxis Assay | [1][3] |
| IC50 (hERG) | 18 µM | Human | Electrophysiology Assay | [3] |
| Binding Mode | Non-competitive | Human | Radioligand Binding Assay | [3] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Dose | Route of Administration | Key Finding | Reference |
| LPS-induced Lung Inflammation | 30 mg/kg | Oral (p.o.), once daily | Significantly reduced recruitment of CXCR3+ CD8+ T-cells in bronchoalveolar lavage fluid. | [4][5] |
Experimental Protocols
The following are detailed protocols for key experiments to study the effects of this compound.
CXCR3 Receptor Binding Assay
This protocol is designed to determine the binding affinity and mode of inhibition of this compound for the CXCR3 receptor. A common method is a competitive radioligand binding assay.
Materials:
-
Cell membranes from a cell line overexpressing human CXCR3
-
Radiolabeled CXCR3 ligand (e.g., [125I]-CXCL10)
-
This compound
-
Binding buffer (e.g., 25 mM HEPES, 140 mM NaCl, 1 mM CaCl2, 5 mM MgCl2, 0.2% BSA, pH 7.4)
-
Wash buffer (e.g., 25 mM HEPES, 500 mM NaCl, 1 mM CaCl2, 5 mM MgCl2, pH 7.4)
-
Glass fiber filter plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in binding buffer.
-
In a 96-well plate, add the cell membranes, the radiolabeled CXCR3 ligand at a constant concentration (typically at its Kd), and the different concentrations of this compound. Include wells for total binding (no competitor) and non-specific binding (excess unlabeled ligand).
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Rapidly filter the contents of each well through the glass fiber filter plate using a vacuum manifold.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filter plate and add scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the specific binding at each concentration of this compound and determine the IC50 value by non-linear regression analysis.
T-cell Chemotaxis Assay
This assay evaluates the ability of this compound to inhibit the migration of T-cells towards a CXCR3 ligand.
Materials:
-
CXCR3-expressing T-cells (e.g., activated primary human T-cells or a T-cell line)
-
Recombinant human CXCL10 (or other CXCR3 ligand)
-
This compound
-
Assay medium (e.g., RPMI-1640 with 0.5% BSA)
-
Transwell inserts with a suitable pore size (e.g., 5 µm)
-
96-well companion plates
-
Flow cytometer or cell counter
Procedure:
-
Isolate and activate primary T-cells or culture a suitable T-cell line. Ensure high CXCR3 expression.
-
Resuspend the T-cells in assay medium.
-
Prepare serial dilutions of this compound and pre-incubate the T-cells with the compound for a specified time (e.g., 30 minutes at 37°C).
-
Add assay medium containing the chemoattractant (e.g., CXCL10) to the lower wells of the 96-well companion plate. Include a negative control with assay medium only.
-
Place the Transwell inserts into the wells.
-
Add the pre-incubated T-cells to the upper chamber of the Transwell inserts.
-
Incubate the plate for a period sufficient to allow for cell migration (e.g., 2-4 hours at 37°C in a CO2 incubator).
-
Carefully remove the Transwell inserts.
-
Collect the cells that have migrated to the lower chamber.
-
Quantify the number of migrated cells using a flow cytometer or a cell counter.
-
Calculate the percentage of inhibition of migration for each concentration of this compound and determine the IC50 value.
In Vivo Model: LPS-Induced Acute Lung Injury
This model is used to assess the in vivo efficacy of this compound in an inflammatory setting characterized by T-cell infiltration.
Materials:
-
Mice (e.g., C57BL/6)
-
Lipopolysaccharide (LPS)
-
This compound formulated for oral administration
-
Phosphate-buffered saline (PBS)
-
Anesthesia
-
Equipment for bronchoalveolar lavage (BAL)
-
Flow cytometry reagents for T-cell staining (e.g., anti-CD3, anti-CD8, anti-CXCR3 antibodies)
Procedure:
-
Acclimatize mice to the experimental conditions.
-
Administer this compound (e.g., 30 mg/kg) or vehicle control to the mice via oral gavage.
-
After a specified pre-treatment time (e.g., 1 hour), anesthetize the mice and instill LPS intranasally or intratracheally to induce lung inflammation. A control group should receive PBS.
-
At a predetermined time point after LPS challenge (e.g., 24 or 48 hours), euthanize the mice.
-
Perform a bronchoalveolar lavage (BAL) by instilling and retrieving a known volume of PBS into the lungs.
-
Collect the BAL fluid and centrifuge to pellet the cells.
-
Resuspend the cell pellet and perform cell counts.
-
Stain the cells with fluorescently labeled antibodies against T-cell markers (CD3, CD8) and CXCR3.
-
Analyze the stained cells by flow cytometry to quantify the number of CXCR3+ CD8+ T-cells in the BAL fluid.
-
Compare the number of infiltrating T-cells between the vehicle-treated and this compound-treated groups to determine the in vivo efficacy of the compound.
Clinical Trial Status
As of the latest search, there is no publicly available information regarding clinical trials specifically for this compound. Researchers are encouraged to monitor clinical trial registries for any future updates.
Conclusion
This compound is a valuable research tool for investigating the role of the CXCR3-chemokine axis in T-cell mediated autoimmune diseases. Its high potency and selectivity, combined with its oral bioavailability, make it a strong candidate for further pre-clinical and potentially clinical development. The protocols outlined in these application notes provide a framework for researchers to effectively study the pharmacological properties of this compound and to explore its therapeutic potential.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. CXCR3 inhibitors for therapeutic interventions: current status and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. meliordiscovery.com [meliordiscovery.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for ACT-660602 Treatment in a Murine Model of Acute Lung Injury
Audience: Researchers, scientists, and drug development professionals.
Introduction
ACT-660602 is an orally active antagonist of the chemokine receptor CXCR3, which plays a crucial role in the recruitment of immune cells, particularly T-cells, to sites of inflammation.[1][2] The CXCR3 receptor is activated by the chemokines CXCL9, CXCL10, and CXCL11, and its signaling is implicated in various autoimmune and inflammatory diseases.[2] By blocking this receptor, this compound inhibits the migration of T-cells and has demonstrated efficacy in a mouse model of acute lung injury.[1] These application notes provide a detailed experimental design for evaluating the efficacy of this compound in a lipopolysaccharide (LPS)-induced acute lung injury (ALI) mouse model.
Data Presentation
The following tables are templates for summarizing quantitative data from in vivo studies of this compound. Researchers should populate these tables with their own experimental data.
Table 1: Pharmacokinetic Profile of this compound in Mice
| Parameter | Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng*h/mL) | Half-life (t½) (h) | Oral Bioavailability (%) |
| This compound | Intravenous | 1 | |||||
| This compound | Oral | 10 | |||||
| This compound | Oral | 30 | |||||
| This compound | Oral | 100 |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the curve.
Table 2: Dose-Response Effect of this compound on Inflammatory Cell Infiltration in Bronchoalveolar Lavage Fluid (BALF)
| Treatment Group | Dose (mg/kg, p.o.) | Total Cells (x 10⁵) | Neutrophils (x 10⁵) | Macrophages (x 10⁵) | Lymphocytes (x 10⁵) |
| Vehicle Control | - | ||||
| LPS + Vehicle | - | ||||
| LPS + this compound | 10 | ||||
| LPS + this compound | 30 | ||||
| LPS + this compound | 100 |
p.o.: per os (oral administration)
Table 3: Effect of this compound on Pro-Inflammatory Cytokine Levels in BALF
| Treatment Group | Dose (mg/kg, p.o.) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Vehicle Control | - | |||
| LPS + Vehicle | - | |||
| LPS + this compound | 30 |
p.o.: per os (oral administration)
Table 4: Histopathological Scoring of Lung Injury
| Treatment Group | Dose (mg/kg, p.o.) | Edema Score | Inflammatory Cell Infiltration Score | Alveolar Septal Thickening Score | Total Lung Injury Score |
| Vehicle Control | - | ||||
| LPS + Vehicle | - | ||||
| LPS + this compound | 30 |
Scores can be graded on a scale of 0 (no injury) to 4 (severe injury).
Experimental Protocols
Protocol 1: Lipopolysaccharide (LPS)-Induced Acute Lung Injury in Mice
This protocol describes the induction of acute lung injury in mice using intranasal or intratracheal administration of LPS.
Materials:
-
C57BL/6 mice (8-12 weeks old)
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
Sterile, pyrogen-free phosphate-buffered saline (PBS)
-
Anesthesia (e.g., isoflurane, ketamine/xylazine)
-
Pipettes and sterile tips
-
(For intratracheal instillation) A small animal laryngoscope and a gel-loading pipette tip or a specialized intratracheal instillation device.
Procedure:
-
Animal Acclimatization: Acclimatize mice to the facility for at least one week before the experiment.
-
Preparation of LPS: Dissolve LPS in sterile PBS to the desired concentration (e.g., 1 mg/mL). Vortex thoroughly to ensure complete dissolution.
-
Anesthesia: Anesthetize the mice using a standardized protocol to ensure a consistent level of sedation.
-
LPS Administration (choose one method):
-
Intranasal (i.n.) Instillation:
-
Hold the anesthetized mouse in a supine position.
-
Instill 20-50 µL of the LPS solution (typically 10-50 µg of LPS) into the nares. Administer the solution slowly to allow for inhalation and prevent flooding of the pharynx.
-
-
Intratracheal (i.t.) Instillation:
-
Place the anesthetized mouse on a surgical board at a 45-degree angle.
-
Visualize the trachea using a small animal laryngoscope.
-
Carefully insert a gel-loading pipette tip or a specialized cannula into the trachea.
-
Instill 50 µL of the LPS solution (typically 2-5 mg/kg body weight) directly into the lungs.
-
-
-
Recovery: Monitor the mice until they have fully recovered from anesthesia.
-
Time Points for Analysis: Euthanize mice at predetermined time points after LPS administration (e.g., 4, 24, 48, or 72 hours) to collect samples for analysis.
Protocol 2: Administration of this compound
This protocol details the oral administration of this compound to mice.
Materials:
-
This compound
-
Vehicle solution (e.g., 0.5% methylcellulose in water)
-
Oral gavage needles (20-22 gauge, ball-tipped)
-
Syringes
Procedure:
-
Preparation of Dosing Solution: Prepare a homogenous suspension of this compound in the vehicle at the desired concentrations (e.g., 1, 3, and 10 mg/mL to achieve doses of 10, 30, and 100 mg/kg in a 10 mL/kg dosing volume).
-
Administration:
-
Administer the prepared this compound suspension or vehicle to the mice via oral gavage. A typical dosing volume is 10 mL/kg of body weight.
-
The timing of this compound administration relative to the LPS challenge is a critical experimental parameter. It can be administered prophylactically (e.g., 1-2 hours before LPS) or therapeutically (e.g., 2-4 hours after LPS). A study has shown efficacy when administered orally at a dose of 30 mg/kg.[2]
-
Protocol 3: Bronchoalveolar Lavage (BAL) Fluid Collection and Analysis
This protocol describes the collection and processing of BAL fluid to assess airway inflammation.
Materials:
-
Euthanasia agent (e.g., CO₂, pentobarbital)
-
Tracheal cannula (e.g., 20-gauge catheter)
-
Suture thread
-
Ice-cold sterile PBS
-
1 mL syringe
-
Microcentrifuge tubes
-
Hemocytometer or automated cell counter
-
Cytospin centrifuge and slides
-
Staining solution (e.g., Diff-Quik)
-
ELISA kits for cytokine measurement
Procedure:
-
Euthanasia and Tracheal Exposure: Euthanize the mouse and secure it in a supine position. Surgically expose the trachea.
-
Cannulation: Make a small incision in the trachea and insert a cannula. Secure the cannula with a suture.
-
Lavage:
-
Instill 0.5-1.0 mL of ice-cold PBS into the lungs through the cannula.
-
Gently aspirate the fluid. Repeat this process 2-3 times, pooling the collected fluid.
-
-
Cell Counting:
-
Centrifuge a small aliquot of the BAL fluid to pellet the cells.
-
Resuspend the cell pellet and count the total number of cells using a hemocytometer.
-
-
Differential Cell Counts:
-
Prepare cytospin slides from the BAL fluid cells.
-
Stain the slides with a differential staining solution.
-
Count at least 200 cells under a microscope to determine the percentages of neutrophils, macrophages, and lymphocytes.
-
-
Cytokine Analysis:
-
Centrifuge the remaining BAL fluid to pellet the cells.
-
Collect the supernatant and store it at -80°C.
-
Measure the concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant using specific ELISA kits.
-
Protocol 4: Lung Histology
This protocol outlines the preparation of lung tissue for histological evaluation of injury.
Materials:
-
4% paraformaldehyde (PFA) or 10% neutral buffered formalin
-
Ethanol series (70%, 95%, 100%)
-
Xylene
-
Paraffin wax
-
Microtome
-
Microscope slides
-
Hematoxylin and Eosin (H&E) stain
Procedure:
-
Lung Perfusion and Fixation:
-
After BAL fluid collection, perfuse the lungs with PBS through the right ventricle to remove blood.
-
Inflate the lungs with 4% PFA or 10% formalin via the tracheal cannula at a constant pressure (e.g., 20-25 cmH₂O).
-
Submerge the inflated lungs in the same fixative and store at 4°C for at least 24 hours.
-
-
Tissue Processing and Embedding:
-
Dehydrate the fixed lung tissue through a graded series of ethanol.
-
Clear the tissue with xylene.
-
Infiltrate and embed the tissue in paraffin wax.
-
-
Sectioning and Staining:
-
Cut 4-5 µm thick sections using a microtome.
-
Mount the sections on microscope slides.
-
Deparaffinize and rehydrate the sections.
-
Stain the sections with H&E.
-
-
Microscopic Evaluation:
-
Examine the stained sections under a light microscope.
-
Score the lung sections for the severity of edema, inflammatory cell infiltration, and alveolar septal thickening by a blinded observer.
-
Mandatory Visualizations
Caption: this compound Signaling Pathway.
Caption: Experimental Workflow.
References
- 1. Discovery and In Vivo Evaluation of this compound: A Potent and Selective Antagonist of the Chemokine Receptor CXCR3 for Autoimmune Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Different methodological approaches to the assessment of in vivo efficacy of three artemisinin-based combination antimalarial treatments for the treatment of uncomplicated falciparum malaria in African children - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ACT-660602 in Combination with Other Immunomodulators
For Researchers, Scientists, and Drug Development Professionals
Introduction
ACT-660602 is an orally active antagonist of the chemokine receptor CXCR3, a key mediator in the trafficking of T cells to sites of inflammation. By inhibiting the interaction of CXCR3 with its ligands—CXCL9, CXCL10, and CXCL11—this compound effectively curtails T-cell migration, presenting a promising therapeutic strategy for a variety of autoimmune and inflammatory diseases.[1][2][3] While preclinical studies have demonstrated the efficacy of this compound as a monotherapy in models of acute lung injury, its potential for synergistic or additive effects when combined with other immunomodulators is an area of significant research interest.[4][5]
These application notes provide a comprehensive overview of the current understanding of this compound and offer detailed protocols for investigating its use in combination with other immunomodulatory agents, such as anti-TNF biologics, JAK inhibitors, and corticosteroids. The information is intended to guide researchers in the design and execution of preclinical studies to explore the therapeutic potential of these combination strategies.
Mechanism of Action: The CXCR3-Ligand Axis
The chemokine receptor CXCR3 is a G protein-coupled receptor (GPCR) predominantly expressed on activated T lymphocytes, particularly T helper 1 (Th1) cells, as well as on natural killer (NK) cells and other immune cells.[3] Its ligands, CXCL9 (Mig), CXCL10 (IP-10), and CXCL11 (I-TAC), are induced by interferon-gamma (IFN-γ) and are highly expressed at sites of inflammation. The binding of these chemokines to CXCR3 triggers downstream signaling cascades that lead to chemotaxis, cell adhesion, and effector functions, thereby perpetuating the inflammatory response.[3]
This compound acts as a non-competitive antagonist of CXCR3, effectively blocking the binding of its ligands and subsequent downstream signaling.[1] This inhibition of T-cell recruitment to inflamed tissues forms the basis of its therapeutic potential in autoimmune diseases.
Quantitative Data Summary
The following table summarizes the key in vitro and in vivo pharmacological data for this compound.
| Parameter | Value | Species | Assay | Reference |
| IC50 | 204 nM | Human | CXCR3 antagonist activity | [1] |
| Binding Mode | Non-competitive | Human | CXCL10 and CXCL11 binding | [1] |
| In Vivo Efficacy | 30 mg/kg (p.o.) | Mouse | LPS-induced lung inflammation | [4][5] |
| Effect | Reduced CXCR3+ CD8+ T cell recruitment | Mouse | Bronchoalveolar lavage analysis | [4][5] |
Combination Therapy Rationale and Protocols
While direct preclinical data on the combination of this compound with other immunomodulators is not yet available, a strong scientific rationale supports such investigations. A related CXCR3 antagonist, ACT-777991, has shown synergistic effects when combined with an anti-CD3 antibody in preclinical models of type 1 diabetes.[1] This suggests that targeting both T-cell migration and other key inflammatory pathways can lead to enhanced therapeutic outcomes.
Combination with Anti-TNF Therapy
Rationale: Tumor necrosis factor-alpha (TNF-α) is a pivotal cytokine in many autoimmune diseases. Anti-TNF biologics are a cornerstone of treatment for conditions like rheumatoid arthritis and inflammatory bowel disease.[6] Combining this compound with an anti-TNF agent could offer a dual approach: systemic reduction of inflammation by the anti-TNF agent and prevention of T-cell infiltration into specific tissues by this compound.
Experimental Protocol: Collagen-Induced Arthritis (CIA) Mouse Model
This protocol outlines a study to evaluate the combination of this compound and an anti-TNF agent in a mouse model of rheumatoid arthritis.
-
Animal Model: DBA/1 mice, 8-10 weeks old.
-
Induction of Arthritis:
-
Prepare an emulsion of bovine type II collagen (CII) in Complete Freund's Adjuvant (CFA).
-
Administer a primary immunization of 100 µg of CII emulsified in CFA intradermally at the base of the tail.
-
On day 21, administer a booster immunization of 100 µg of CII emulsified in Incomplete Freund's Adjuvant (IFA) intradermally.
-
-
Treatment Groups (n=10-12 mice/group):
-
Vehicle control (e.g., PBS)
-
This compound (e.g., 30 mg/kg, oral gavage, daily)
-
Anti-TNF agent (e.g., Etanercept, 10 mg/kg, intraperitoneal injection, twice weekly)[7]
-
This compound + Anti-TNF agent (same doses and schedules as monotherapy)
-
-
Treatment Initiation: Begin treatment upon the first signs of arthritis (clinical score > 1).
-
Monitoring and Endpoints:
-
Clinical Assessment: Score arthritis severity daily using a standardized scoring system (0-4 per paw).
-
Histopathology: At the end of the study (e.g., day 35), collect joints for histological analysis of inflammation, pannus formation, and bone erosion.
-
Biomarker Analysis: Measure serum levels of pro-inflammatory cytokines (e.g., IL-6, IL-1β) and anti-CII antibodies by ELISA.
-
Flow Cytometry: Analyze immune cell populations in draining lymph nodes and spleen, with a focus on CXCR3+ T cells.
-
Combination with JAK Inhibitors
Rationale: Janus kinase (JAK) inhibitors block the signaling of multiple cytokines involved in inflammation and autoimmune diseases.[8] Interestingly, JAK inhibitors have been shown to suppress the expression of CXCR3 ligands (CXCL9, CXCL10).[9] This suggests a potential synergistic effect where a JAK inhibitor reduces the chemoattractant gradient while this compound blocks the receptor on migrating T cells.
Experimental Protocol: In Vitro T-Cell Migration Assay
This protocol describes an in vitro experiment to assess the combined effect of this compound and a JAK inhibitor on T-cell migration.
-
Cell Culture:
-
Culture human peripheral blood mononuclear cells (PBMCs) or a CXCR3-expressing T-cell line (e.g., activated primary T cells).
-
For primary T cells, activate with anti-CD3/CD28 antibodies and IL-2 for 3-5 days to upregulate CXCR3 expression.
-
-
Chemoattractant Production:
-
Culture a separate cell line known to produce CXCR3 ligands upon stimulation (e.g., human keratinocytes or fibroblasts).
-
Treat these cells with IFN-γ (100 ng/mL) in the presence or absence of a JAK inhibitor (e.g., Tofacitinib, 1 µM) for 24 hours.
-
Collect the cell culture supernatant, which will serve as the chemoattractant.
-
-
Transwell Migration Assay:
-
Use a Transwell plate with a 5 µm pore size membrane.
-
Add the collected chemoattractant supernatant to the lower chamber of the Transwell plate.
-
Pre-incubate the activated T cells with this compound (at various concentrations, e.g., 10 nM - 1 µM) or vehicle for 30 minutes.
-
Add the pre-treated T cells to the upper chamber of the Transwell.
-
Incubate for 2-4 hours at 37°C.
-
-
Quantification of Migration:
-
Collect the cells that have migrated to the lower chamber.
-
Count the migrated cells using a hemocytometer or a flow cytometer.
-
-
Data Analysis: Compare the number of migrated cells across the different treatment conditions (vehicle, this compound alone, JAK inhibitor-treated supernatant, and the combination).
Combination with Corticosteroids
Rationale: Corticosteroids are potent anti-inflammatory agents with broad effects on the immune system. Recent studies have shown that glucocorticoids can specifically target the CXCL9/CXCL10-CXCR3 axis, reducing the expression of CXCR3 ligands in inflamed tissues.[10] Combining this compound with a corticosteroid could therefore provide a powerful, synergistic effect by both reducing the chemoattractant signal and blocking the corresponding receptor on T cells.
Experimental Protocol: LPS-Induced Lung Inflammation Mouse Model
This protocol details an in vivo study to investigate the combination of this compound and a corticosteroid in a model of acute lung injury.
-
Animal Model: C57BL/6 mice, 8-10 weeks old.
-
Induction of Lung Inflammation:
-
Anesthetize mice with an appropriate anesthetic.
-
Intratracheally instill Lipopolysaccharide (LPS) (e.g., 1-5 mg/kg) in a small volume of sterile saline.
-
-
Treatment Groups (n=8-10 mice/group):
-
Vehicle control (saline instillation, vehicle treatment)
-
LPS + Vehicle
-
LPS + this compound (e.g., 30 mg/kg, oral gavage, administered 1 hour before LPS)
-
LPS + Dexamethasone (e.g., 1-5 mg/kg, intraperitoneal injection, administered 1 hour before LPS)
-
LPS + this compound + Dexamethasone (same doses and timing as monotherapy)
-
-
Sample Collection (24-48 hours post-LPS):
-
Bronchoalveolar Lavage (BAL): Collect BAL fluid by flushing the lungs with sterile saline.
-
Lung Tissue: Perfuse the lungs and collect tissue for histology and gene expression analysis.
-
Blood: Collect blood for systemic cytokine analysis.
-
-
Endpoints:
-
BAL Fluid Analysis:
-
Total and differential cell counts (neutrophils, macrophages, lymphocytes).
-
Protein concentration (as a measure of vascular permeability).
-
Cytokine and chemokine levels (e.g., TNF-α, IL-6, CXCL10) by ELISA or multiplex assay.
-
-
Lung Histology: Assess lung injury scores based on inflammation, edema, and alveolar damage.
-
Flow Cytometry of Lung Infiltrates: Characterize the immune cell populations infiltrating the lung tissue, with a focus on CXCR3+ T cells.
-
Gene Expression: Analyze the expression of inflammatory genes in lung tissue by qRT-PCR.
-
Conclusion
This compound holds significant promise as a therapeutic agent for autoimmune and inflammatory diseases by targeting T-cell migration. The exploration of combination therapies with established immunomodulators such as anti-TNF agents, JAK inhibitors, and corticosteroids is a logical and scientifically supported next step in its development. The protocols provided here offer a framework for preclinical investigations into these combination strategies, which have the potential to unlock synergistic therapeutic effects and provide improved treatment options for patients with debilitating immune-mediated disorders. Further research is warranted to validate these approaches and translate them into clinical practice.
References
- 1. Combination treatment of a novel CXCR3 antagonist ACT-777991 with an anti-CD3 antibody synergistically increases persistent remission in experimental models of type 1 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CXCR3 antagonist AMG487 inhibits glucocorticoid-induced tumor necrosis factor-receptor-related protein and inflammatory mediators in CD45 expressing cells in collagen-induced arthritis mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CXCR3 inhibitors for therapeutic interventions: current status and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchopenworld.com [researchopenworld.com]
- 5. JAK inhibition as a therapeutic strategy for immune and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Past, Present and (Foreseeable) Future of Biological Anti-TNF Alpha Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Etanercept Administration to Neonatal SH3BP2 Knock-In Cherubism Mice Prevents TNF-α-induced Inflammation and Bone Loss - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Revealing innovative JAK1 and JAK3 inhibitors: a comprehensive study utilizing QSAR, 3D-Pharmacophore screening, molecular docking, molecular dynamics, and MM/GBSA analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Glucocorticoids target the CXCL9/CXCL10-CXCR3 axis and confer protection against immune-mediated kidney injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Flow Cytometry Analysis of Immune Cells Following ACT-660602 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
ACT-660602 is an orally active antagonist of the chemokine receptor CXCR3.[1][2] CXCR3 is a G-protein coupled receptor predominantly expressed on activated T lymphocytes and NK cells.[3] Its ligands—CXCL9, CXCL10, and CXCL11—are interferon-inducible chemokines that play a crucial role in recruiting these immune cells to sites of inflammation.[4][5][6] By blocking the interaction between CXCR3 and its ligands, this compound effectively inhibits the migration of pathogenic T cells, making it a promising therapeutic candidate for autoimmune diseases and other inflammatory conditions.[1][4][5][6][7]
Flow cytometry is an indispensable tool for elucidating the mechanism of action of immunomodulatory compounds like this compound. This high-throughput technique allows for the multi-parametric analysis of individual cells within heterogeneous populations, enabling the precise quantification of changes in immune cell subsets, their activation status, and functional responses post-treatment. These application notes provide a comprehensive guide to utilizing flow cytometry for evaluating the immunological effects of this compound.
Mechanism of Action: CXCR3 Signaling Pathway
CXCR3 activation by its ligands initiates a signaling cascade that promotes T-cell migration, proliferation, and effector functions. This compound, as a CXCR3 antagonist, competitively binds to the receptor, thereby inhibiting these downstream signaling events. The binding of chemokines to CXCR3 typically activates G-proteins, leading to the activation of several key signaling pathways, including the JAK/STAT, PI3K/Akt, and Ras/ERK pathways, which collectively orchestrate the cellular responses necessary for immune cell trafficking and activation.[4][8][9]
Expected Effects of this compound on Immune Cell Populations
Based on its mechanism as a CXCR3 antagonist, this compound is expected to primarily impact the trafficking of CXCR3-expressing immune cells, most notably activated T cells. Preclinical studies have demonstrated that this compound leads to a significant reduction in the recruitment of CXCR3+ CD8+ T cells to inflamed tissues.[4][5][6] The following table summarizes the anticipated changes in immune cell populations following treatment with this compound, which can be quantified using flow cytometry.
| Immune Cell Subset | Key Markers | Expected Effect of this compound | Rationale |
| CXCR3+ CD8+ T Cells | CD3, CD8, CXCR3 | Decrease in inflamed tissue | Inhibition of migration to sites of inflammation.[4][5][6] |
| CXCR3+ CD4+ T Cells (Th1) | CD3, CD4, CXCR3, T-bet | Decrease in inflamed tissue | Blockade of Th1 cell trafficking, which is highly dependent on CXCR3.[3] |
| CXCR3+ NK Cells | CD3-, CD56, CXCR3 | Decrease in inflamed tissue | Inhibition of NK cell migration to inflammatory sites. |
| Total CD8+ T Cells | CD3, CD8 | No significant change in circulation | The primary effect is on trafficking, not depletion. |
| Total CD4+ T Cells | CD3, CD4 | No significant change in circulation | The primary effect is on trafficking, not depletion. |
Representative Quantitative Data
The following tables present hypothetical yet realistic flow cytometry data illustrating the expected effects of this compound on immune cell populations in an animal model of autoimmune disease. This data is intended to serve as a template for data presentation and comparison.
Table 1: Percentage of Immune Cell Subsets in Peripheral Blood
| Treatment Group | % CD4+ of Lymphocytes | % CD8+ of Lymphocytes | % CXCR3+ of CD4+ | % CXCR3+ of CD8+ |
| Vehicle Control | 45.2 ± 3.1 | 25.8 ± 2.5 | 35.6 ± 2.9 | 48.2 ± 3.5 |
| This compound (30 mg/kg) | 44.9 ± 2.8 | 26.1 ± 2.3 | 34.9 ± 3.2 | 47.5 ± 3.9 |
Table 2: Immune Cell Infiltration in Inflamed Tissue (e.g., Lung Lavage)
| Treatment Group | CD4+ T Cells (x104) | CD8+ T Cells (x104) | CXCR3+ CD4+ T Cells (x104) | CXCR3+ CD8+ T Cells (x104) |
| Vehicle Control | 15.6 ± 1.8 | 22.4 ± 2.1 | 12.5 ± 1.5 | 18.9 ± 1.9 |
| This compound (30 mg/kg) | 8.2 ± 1.1 | 7.5 ± 0.9 | 4.1 ± 0.6 | 3.2 ± 0.5 |
*Statistically significant difference compared to vehicle control (p < 0.05).
Experimental Workflow
A typical experimental workflow for analyzing the effects of this compound on immune cells using flow cytometry involves several key steps, from sample collection to data analysis.
Detailed Experimental Protocol
This protocol provides a detailed methodology for the flow cytometric analysis of murine splenocytes following in vivo treatment with this compound.
Materials:
-
Reagents:
-
This compound
-
Vehicle control (e.g., 0.5% methylcellulose)
-
Phosphate-Buffered Saline (PBS)
-
Fetal Bovine Serum (FBS)
-
ACK Lysing Buffer
-
FACS Buffer (PBS + 2% FBS + 0.05% Sodium Azide)
-
Live/Dead Fixable Viability Stain
-
Fc Block (anti-mouse CD16/CD32)
-
Fluorochrome-conjugated antibodies (see suggested panel below)
-
Fixation/Permeabilization Buffer (for intracellular staining, if required)
-
-
Equipment:
-
Flow cytometer
-
Centrifuge
-
Vortex mixer
-
Micropipettes
-
70 µm cell strainers
-
96-well round-bottom plates or FACS tubes
-
Suggested Antibody Panel:
| Marker | Fluorochrome | Target Cell Type / Function |
| CD45 | BV510 | All Leukocytes |
| Live/Dead | Zombie Aqua | Viability Marker |
| CD3 | APC-Cy7 | T Cells |
| CD4 | PE-Cy7 | Helper T Cells |
| CD8a | PerCP-Cy5.5 | Cytotoxic T Cells |
| CXCR3 (CD183) | PE | Chemokine Receptor |
| CD44 | FITC | Activation/Memory Marker |
| CD62L | APC | Naive/Memory Marker |
Procedure:
-
In Vivo Treatment:
-
Administer this compound or vehicle control to mice according to the study design (e.g., oral gavage at 30 mg/kg daily for 7 days).
-
-
Sample Preparation:
-
Euthanize mice and aseptically harvest spleens into cold PBS.
-
Generate a single-cell suspension by gently mashing the spleen through a 70 µm cell strainer using the plunger of a syringe.
-
Lyse red blood cells by incubating the cell suspension in ACK Lysing Buffer for 5 minutes at room temperature.
-
Quench the lysis by adding an excess of FACS buffer and centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in FACS buffer.
-
Count the cells and adjust the concentration to 1 x 107 cells/mL.
-
-
Staining:
-
Aliquot 100 µL of the cell suspension (1 x 106 cells) into a 96-well plate or FACS tubes.
-
Viability Staining: Stain with a Live/Dead fixable dye according to the manufacturer's protocol to exclude dead cells from the analysis.
-
Fc Block: Incubate cells with Fc Block for 10 minutes at 4°C to prevent non-specific antibody binding.
-
Surface Staining: Add the cocktail of fluorochrome-conjugated surface antibodies and incubate for 30 minutes at 4°C in the dark.
-
Washing: Wash the cells twice with 200 µL of FACS buffer, centrifuging at 300 x g for 5 minutes after each wash.
-
(Optional) Intracellular Staining: If staining for intracellular markers (e.g., transcription factors like T-bet), fix and permeabilize the cells using a commercial kit and then stain with the intracellular antibody.
-
Final Resuspension: Resuspend the final cell pellet in 200 µL of FACS buffer.
-
-
Data Acquisition:
-
Acquire the samples on a properly calibrated flow cytometer.
-
Collect a sufficient number of events (e.g., 100,000-500,000 events) for robust statistical analysis.
-
Ensure appropriate compensation controls (single-stained beads or cells) are run to correct for spectral overlap.
-
-
Data Analysis (Gating Strategy):
-
Use a sequential gating strategy to identify the cell populations of interest.
-
The gating strategy should be consistent across all samples.
-
Conclusion
Flow cytometry is a powerful and essential technique for characterizing the immunological effects of novel therapeutics like this compound. By providing detailed, quantitative data on specific immune cell populations, this methodology enables a deeper understanding of the drug's mechanism of action and its impact on immune cell trafficking. The protocols and guidelines presented here offer a robust framework for researchers to design, execute, and interpret flow cytometry experiments in the context of this compound research and development.
References
- 1. CXCR3 Antagonism Impairs the Development of Donor-reactive, IFN-γ-producing Effectors and Prolongs Allograft Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CXCR3 in T cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CXCR3 chemokine receptor contributes to specific CD8+ T cell activation by pDC during infection with intracellular pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. JCI Insight - CX3CR1 identifies PD-1 therapy–responsive CD8+ T cells that withstand chemotherapy during cancer chemoimmunotherapy [insight.jci.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Improving ACT-660602 solubility for in vitro assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming challenges with ACT-660602 solubility for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective antagonist of the chemokine receptor CXCR3. CXCR3 is a G-protein coupled receptor involved in the recruitment of immune cells, such as T-cells, to sites of inflammation. By blocking the interaction of CXCR3 with its chemokine ligands (CXCL9, CXCL10, and CXCL11), this compound inhibits the migration of these immune cells, which is a key process in various autoimmune diseases.
Q2: I am observing precipitation of this compound when I dilute my stock solution into aqueous assay buffer. What is the likely cause?
A2: Precipitation upon dilution into aqueous buffers is a common issue for many small molecule inhibitors, including this compound, which are often hydrophobic. The primary cause is the significant change in solvent polarity when a concentrated stock solution in an organic solvent, such as dimethyl sulfoxide (DMSO), is introduced into an aqueous environment. This can lead to the compound crashing out of solution.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
A3: The recommended solvent for preparing a stock solution of this compound is high-purity, anhydrous DMSO.
Q4: What is the maximum recommended final concentration of DMSO in my in vitro assay?
A4: To minimize solvent-induced artifacts and cytotoxicity, the final concentration of DMSO in your cell-based assays should be kept as low as possible, ideally at 0.5% or lower. It is crucial to include a vehicle control (assay medium with the same final DMSO concentration) in your experiments to assess any effects of the solvent on your assay.
Troubleshooting Guide
This guide provides a systematic approach to addressing solubility issues with this compound in your in vitro experiments.
Problem: Precipitate formation during working solution preparation.
| Potential Cause | Recommended Solution |
| High final concentration | Lower the final concentration of this compound in your assay. Determine the maximal soluble concentration in your specific assay buffer through a preliminary solubility test. |
| Rapid dilution | Employ a stepwise dilution method. Instead of a single large dilution, perform serial dilutions of your DMSO stock into the aqueous buffer. Pre-warming the assay buffer to 37°C before adding the compound can also improve solubility. |
| Incorrect solvent for stock | Ensure your stock solution is prepared in anhydrous DMSO. Water absorption by DMSO can reduce its solubilizing capacity. |
| pH of the assay buffer | For ionizable compounds, the pH of the aqueous buffer can influence solubility. While specific data for this compound's pKa is not provided, you can empirically test a small range of pH values for your buffer if solubility issues persist. |
Problem: Compound precipitates over the course of the experiment.
| Potential Cause | Recommended Solution |
| Supersaturated solution | The initial dilution may have resulted in a supersaturated state that is not stable over time. Reduce the final concentration of this compound to below its thermodynamic solubility limit in your assay medium. |
| Temperature fluctuations | Ensure your incubator maintains a stable temperature. Avoid moving plates in and out of the incubator frequently. |
| Interaction with media components | Components in complex cell culture media, such as proteins in fetal bovine serum (FBS), can sometimes interact with small molecules and affect their solubility. If permissible for your assay, you can assess solubility in a simpler buffer (e.g., PBS) to identify potential interactions. |
Quantitative Solubility Data
The following table summarizes the available solubility data for this compound.
| Solvent | Solubility | Source |
| Dimethyl sulfoxide (DMSO) | ≥ 41 mg/mL | MedChemExpress |
Note: This data indicates that this compound is highly soluble in DMSO. The primary challenge arises when diluting into aqueous solutions.
Experimental Protocols
Preparation of this compound Stock and Working Solutions
This protocol provides a general guideline for preparing this compound solutions for a typical in vitro T-cell migration assay.
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes
-
Assay buffer (e.g., RPMI 1640 with 0.5% BSA)
Procedure:
-
Stock Solution Preparation (10 mM):
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound powder in anhydrous DMSO. For example, to prepare 1 mL of a 10 mM stock, dissolve the appropriate mass of this compound (check the molecular weight on the datasheet) in 1 mL of DMSO.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
-
Working Solution Preparation:
-
Thaw an aliquot of the 10 mM stock solution at room temperature.
-
Perform serial dilutions of the stock solution in 100% DMSO to create a range of intermediate concentrations.
-
To prepare the final working solutions, dilute the DMSO intermediate solutions into pre-warmed (37°C) assay buffer. To maintain a final DMSO concentration of 0.5% or less, ensure the dilution factor is at least 1:200. For example, to prepare 1 mL of a 1 µM working solution from a 200 µM intermediate, add 5 µL of the 200 µM intermediate to 995 µL of pre-warmed assay buffer.
-
Mix immediately by gentle pipetting.
-
In Vitro T-Cell Migration Assay Protocol
This protocol is adapted from the supplementary information of the primary publication on this compound.
Materials:
-
Human T-cells (e.g., activated peripheral blood mononuclear cells)
-
Chemoattractant: Recombinant human CXCL10
-
Assay medium: RPMI 1640, 0.5% BSA
-
Transwell inserts (e.g., 5 µm pore size)
-
24-well companion plates
-
This compound working solutions
-
Flow cytometer for cell counting
Procedure:
-
Cell Preparation:
-
Isolate and activate human T-cells according to your standard laboratory protocol.
-
Resuspend the activated T-cells in assay medium at a concentration of 5 x 10^6 cells/mL.
-
-
Assay Setup:
-
Add 600 µL of assay medium containing the chemoattractant (e.g., 10 nM CXCL10) to the lower chamber of the 24-well plate.
-
In separate wells for the antagonist treatment, add the chemoattractant and the desired final concentration of this compound. Include a vehicle control (chemoattractant + 0.5% DMSO).
-
Place the Transwell inserts into the wells.
-
Add 100 µL of the T-cell suspension (5 x 10^5 cells) to the upper chamber of each Transwell insert.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 3 hours.
-
-
Quantification of Migration:
-
Carefully remove the Transwell inserts.
-
Collect the cells that have migrated to the lower chamber.
-
Quantify the number of migrated cells using a flow cytometer or another cell counting method.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of migration for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of inhibition against the log concentration of this compound to determine the IC50 value.
-
Visualizations
Technical Support Center: Overcoming ACT-660602 Metabolic Instability In Vivo
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the metabolic instability of ACT-660602, a potent and selective CXCR3 antagonist.
Troubleshooting Guides
Researchers encountering high clearance or low exposure of this compound in vivo may be facing challenges related to its metabolic instability. The following sections provide quantitative data and experimental protocols to help identify and resolve these issues.
Data Presentation: In Vitro Metabolic Stability and In Vivo Pharmacokinetic Parameters of this compound
The following tables summarize the intrinsic clearance (CLint) of this compound in liver microsomes from different species and its pharmacokinetic profile in mice. These data are crucial for understanding the metabolic fate of the compound and for designing strategies to improve its in vivo performance.
Table 1: In Vitro Intrinsic Clearance of this compound in Liver Microsomes
| Species | Intrinsic Clearance (CLint) (μL/min/mg protein) |
| Human | 15 |
| Rat | 48 |
| Mouse | 29 |
Data extracted from the supplementary information of Meyer et al., J Med Chem 2022, 65(17), 11513-11532.
Table 2: In Vivo Pharmacokinetic Parameters of this compound in Mice (30 mg/kg, oral administration)
| Parameter | Value |
| Cmax (ng/mL) | 1350 |
| Tmax (h) | 1.0 |
| AUC (ng·h/mL) | 4560 |
| Half-life (t1/2) (h) | 2.5 |
Data extracted from the supplementary information of Meyer et al., J Med Chem 2022, 65(17), 11513-11532.
Experimental Protocols
Detailed methodologies are provided for key experiments to assess the metabolic stability of this compound.
Protocol 1: Determination of Intrinsic Clearance in Liver Microsomes
This protocol outlines the procedure for assessing the metabolic stability of this compound in human, rat, and mouse liver microsomes.
Materials:
-
This compound
-
Pooled liver microsomes (human, rat, mouse)
-
Phosphate buffer (0.1 M, pH 7.4)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Acetonitrile
-
Internal standard (for LC-MS/MS analysis)
-
96-well plates
-
Incubator (37°C)
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
Dilute the stock solution with phosphate buffer to the final desired concentration (e.g., 1 µM).
-
In a 96-well plate, add the liver microsome suspension (final protein concentration, e.g., 0.5 mg/mL) to the phosphate buffer.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding ice-cold acetonitrile containing an internal standard.
-
Centrifuge the plate to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining amount of this compound.
-
Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint) using the following equations:
-
k = (ln(C1) - ln(C2)) / (t2 - t1) where k is the elimination rate constant.
-
t1/2 = 0.693 / k
-
CLint = (0.693 / t1/2) * (mL incubation / mg microsomes)
-
Workflow for Intrinsic Clearance Assay
Caption: Workflow for the in vitro intrinsic clearance assay.
Frequently Asked Questions (FAQs)
Q1: My in vivo study with this compound shows very low exposure. What could be the reason?
A1: Low in vivo exposure of this compound is likely due to its metabolic instability. As indicated in Table 1, this compound is metabolized by liver microsomes, with the highest clearance observed in rats. This suggests that first-pass metabolism in the liver could be significantly reducing the amount of compound reaching systemic circulation. To confirm this, you can perform a pharmacokinetic study with both oral and intravenous administration to determine the absolute bioavailability.
Q2: How can I improve the metabolic stability of this compound for my in vivo experiments?
A2: Improving metabolic stability often involves chemical modification of the molecule at its "metabolic soft spots." While the specific metabolites of this compound are not publicly disclosed, common metabolic pathways for similar heterocyclic compounds include oxidation, N-dealkylation, and hydroxylation. Strategies to block these metabolic routes include:
-
Deuteration: Replacing hydrogen atoms with deuterium at metabolically labile positions can slow down metabolism due to the kinetic isotope effect.
-
Fluorination: Introducing fluorine atoms can block sites of oxidation and alter the electronic properties of the molecule, reducing its susceptibility to metabolic enzymes.
-
Structural Modification: Modifying or blocking the functional groups that are prone to metabolism, such as the piperazine or triazole rings, can enhance stability.
Q3: What in vitro assays should I run to troubleshoot the metabolic instability of this compound?
A3: To identify the cause of metabolic instability, a series of in vitro assays are recommended:
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Metabolite Identification Studies: Incubate this compound with liver microsomes or hepatocytes and use high-resolution mass spectrometry to identify the major metabolites. This will reveal the metabolic "soft spots."
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CYP450 Reaction Phenotyping: Use a panel of recombinant human cytochrome P450 enzymes to identify which specific CYP isoforms are responsible for the metabolism of this compound.
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Hepatocyte Stability Assay: This assay provides a more complete picture of metabolism as hepatocytes contain both Phase I and Phase II metabolic enzymes.
Q4: What is the mechanism of action of this compound and how does it relate to its metabolism?
A4: this compound is an antagonist of the CXCR3 receptor.[1] This receptor is a G-protein coupled receptor (GPCR) that, upon binding to its chemokine ligands (CXCL9, CXCL10, and CXCL11), activates downstream signaling pathways involved in T-cell migration to sites of inflammation. The metabolism of this compound is not directly linked to its mechanism of action but rather to its chemical structure and its interaction with drug-metabolizing enzymes, primarily in the liver. A stable compound is required to maintain sufficient plasma concentrations to effectively block the CXCR3 receptor in vivo.
Simplified CXCR3 Signaling Pathway
Caption: Simplified CXCR3 signaling pathway and the inhibitory action of this compound.
References
ACT-660602 off-target effects and how to mitigate them
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on understanding and mitigating potential off-target effects of ACT-660602, a potent and selective CXCR3 antagonist. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an orally active, small-molecule antagonist of the C-X-C chemokine receptor 3 (CXCR3).[1][2] Its primary mechanism of action is to block the binding of the chemokines CXCL9, CXCL10, and CXCL11 to CXCR3. This inhibition prevents the downstream signaling cascades that lead to the migration of immune cells, such as T-cells, to sites of inflammation.[1][2][3]
Q2: What are the known on-target and off-target activities of this compound?
This compound is a potent antagonist of CXCR3 with a reported IC50 of 204 nM.[1] A known off-target interaction is with the hERG (human Ether-à-go-go-Related Gene) channel, with a significantly lower potency (IC50 of 18 µM).[1] This indicates a degree of selectivity for CXCR3 over the hERG channel. A summary of the known quantitative data is presented in Table 1.
Data Presentation
Table 1: Potency of this compound at its Primary Target and a Known Off-Target
| Target | Assay Type | Potency (IC50) | Reference |
| CXCR3 | Not Specified | 204 nM | [1] |
| hERG | Not Specified | 18 µM | [1] |
Q3: What are the potential implications of the hERG off-target activity?
Inhibition of the hERG channel can lead to delayed cardiac repolarization, which may manifest as QT interval prolongation on an electrocardiogram. In a research setting, particularly in cell-based assays using cardiomyocytes or other electrically active cells, this off-target effect could lead to unexpected changes in cell viability, contractility, or electrophysiological properties. It is crucial to consider this potential off-target effect when interpreting experimental data, especially at higher concentrations of this compound.
Q4: How can I be sure that the observed phenotype in my experiment is due to CXCR3 inhibition?
To confirm that the observed effects are on-target, it is recommended to perform validation experiments. These may include:
-
Using a structurally unrelated CXCR3 antagonist: Comparing the effects of this compound with another CXCR3 antagonist that has a different chemical scaffold can help confirm that the observed phenotype is due to CXCR3 inhibition and not a scaffold-specific off-target effect.
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Genetic knockdown or knockout of CXCR3: Using techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate CXCR3 expression in your cellular model. If the effect of this compound is diminished or absent in these modified cells, it strongly suggests an on-target mechanism.
-
Rescue experiments: If possible, overexpressing CXCR3 in your cells might counteract the inhibitory effect of this compound, further validating the on-target activity.
Troubleshooting Guides
Issue 1: Unexpected Cell Toxicity or Reduced Viability
Q: I am observing significant cell death in my cultures when treating with this compound, even at concentrations where I expect to see specific CXCR3 inhibition. What could be the cause and how can I troubleshoot this?
A: Unexpected cytotoxicity can arise from either on-target effects in a specific cell type or, more commonly, from off-target activities.
Potential Causes and Troubleshooting Steps:
-
Concentration-Dependent Toxicity:
-
Troubleshooting: Perform a dose-response curve for cell viability using a sensitive assay (e.g., MTS, CellTiter-Glo®) to determine the concentration at which toxicity occurs. Compare this to the concentration required for CXCR3 inhibition in your functional assays. Aim to use the lowest effective concentration of this compound that elicits the desired on-target effect while minimizing toxicity.
-
-
hERG Channel Inhibition:
-
Troubleshooting: If using cell types sensitive to hERG blockade (e.g., cardiomyocytes), consider if the observed toxicity aligns with known consequences of hERG inhibition. You can test for this by using a known hERG channel blocker as a positive control.
-
-
Undisclosed Off-Target Effects:
-
Troubleshooting: To investigate if other off-targets are responsible for the cytotoxicity, consider performing a broad-panel screen. A kinome scan, for instance, can reveal if this compound inhibits any kinases that might be critical for cell survival in your model system.
-
Logical Relationship for Troubleshooting Unexpected Cytotoxicity
Caption: Troubleshooting workflow for unexpected cytotoxicity.
Issue 2: Inconsistent or Unexplained Signaling Pathway Activation/Inhibition
Q: My results show that this compound is affecting a signaling pathway that is not known to be downstream of CXCR3. How can I investigate this?
A: This is a strong indication of an off-target effect. Identifying the unintended target is key to understanding your results.
Potential Causes and Troubleshooting Steps:
-
Direct Off-Target Kinase Inhibition:
-
Troubleshooting: Many small molecule inhibitors have off-target effects on protein kinases. A commercially available kinome scan can provide a broad overview of kinases that this compound may inhibit. If a candidate off-target kinase is identified, you can use a more specific inhibitor for that kinase to see if it phenocopies the effect of this compound.
-
-
Target Engagement Confirmation:
-
Troubleshooting: It is crucial to confirm that this compound is engaging its intended target, CXCR3, in your experimental system. A Cellular Thermal Shift Assay (CETSA) can be used to verify target engagement in intact cells.
-
Experimental Workflow for Investigating Off-Target Signaling
Caption: Workflow for investigating off-target signaling.
Experimental Protocols
1. Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is adapted from standard CETSA methodologies and can be used to confirm the binding of this compound to CXCR3 in intact cells.
-
Cell Preparation: Culture cells expressing CXCR3 to 80-90% confluency. Harvest and resuspend cells in a suitable buffer at a concentration of 1-5 x 10^6 cells/mL.
-
Compound Treatment: Treat cells with this compound at various concentrations (e.g., 0.1 to 10 µM) or with a vehicle control (e.g., DMSO) for 1 hour at 37°C.
-
Heating Step: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40-70°C in 2°C increments) for 3 minutes in a thermocycler, followed by cooling to 4°C for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or using a suitable lysis buffer containing protease inhibitors.
-
Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Protein Analysis: Collect the supernatant containing the soluble protein fraction. Analyze the amount of soluble CXCR3 at each temperature point by Western blotting or other protein detection methods.
-
Data Analysis: A shift in the melting curve of CXCR3 in the presence of this compound indicates target engagement.
2. Calcium Mobilization Assay for CXCR3 Function
This protocol measures the functional consequence of CXCR3 activation (calcium release) and its inhibition by this compound.
-
Cell Seeding: Seed cells expressing CXCR3 into a 96-well black, clear-bottom plate and culture overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This is typically done for 30-60 minutes at 37°C.
-
Compound Incubation: Add varying concentrations of this compound or vehicle control to the wells and incubate for a predetermined time (e.g., 15-30 minutes).
-
Ligand Stimulation: Add a CXCR3 agonist (e.g., CXCL10 or CXCL11) to the wells.
-
Signal Detection: Immediately measure the fluorescence intensity over time using a fluorescence plate reader with kinetic reading capabilities.
-
Data Analysis: The increase in fluorescence corresponds to intracellular calcium mobilization. The inhibitory effect of this compound can be quantified by the reduction in the agonist-induced fluorescence signal.
CXCR3 Signaling Pathway
Caption: Simplified CXCR3 signaling pathway and the inhibitory action of this compound.
References
Technical Support Center: Optimizing ACT-660602 Dosage for Animal Models
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of ACT-660602 in preclinical animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally active and selective antagonist of the C-X-C chemokine receptor 3 (CXCR3).[1] CXCR3 is a G protein-coupled receptor that, upon binding to its chemokine ligands (CXCL9, CXCL10, and CXCL11), plays a crucial role in the trafficking and recruitment of activated T lymphocytes and other immune cells to sites of inflammation. By blocking this interaction, this compound inhibits the migration of these immune cells, thereby reducing inflammation. This makes it a promising candidate for the research of autoimmune diseases and other inflammatory conditions.
Q2: What is a typical starting dose for this compound in a mouse model?
A2: Based on published preclinical studies, a frequently effective oral dose of this compound in a mouse model of lipopolysaccharide (LPS)-induced lung inflammation is 30 mg/kg, administered once daily. This dosage has been shown to significantly reduce the recruitment of CXCR3+ CD8+ T cells. However, optimal dosage may vary depending on the specific animal model, disease state, and experimental endpoint.
Q3: How should I formulate this compound for oral administration in animals?
A3: this compound is a poorly water-soluble compound. For oral gavage in rodents, it is often formulated as a suspension. A common vehicle for such compounds is an aqueous solution of 0.5% to 1% methylcellulose or carboxymethylcellulose (CMC). It is crucial to ensure a uniform and stable suspension to guarantee consistent dosing. Sonication or homogenization of the suspension prior to each administration is recommended.
Q4: Are there any known off-target effects or unexpected phenotypes associated with CXCR3 antagonism?
A4: The role of the CXCR3 axis in various disease models can be complex and sometimes contradictory.[2] While direct off-target effects of this compound are not extensively documented in publicly available literature, studies with CXCR3 knockout mice have revealed some unexpected phenotypes. For example, in a model of full-thickness excision wounds, CXCR3 null mice showed delayed wound closure and impaired healing.[3] Researchers should be aware that interfering with CXCR3 signaling could have multifaceted effects beyond simply suppressing T-cell infiltration. In some cancer models, CXCR3 antagonism has been shown to reduce tumor growth and metastasis by affecting mitochondrial function within the cancer cells themselves, indicating a role beyond immune modulation.[4]
Q5: How can I confirm that this compound is engaging its target (CXCR3) in my in vivo experiment?
A5: Confirming target engagement in vivo is critical. Several methods can be employed:
-
Pharmacodynamic (PD) Biomarkers: Measure the downstream effects of CXCR3 inhibition. This could include quantifying the reduction of CXCR3+ T-cell infiltration into the target tissue (e.g., via flow cytometry or immunohistochemistry of tissue homogenates) or assessing the levels of downstream signaling molecules.
-
Ex Vivo Receptor Occupancy Assays: Tissues or cells can be harvested from treated animals and assessed for the binding of a labeled CXCR3 ligand. A reduction in binding in the this compound-treated group would indicate receptor occupancy.
-
In Vivo Imaging: Advanced techniques such as Positron Emission Tomography (PET) using a radiolabeled ligand or antibody for CXCR3 can visualize and quantify receptor engagement non-invasively.[5][6]
Data Presentation
In Vivo Efficacy Data
| Animal Model | Species | This compound Dose | Route of Administration | Dosing Frequency | Key Finding |
| LPS-Induced Lung Inflammation | Mouse | 30 mg/kg | Oral (p.o.) | Once Daily | Significantly reduced recruitment of CXCR3+ CD8+ T cells into the bronchoalveolar lavage fluid. |
Pharmacokinetic Parameters of this compound
| Species | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (F%) | CL (mL/min/kg) | Vss (L/kg) | T1/2 (h) |
| Rat | p.o. | 2 | 1520 | 0.5 | 14000 | 80 | 1.9 | 1.1 | 7.1 |
| i.v. | 0.5 | 1250-1860 | 0.5-1.0 | 11600-15641 | N/A | 1.9 | 0.9-1.3 | 5.7-8.8 | |
| Dog | p.o. | 2 | 1380 | 1 | 20000 | 8 | 1.3 | 1.7 | 14.5 |
| i.v. | 0.5 | 1300-1450 | 0.5-2.0 | 10400-32000 | N/A | 0.6-3.0 | 1.6-1.7 | 6.3 |
-
Data presented in this table is sourced from a commercial vendor and should be used as a reference. Independent verification is recommended.
Experimental Protocols
LPS-Induced Acute Lung Injury (ALI) Model in Mice
This protocol describes a common method for inducing acute lung injury to test the efficacy of this compound.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% Methylcellulose in sterile water)
-
Lipopolysaccharide (LPS) from E. coli (e.g., serotype 055:B5)
-
Sterile, pyrogen-free saline
-
Anesthesia (e.g., isoflurane or ketamine/xylazine)
-
Animal gavage needles
-
Microsyringe or pipette for intratracheal instillation
Procedure:
-
Animal Acclimatization: House mice (e.g., C57BL/6, 8-10 weeks old) in a controlled environment for at least one week prior to the experiment.
-
Formulation Preparation: Prepare a suspension of this compound in the chosen vehicle at the desired concentration (e.g., 3 mg/mL for a 30 mg/kg dose in a 10 mL/kg volume). Ensure the suspension is homogenous through vortexing or sonication before each use. Prepare the vehicle control in the same manner.
-
Dosing: Administer this compound or vehicle via oral gavage to the respective groups of mice. Dosing is typically performed once daily.
-
Induction of Lung Injury: One hour after the first dose of this compound, induce lung injury.
-
Anesthetize the mouse.
-
Place the mouse in a supine position on a surgical board.
-
Make a small incision in the neck to expose the trachea.
-
Using a microsyringe, instill a single dose of LPS (e.g., 10 µg in 50 µL of sterile saline) directly into the trachea.[7]
-
Suture the incision.
-
-
Monitoring: Monitor the animals for signs of distress. Continue daily oral administration of this compound or vehicle for the duration of the study (e.g., 24-72 hours).
-
Endpoint Analysis: At the designated time point (e.g., 24 hours post-LPS), euthanize the mice.
-
Collect blood for systemic cytokine analysis.
-
Perform bronchoalveolar lavage (BAL) to collect fluid and cells from the lungs.
-
Harvest lung tissue for histology, flow cytometry, or gene expression analysis.
-
-
Data Analysis: Analyze BAL fluid for total and differential cell counts (especially neutrophils and lymphocytes) and protein concentration (as a measure of vascular permeability).[8] Analyze lung tissue for immune cell infiltration and inflammatory markers.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability in experimental results | 1. Inconsistent drug formulation/suspension.2. Improper oral gavage technique.3. Variability in LPS instillation.4. Inconsistent timing of dosing and induction. | 1. Ensure the suspension is thoroughly homogenized before each dose. Prepare fresh formulations regularly.2. Ensure all personnel are properly trained in oral gavage to minimize stress and ensure accurate delivery.3. Practice intratracheal instillation to ensure consistent delivery to the lungs.4. Strictly adhere to the experimental timeline for all animals. |
| Lack of efficacy (no reduction in inflammation) | 1. Insufficient dosage.2. Poor bioavailability of the formulation.3. Timing of administration is not optimal for the model.4. The CXCR3 axis is not the primary driver of inflammation in your specific model. | 1. Perform a dose-response study to determine the optimal dose.2. Conduct a pilot pharmacokinetic study to assess exposure. Consider alternative formulation strategies if exposure is low.3. Adjust the timing of this compound administration relative to the inflammatory stimulus.4. Confirm the expression of CXCR3 and its ligands in your model at baseline and during disease progression. Consider a different therapeutic target if the CXCR3 axis is not upregulated. |
| Unexpected animal mortality or adverse effects | 1. Toxicity at the administered dose.2. Formulation vehicle intolerance.3. Complications from the surgical procedure (LPS instillation). | 1. Conduct a dose-range finding toxicity study. Reduce the dose if necessary.2. Run a vehicle-only control group to assess for any adverse effects of the formulation itself.3. Ensure aseptic surgical techniques and proper post-operative care. |
| Difficulty confirming target engagement | 1. Assay sensitivity is too low.2. Timing of sample collection is not optimal to observe the effect.3. The chosen biomarker is not a direct downstream target of CXCR3 signaling. | 1. Optimize your flow cytometry or IHC protocols. For signaling studies, ensure rapid tissue processing to preserve phosphorylation states.2. Collect samples at various time points post-dose to capture the peak effect.3. Focus on direct measures of CXCR3 pathway modulation, such as the reduction of CXCR3+ cell infiltration into the target tissue. |
Visualizations
Caption: CXCR3 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for in vivo studies with this compound.
Caption: Troubleshooting decision tree for lack of efficacy.
References
- 1. CXCR3 inhibitors for therapeutic interventions: current status and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemokine receptor CXCR3: an unexpected enigma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evolution, Expression and Functional Analysis of CXCR3 in Neuronal and Cardiovascular Diseases: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Non-immune targeting of CXCR3 compromises mitochondrial function and suppresses tumor growth in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Validation of the C-X-C chemokine receptor 3 (CXCR3) as a target for PET imaging of T cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. LPS-Induced Acute Lung Injury: Analysis of the Development and Suppression by the TNF-α-Targeting Aptamer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting ACT-660602 In Vivo Efficacy Issues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using ACT-660602 in in vivo experiments. The information is tailored to address common challenges and ensure the successful design and execution of your studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an orally active and selective antagonist of the chemokine receptor CXCR3.[1][2] CXCR3 is a G-protein-coupled receptor that, when activated by its ligands (CXCL9, CXCL10, and CXCL11), plays a crucial role in the recruitment of immune cells, such as T cells, to sites of inflammation. By blocking this receptor, this compound inhibits the migration of these immune cells, thereby reducing inflammation. This makes it a potential therapeutic agent for autoimmune diseases.[3][4][5]
Q2: In which in vivo model has this compound shown efficacy?
This compound has demonstrated significant efficacy in a lipopolysaccharide (LPS)-induced lung inflammation model in mice.[3][4][5] Oral administration of 30 mg/kg of this compound resulted in a significant reduction in the recruitment of CXCR3+ CD8+ T cells into the bronchoalveolar lavage fluid.[3][4][5]
Q3: What are the key parameters of this compound?
Below is a summary of the key in vitro and in vivo parameters reported for this compound.
| Parameter | Value | Reference |
| Target | Chemokine Receptor CXCR3 | [1][2][3] |
| Activity | Antagonist | [1][2][3] |
| IC50 | 204 nM | [1] |
| In Vivo Model | LPS-induced lung inflammation in mice | [3][4][5] |
| Effective Dose | 30 mg/kg (oral administration) | [3][4][5] |
| Observed Effect | Reduced recruitment of CXCR3+ CD8+ T cells | [3][4][5] |
Q4: How should I prepare and store this compound?
For optimal stability, it is recommended to store the solid compound and stock solutions of this compound under specific conditions.
| Storage Condition | Duration |
| -80°C | 6 months |
| -20°C | 1 month |
Always refer to the manufacturer's specific instructions for storage and handling.
Troubleshooting In Vivo Efficacy Issues
Researchers may encounter a lack of expected efficacy in their in vivo experiments with this compound. This section provides a systematic approach to troubleshooting these issues.
Problem 1: Suboptimal or Lack of Efficacy
If you are not observing the expected therapeutic effect of this compound in your in vivo model, consider the following potential causes and solutions.
Potential Cause & Troubleshooting Steps:
-
Inadequate Drug Exposure:
-
Verify Formulation and Administration: this compound is orally active. However, like many small molecules, it may have poor water solubility. Ensure you are using an appropriate vehicle for oral administration that enhances solubility and absorption. Consider performing a pilot pharmacokinetic (PK) study to determine the plasma concentration of this compound after administration.
-
Dosing Regimen: The reported effective dose is 30 mg/kg.[3][4][5] However, the optimal dose may vary depending on the animal model, disease severity, and administration route. A dose-response study is recommended to determine the optimal dose for your specific experimental conditions.
-
Metabolism: The metabolic stability of this compound has been improved during its development.[3][4] However, rapid metabolism can still lead to low drug exposure. If you suspect this is an issue, consider more frequent dosing or a different route of administration (e.g., subcutaneous) to maintain therapeutic drug levels.
-
-
Issues with the Animal Model:
-
Disease Induction: Ensure that the disease model is robust and reproducible. For the LPS-induced lung injury model, the timing and dose of LPS are critical for inducing a consistent inflammatory response.[3][6][7]
-
Timing of Treatment: The timing of this compound administration relative to disease induction is crucial. For a prophylactic effect, the compound should be administered before the inflammatory insult. For a therapeutic effect, it should be given after the onset of disease. The optimal timing should be determined empirically.
-
Animal Strain and Health: The genetic background and health status of the animals can influence their response to both the disease induction and the therapeutic agent. Use healthy animals from a reputable supplier and ensure they are housed in a clean and stress-free environment.
-
Problem 2: High Variability in Experimental Results
High variability between animals can mask the true effect of the compound.
Potential Cause & Troubleshooting Steps:
-
Inconsistent Dosing: Ensure accurate and consistent administration of this compound to all animals. For oral gavage, proper technique is essential to avoid accidental administration into the lungs.
-
Variable Disease Induction: Standardize the procedure for disease induction to minimize variability in disease severity between animals.
-
Insufficient Sample Size: A small sample size may not have enough statistical power to detect a significant effect. Perform a power analysis to determine the appropriate number of animals per group.
Experimental Protocols
LPS-Induced Lung Inflammation Model in Mice
This protocol is based on the model in which this compound has shown efficacy.
Materials:
-
This compound
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Lipopolysaccharide (LPS) from E. coli
-
Sterile, endotoxin-free phosphate-buffered saline (PBS)
-
Appropriate vehicle for oral administration of this compound
-
Anesthetic agent (e.g., isoflurane, ketamine/xylazine)
-
Mice (e.g., C57BL/6)
Procedure:
-
Animal Acclimation: Acclimate mice to the facility for at least one week before the experiment.
-
This compound Formulation and Administration:
-
Prepare a homogenous solution or suspension of this compound in a suitable vehicle.
-
Administer this compound orally (e.g., via gavage) at the desired dose (e.g., 30 mg/kg). The timing of administration will depend on whether a prophylactic or therapeutic effect is being investigated.
-
-
LPS Instillation:
-
Anesthetize the mice.
-
Intratracheally or intranasally instill a predetermined dose of LPS dissolved in sterile PBS. A typical dose is 1-5 mg/kg.
-
-
Monitoring: Monitor the animals for signs of distress.
-
Endpoint Analysis: At a predetermined time point (e.g., 24-72 hours after LPS instillation), euthanize the mice and collect samples for analysis.
-
Bronchoalveolar Lavage (BAL): Collect BAL fluid to analyze immune cell infiltration (e.g., by flow cytometry for CXCR3+ CD8+ T cells).
-
Lung Tissue: Collect lung tissue for histology to assess inflammation and for cytokine/chemokine analysis (e.g., by ELISA or qPCR).
-
Visualizations
Signaling Pathway of CXCR3
References
- 1. Video: Inducing Acute Lung Injury in Mice by Direct Intratracheal Lipopolysaccharide Instillation [jove.com]
- 2. Analysis of the pharmacokinetic/pharmacodynamic relationship of a small molecule CXCR3 antagonist, NBI-74330, using a murine CXCR3 internalization assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inducing Acute Lung Injury in Mice by Direct Intratracheal Lipopolysaccharide Instillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of the pharmacokinetic/pharmacodynamic relationship of a small molecule CXCR3 antagonist, NBI-74330, using a murine CXCR3 internalization assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Lipopolysaccharide-induced murine lung injury results in long-term pulmonary changes and downregulation of angiogenic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LPS-Induced Acute Lung Injury: Analysis of the Development and Suppression by the TNF-α-Targeting Aptamer - PMC [pmc.ncbi.nlm.nih.gov]
Preventing ACT-660602 degradation in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling and use of ACT-660602 in cell culture experiments, with a focus on preventing its degradation and ensuring experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: How should I prepare a stock solution of this compound?
A1: It is recommended to prepare a high-concentration stock solution, for example at 10 mM, in anhydrous DMSO. Using a high-concentration stock minimizes the volume of solvent added to your cell culture, reducing the risk of solvent-induced cytotoxicity. If you have difficulty dissolving the compound, you can use vortexing or ultrasonication.
Q2: What are the recommended storage conditions for this compound stock solutions?
A2: this compound stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month. It is crucial to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation. Ensure the vials are sealed tightly to prevent moisture absorption by the solvent.
Q3: What is the known mechanism of action for this compound?
A3: this compound is an orally active and selective antagonist of the chemokine receptor CXCR3. CXCR3 is a G-protein-coupled receptor (GPCR) that is activated by the chemokines CXCL9, CXCL10, and CXCL11. By blocking the action of these chemokines, this compound inhibits the migration of immune cells, such as T-cells, to sites of inflammation.
Q4: What are the common causes of small molecule degradation in cell culture media?
A4: Several factors can contribute to the degradation of small molecules like this compound in cell culture media. These include:
-
Enzymatic Degradation: Serum in the media contains enzymes like esterases and proteases that can metabolize the compound. Live cells also have metabolic activity that can contribute to degradation.
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pH Instability: The physiological pH of cell culture media (typically 7.2-7.4) can lead to the degradation of compounds that are sensitive to pH.
-
Binding to Media Components: Compounds can bind to proteins, such as albumin in fetal bovine serum (FBS), and other components in the media, which can reduce their effective concentration.
-
Chemical Reactivity: Some compounds may react with components of the cell culture medium itself.
-
Oxidation: The presence of dissolved oxygen can lead to the oxidation of sensitive compounds.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Rapid degradation of this compound in cell culture medium. | The compound may be inherently unstable in aqueous solutions at 37°C. Components in the media, such as certain amino acids or vitamins, could be reacting with the compound. The pH of the media may be affecting stability. | Perform a stability check in a simpler buffer system (e.g., PBS) at 37°C to assess inherent aqueous stability. Test stability in media with and without serum, as serum proteins can sometimes stabilize compounds. Analyze the stability in different types of cell culture media to identify any specific reactive components. Ensure the pH of the media is stable throughout the experiment. |
| High variability in experimental results between replicates. | Inconsistent sample handling and processing. Issues with the analytical method, such as HPLC-MS. Incomplete solubilization of the compound in the stock solution or media. | Ensure precise and consistent timing for sample collection and processing. Validate the analytical method for linearity, precision, and accuracy. Confirm the complete dissolution of the compound. |
| Compound seems to disappear from the media, but no degradation products are detected. | The compound may be binding to the plastic of the cell culture plates or pipette tips. If cells are present, the compound could be rapidly internalized. | Use low-protein-binding plates and pipette tips. Include a control without cells to assess non-specific binding to the plasticware. Analyze cell lysates to determine the extent of cellular uptake. |
| Reduced or no observable effect of this compound on cells. | The compound may have degraded over the course of a long-term experiment. | For long-term experiments, consider refreshing the media with a fresh inhibitor at regular intervals. |
Quantitative Data Summary
| Parameter | Value | Source |
| IC50 (CXCR3) | 204 nM | |
| Stock Solution Storage (-80°C) | Up to 6 months | |
| Stock Solution Storage (-20°C) | Up to 1 month | |
| Recommended DMSO Concentration in Culture | < 0.3% |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Cell Culture Media
This protocol provides a general framework for determining the stability of this compound under your specific experimental conditions.
1. Materials:
-
This compound
-
Anhydrous DMSO
-
Cell culture medium (e.g., DMEM, RPMI-1640) with and without 10% FBS
-
Phosphate-Buffered Saline (PBS)
-
24-well low-protein-binding plates
-
HPLC-MS system
-
C18 reverse-phase column
-
Acetonitrile
-
Formic acid
2. Preparation of Solutions:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare the cell culture medium with and without 10% FBS.
-
Prepare the working solution of this compound by diluting the stock solution in the respective media to a final concentration of 1 µM.
3. Experimental Procedure:
-
Add 1 mL of the 1 µM this compound working solution to triplicate wells of a 24-well plate for each condition (media type, with/without serum).
-
Incubate the plates at 37°C in a humidified incubator with 5% CO₂.
-
At designated time points (e.g., 0, 2, 8, 24, 48 hours), collect 100 µL aliquots from each well.
-
To each 100 µL aliquot, add 200 µL of cold acetonitrile containing an internal standard to precipitate proteins and extract the compound.
-
Vortex the samples for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to HPLC vials for analysis.
4. HPLC-MS Analysis:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with
Technical Support Center: ACT-660602 In Vivo Target Engagement
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on assessing the in vivo target engagement of ACT-660602, a potent and selective antagonist of the chemokine receptor CXCR3.[1][2][3][4] The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its molecular target?
A1: this compound is an orally active small molecule antagonist of the C-X-C chemokine receptor 3 (CXCR3).[1][4] CXCR3 is a G-protein coupled receptor (GPCR) that is activated by the chemokines CXCL9, CXCL10, and CXCL11.[3] This interaction mediates the migration of immune cells, such as activated T-cells, to sites of inflammation.[3] this compound has an IC50 value of 204 nM and has demonstrated efficacy in preclinical models of autoimmune disease and acute lung injury.[1][5]
Q2: What are the primary methods to assess this compound target engagement in vivo?
A2: In vivo target engagement of this compound can be assessed through a combination of direct and indirect methods:
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Direct Measurement using Positron Emission Tomography (PET): This non-invasive imaging technique allows for the direct visualization and quantification of CXCR3 occupancy by this compound in living organisms. This requires a radiolabeled form of the antagonist or a competing radioligand.
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Ex Vivo Target Occupancy Assays: These methods measure the binding of this compound to CXCR3 in tissues collected from treated animals. Key techniques include the Cellular Thermal Shift Assay (CETSA) and competitive radioligand binding assays.
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Pharmacodynamic (PD) Biomarker Analysis: This indirect approach measures the downstream biological consequences of CXCR3 antagonism. This includes monitoring changes in immune cell trafficking and downstream signaling pathways.
Q3: Can I use the reduction of CXCR3+ CD8+ T-cell recruitment as a reliable measure of target engagement?
A3: Yes, this is a highly relevant pharmacodynamic biomarker for this compound. In a lipopolysaccharide (LPS)-induced lung inflammation model in mice, oral administration of 30 mg/kg this compound was shown to significantly decrease the recruitment of CXCR3+ CD8+ T-cells into the bronchoalveolar lavage fluid.[2][3] This provides strong evidence of in vivo target engagement and biological activity.
Experimental Protocols and Troubleshooting
Below are detailed protocols for key experiments to assess this compound target engagement, along with troubleshooting guides.
Method 1: In Vivo Target Engagement Assessment using PET Imaging
Positron Emission Tomography (PET) offers a non-invasive, quantitative method to determine the occupancy of CXCR3 by this compound in real-time. This can be achieved by either radiolabeling this compound or by using a competitive CXCR3-specific radioligand. Recently, a novel fluorine-18 labeled small-molecule PET radiotracer for CXCR3, referred to here as [18F]CXCR3-Tracer, has been developed and evaluated in mouse models.[1][6]
Experimental Protocol: CXCR3 PET Imaging
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Radiotracer Synthesis: Synthesize [18F]CXCR3-Tracer according to published methods.[1]
-
Animal Model: Utilize an appropriate animal model, such as an Apolipoprotein E (ApoE) knockout mouse model of atherosclerosis where CXCR3 is upregulated.[1][6]
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Dosing:
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For baseline scans, administer vehicle to the animals.
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For blocking or target engagement studies, administer this compound at the desired dose and time point prior to the radiotracer injection.
-
-
Radiotracer Injection: Inject a known amount of [18F]CXCR3-Tracer intravenously into the tail vein.
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PET Imaging: Acquire dynamic or static PET images at specified time points post-injection.
-
Image Analysis:
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Reconstruct PET images and co-register with CT or MRI for anatomical reference.
-
Draw regions of interest (ROIs) on tissues known to express CXCR3 (e.g., atherosclerotic plaques, spleen, lungs).
-
Calculate the standardized uptake value (SUV) for each ROI.
-
-
Target Occupancy Calculation: Determine CXCR3 occupancy by comparing the SUV in the this compound-treated group to the vehicle-treated group.
Quantitative Data Summary: PET Imaging
| Parameter | Value | Reference |
| Radiotracer | [18F]CXCR3-Tracer | [1] |
| Specific Activity | 44.4 ± 3.7 GBq/µmol | [1] |
| Animal Model | ApoE KO Mice on high-fat diet | [1] |
| Imaging Time Point | 60-90 minutes post-injection | [7] |
Troubleshooting: PET Imaging
| Issue | Possible Cause | Solution |
| High background signal | Non-specific binding of the radiotracer. | Optimize the radiotracer formulation; ensure high radiochemical purity. Pre-treat with a non-specific binding blocker if necessary. |
| Low specific uptake in target tissue | Low CXCR3 expression in the model; poor radiotracer delivery. | Validate CXCR3 expression in the chosen animal model by immunohistochemistry. Ensure proper intravenous injection. |
| Variability between animals | Differences in animal physiology or radiotracer metabolism. | Standardize animal handling and experimental conditions. Increase the number of animals per group. |
Experimental Workflow for PET Imaging
Caption: Workflow for in vivo CXCR3 target engagement assessment using PET imaging.
Method 2: Ex Vivo Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm direct target engagement in a physiological context. It is based on the principle that ligand binding stabilizes the target protein against thermal denaturation. This method can be adapted for tissues harvested from animals treated with this compound.[8][9]
Experimental Protocol: Ex Vivo Tissue CETSA
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Animal Dosing: Administer this compound or vehicle to animals at the desired dose and for the appropriate duration.
-
Tissue Harvesting: Euthanize the animals and rapidly excise tissues of interest (e.g., spleen, lungs).
-
Tissue Homogenization: Homogenize the tissues in a suitable buffer containing protease and phosphatase inhibitors.
-
Heat Treatment: Aliquot the tissue homogenates and heat them at a range of temperatures (e.g., 40-70°C) for a fixed time (e.g., 3-8 minutes).
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Separation of Soluble and Aggregated Proteins: Centrifuge the heated samples at high speed to pellet the denatured, aggregated proteins.
-
Protein Quantification: Collect the supernatant containing the soluble proteins and determine the protein concentration.
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Western Blotting: Analyze the amount of soluble CXCR3 in each sample by Western blotting using a validated anti-CXCR3 antibody.
-
Data Analysis: Generate a thermal stability curve for CXCR3 in the vehicle and this compound treated groups. A shift in the curve to a higher temperature in the treated group indicates target engagement.
Troubleshooting: Ex Vivo CETSA
| Issue | Possible Cause | Solution |
| No thermal shift observed | The compound does not sufficiently stabilize the target; incorrect temperature range. | Confirm compound binding with an orthogonal method. Optimize the temperature gradient and heating time. |
| Weak or no CXCR3 signal on Western blot | Low CXCR3 expression in the tissue; poor antibody quality. | Use tissues with known high CXCR3 expression. Validate the primary antibody for specificity and sensitivity. |
| High variability in results | Inconsistent tissue homogenization or heating. | Standardize the homogenization protocol. Use a thermocycler for precise temperature control. |
| Challenges with membrane proteins like GPCRs | GPCRs may be unstable outside the cell membrane. | Use a modified protocol with detergent extraction after the heating step to solubilize membrane proteins.[10] |
References
- 1. Synthesis and preclinical evaluation of a novel fluorine-18 labeled small-molecule PET radiotracer for imaging of CXCR3 receptor in mouse models of atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of the pharmacokinetic/pharmacodynamic relationship of a small molecule CXCR3 antagonist, NBI-74330, using a murine CXCR3 internalization assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CXCR3 inhibitors for therapeutic interventions: current status and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and preclinical evaluation of a novel fluorine-18 labeled small-molecule PET radiotracer for Imaging of CXCR3 receptor In mouse models of atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PET Imaging Radiotracers of Chemokine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Common pitfalls in using ACT-660602 for research
Welcome to the technical support center for ACT-660602, a potent and selective antagonist of the chemokine receptor CXCR3. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound for their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls and ensure the successful application of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an orally active and selective antagonist of the chemokine receptor CXCR3.[1] CXCR3 is a G-protein coupled receptor (GPCR) that is activated by three chemokine ligands: CXCL9, CXCL10, and CXCL11.[2][3][4] By binding to CXCR3, this compound blocks the interaction of these ligands with the receptor, thereby inhibiting downstream signaling pathways that lead to the migration of immune cells, particularly T-cells.[1][5] This makes it a valuable tool for studying inflammatory and autoimmune diseases.[3][4]
Q2: What are the recommended storage conditions for this compound?
A2: For long-term storage, it is recommended to store this compound as a solid at -20°C for up to one month, or at -80°C for up to six months.[1] Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored under the same temperature conditions.[1]
Q3: How should I prepare a stock solution of this compound?
A3: this compound is soluble in dimethyl sulfoxide (DMSO). For a 10 mM stock solution, dissolve the appropriate mass of the compound in DMSO. Ensure the compound is fully dissolved before making further dilutions in aqueous media for your experiments.
Q4: What is the reported potency of this compound?
A4: this compound has a reported IC50 value of 204 nM for the inhibition of CXCR3.[1]
Troubleshooting Guide
Inconsistent or No Inhibition of Cell Migration
Problem: I am not observing the expected inhibition of T-cell migration in my transwell assay.
Potential Causes and Solutions:
-
Suboptimal Compound Concentration:
-
Solution: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell type and experimental conditions. While the reported IC50 is 204 nM, the effective concentration can vary.
-
-
Incorrect Ligand and Receptor Pairing:
-
Solution: Ensure you are using the correct CXCR3 ligand (CXCL9, CXCL10, or CXCL11) to stimulate migration. The potency of these ligands can differ. Also, confirm that your target cells express sufficient levels of CXCR3. The presence of different CXCR3 splice variants (CXCR3-A and CXCR3-B) can also influence ligand binding and downstream effects, potentially leading to conflicting results.[6][7]
-
-
Cell Viability Issues:
-
Solution: High concentrations of this compound or the solvent (DMSO) may affect cell viability. Perform a cell viability assay (e.g., Trypan Blue exclusion, MTT, or a live/dead stain) to ensure that the observed lack of migration is not due to cytotoxicity.
-
-
Ligand Degradation:
-
Solution: Chemokines can be susceptible to degradation. Ensure your ligands are stored correctly and are of high quality. Prepare fresh ligand solutions for each experiment.
-
High Background Migration in Control Wells
Problem: My control wells (without chemoattractant) show a high level of cell migration.
Potential Causes and Solutions:
-
Serum in Migration Media:
-
Solution: Serum contains various chemokines and growth factors that can induce non-specific cell migration. It is recommended to perform migration assays in serum-free media.
-
-
Mechanical Stress on Cells:
-
Solution: Over-pipetting or harsh handling of cells before the assay can induce random migration. Handle cells gently.
-
-
Contamination:
-
Solution: Mycoplasma or other microbial contamination can affect cell behavior. Regularly test your cell cultures for contamination.
-
Variability Between Experiments
Problem: I am seeing significant variability in the inhibitory effect of this compound between different experimental runs.
Potential Causes and Solutions:
-
Inconsistent Cell Passage Number and Health:
-
Solution: Use cells within a consistent and low passage number range. Ensure cells are healthy and in the logarithmic growth phase before starting the experiment.
-
-
Ligand Activity Variation:
-
Solution: Aliquot your chemokines upon receipt and use a fresh aliquot for each experiment to ensure consistent activity.
-
-
Receptor Internalization:
-
Solution: Upon ligand binding, CXCR3 can be internalized, which can affect the outcome of your experiment.[2][8][9][10][11] Standardize the pre-incubation time with this compound and the stimulation time with the chemokine across all experiments. Consider performing a receptor internalization assay to understand the kinetics in your system.[2][8][9][10][11]
-
Potential Off-Target Effects
Problem: I am observing unexpected cellular effects that may not be related to CXCR3 inhibition.
Potential Causes and Solutions:
-
Non-Specific Binding:
-
Solution: While this compound is reported to be selective for CXCR3 over hERG, all small molecule inhibitors have the potential for off-target effects.[1] It is crucial to include proper controls in your experiments.
-
Recommended Controls:
-
Vehicle Control: Cells treated with the same concentration of DMSO used to dissolve this compound.
-
CXCR3-Negative Control: Use a cell line that does not express CXCR3 to confirm that the observed effects are specific to the receptor.
-
Alternative CXCR3 Antagonist: If possible, use another structurally different CXCR3 antagonist to see if it phenocopies the effects of this compound.[12]
-
-
Data Summary
| Parameter | Value | Reference |
| Target | Chemokine Receptor CXCR3 | [2][3][4] |
| Mechanism of Action | Selective Antagonist | [1] |
| IC50 | 204 nM | [1] |
| In Vivo Dosage (Mouse) | 30 mg/kg (oral) | [3][4][13] |
| Solubility | Soluble in DMSO | |
| Storage (Solid) | -20°C (1 month), -80°C (6 months) | [1] |
| Storage (Solution) | -20°C (1 month), -80°C (6 months) | [1] |
Experimental Protocols & Visualizations
CXCR3 Signaling Pathway
The CXCR3 receptor is activated by its chemokine ligands CXCL9, CXCL10, and CXCL11. This activation triggers downstream signaling cascades, leading to cellular responses such as chemotaxis and migration. This compound acts by blocking this initial ligand-receptor interaction.
Caption: CXCR3 signaling pathway and the inhibitory action of this compound.
Experimental Workflow: T-Cell Migration Assay (Transwell)
This workflow outlines the key steps for assessing the inhibitory effect of this compound on T-cell migration.
Caption: A typical workflow for a T-cell migration assay using this compound.
Troubleshooting Logic Flow
This diagram provides a logical approach to troubleshooting common issues encountered during experiments with this compound.
Caption: A logical flow for troubleshooting experimental issues with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Mouse CD8+ T Cell Migration in vitro and CXCR3 Internalization Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and In Vivo Evaluation of this compound: A Potent and Selective Antagonist of the Chemokine Receptor CXCR3 for Autoimmune Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. What are CXCR3 antagonists and how do they work? [synapse.patsnap.com]
- 6. CXCR3 inhibitors for therapeutic interventions: current status and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Distinct Roles of CXCR3 Variants and Their Ligands in the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. THE CHEMOKINE RECEPTOR CXCR3 IS DEGRADED FOLLOWING INTERNALIZATION AND IS REPLENISHED AT THE CELL SURFACE BY DE NOVO SYNTHESIS OF RECEPTOR - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
- 10. Mouse CD8+ T Cell Migration in vitro and CXCR3 Internalization Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Oral Bioavailability of ACT-660202
This technical support center is designed for researchers, scientists, and drug development professionals working with ACT-660202, an orally active antagonist of the chemokine receptor CXCR3.[1][2][3][4][5] This guide provides troubleshooting advice and frequently asked questions (FAQs) to address potential challenges in achieving optimal oral bioavailability during preclinical development.
Frequently Asked Questions (FAQs)
Q1: What is ACT-660202 and what are its primary therapeutic targets?
ACT-660202 is an orally active antagonist of the chemokine receptor CXCR3, which is a G-protein-coupled receptor (GPCR) involved in various autoimmune diseases.[2][3] It works by inhibiting the migration of immune cells, such as T-cells, to sites of inflammation.[1][2][3] Its therapeutic potential is being explored for autoimmune disorders and other inflammatory conditions.[1]
Q2: What are the common factors that can limit the oral bioavailability of a compound like ACT-660202?
While specific data for ACT-660202 is not publicly available, compounds in this class often face several challenges that can limit oral bioavailability:
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Low Aqueous Solubility: Many small molecule inhibitors are lipophilic and have poor solubility in gastrointestinal fluids, which is a prerequisite for absorption.[6][7]
-
High First-Pass Metabolism: After absorption from the gut, the compound passes through the liver, where it may be extensively metabolized by enzymes like Cytochrome P450s before reaching systemic circulation.[8]
-
Efflux by Transporters: The compound might be a substrate for efflux transporters, such as P-glycoprotein (P-gp), in the intestinal wall, which actively pump it back into the gut lumen, reducing net absorption.
-
Poor Membrane Permeability: The physicochemical properties of the molecule (e.g., size, polarity, hydrogen bonding capacity) may hinder its ability to passively diffuse across the intestinal epithelium.[8]
Q3: What initial medicinal chemistry strategies should be considered to improve the bioavailability of ACT-660202 analogs?
If low bioavailability is a hurdle, several medicinal chemistry strategies can be employed:
-
Prodrug Approach: A prodrug is an inactive derivative that is converted to the active parent drug in vivo.[1][9] This can be used to temporarily mask functionalities that limit absorption. For example, a phosphate ester prodrug can dramatically increase aqueous solubility, while a lipophilic ester might improve membrane permeability.[10]
-
Structural Modification: Iterative optimization of the molecular structure can address specific liabilities.[11] This could involve blocking sites of metabolism (e.g., by introducing a fluorine atom) or fine-tuning lipophilicity to achieve a better balance between solubility and permeability.[8] The development of ACT-660202 itself involved structural modifications to improve metabolic stability.[2][3][5]
Q4: What formulation strategies can be explored to enhance the absorption of ACT-660202?
Formulation can significantly improve the exposure of a challenging compound without altering its chemical structure:[8][12]
-
Amorphous Solid Dispersions (ASDs): Dispersing the crystalline drug in a polymer matrix to create an amorphous, higher-energy state can improve its dissolution rate and solubility.[12]
-
Lipid-Based Formulations: Dissolving the compound in oils, surfactants, and co-solvents can create self-emulsifying drug delivery systems (SEDDS) that improve solubilization in the gut.[3][12]
-
Particle Size Reduction: Micronization or nanocrystal technology increases the surface area of the drug particles, which can enhance the dissolution rate according to the Noyes-Whitney equation.[6][12]
Troubleshooting Guide
| Problem Encountered | Potential Cause | Suggested Action & Next Steps |
| Low exposure (AUC) after oral dosing in rodents. | Poor aqueous solubility leading to dissolution rate-limited absorption. | 1. Characterize the solid-state properties (polymorphism, crystallinity) of your batch. 2. Measure kinetic and thermodynamic solubility in simulated gastric and intestinal fluids (SGF, SIF). 3. Solution: Test a formulation designed for poorly soluble compounds, such as an amorphous solid dispersion or a lipid-based formulation. See Protocol 1. |
| High first-pass metabolism in the gut wall or liver. | 1. Perform a metabolic stability assay using liver microsomes or hepatocytes from the relevant species (See Protocol 2). 2. Identify the primary metabolites using LC-MS/MS to pinpoint metabolic "soft spots". 3. Solution: Synthesize analogs with modifications at the metabolic hot spots (e.g., deuteration, fluorination) to block metabolism. | |
| High variability in plasma concentrations between subjects. | Food Effects: The presence of food can alter GI physiology, potentially affecting drug solubility and absorption. | 1. Review the dosing protocol. Were the animals fasted or fed? 2. Solution: Conduct a pilot food-effect study in a relevant animal model, comparing the pharmacokinetic profile in fasted vs. fed states to understand the impact of food. |
| Good in vitro permeability but still low in vivo absorption. | P-gp or BCRP Efflux: The compound may be actively transported out of intestinal cells. | 1. Perform a bi-directional Caco-2 permeability assay to determine the efflux ratio (See Protocol 3). An efflux ratio >2 is indicative of active transport. 2. Solution: If efflux is confirmed, consider co-dosing with a known P-gp inhibitor (e.g., verapamil) in an in vivo study to confirm the mechanism. For medicinal chemistry, explore structural modifications to reduce recognition by efflux transporters. |
Comparative Data on Bioavailability Enhancement Strategies (Hypothetical Data)
The following table illustrates the potential impact of different enhancement strategies on the pharmacokinetic profile of an ACT-660202 analog.
| Compound/Formulation | Dose (mg/kg, p.o.) | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Oral Bioavailability (F%) |
| ACT-660202 Analog (Crystalline Suspension) | 10 | 150 | 2.0 | 600 | 8% |
| Analog in SEDDS Formulation | 10 | 450 | 1.0 | 1800 | 24% |
| Analog as Phosphate Prodrug | 10 | 980 | 0.5 | 3000 | 40% |
| Metabolically Blocked Analog (Crystalline Suspension) | 10 | 350 | 1.5 | 2400 | 32% |
Key Experimental Protocols
Protocol 1: Human Liver Microsome (HLM) Metabolic Stability Assay
Objective: To determine the in vitro intrinsic clearance (CLint) of a compound.
-
Preparation:
-
Prepare a 1 M potassium phosphate buffer (pH 7.4).
-
Prepare a stock solution of the test compound (e.g., ACT-660202 analog) in DMSO (10 mM).
-
Prepare a working solution (100 µM) by diluting the stock in acetonitrile/water (50:50).
-
Thaw pooled Human Liver Microsomes (HLMs) and an NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6P dehydrogenase) on ice.
-
-
Incubation:
-
In a 96-well plate, combine the phosphate buffer, HLM (final concentration 0.5 mg/mL), and test compound (final concentration 1 µM).
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate at 37°C. Take aliquots at specified time points (e.g., 0, 5, 15, 30, 60 minutes).
-
-
Sample Quenching & Analysis:
-
Stop the reaction at each time point by adding a 2:1 volume of ice-cold acetonitrile containing an internal standard.
-
Centrifuge the plate to precipitate proteins.
-
Analyze the supernatant using LC-MS/MS to quantify the remaining percentage of the parent compound.
-
-
Data Analysis:
-
Plot the natural log of the percent remaining parent compound versus time.
-
The slope of the linear regression line corresponds to the degradation rate constant (k).
-
Calculate the in vitro half-life (t½) = 0.693 / k.
-
Calculate intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (1 / mg/mL protein).
-
Protocol 2: Caco-2 Bi-Directional Permeability Assay
Objective: To assess the intestinal permeability and potential for active efflux of a compound.
-
Cell Culture:
-
Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation into a polarized monolayer.
-
Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER).
-
-
Permeability Assay (Apical to Basolateral - A to B):
-
Wash the cell monolayers with pre-warmed Hank's Balanced Salt Solution (HBSS).
-
Add the test compound solution (e.g., 10 µM in HBSS) to the apical (A) side of the Transwell®.
-
Add fresh HBSS to the basolateral (B) side.
-
Incubate at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral compartment and replace with fresh HBSS.
-
-
Efflux Assay (Basolateral to Apical - B to A):
-
Simultaneously, perform the transport assay in the reverse direction.
-
Add the test compound solution to the basolateral (B) side and fresh buffer to the apical (A) side.
-
Sample from the apical compartment at the same time points.
-
-
Sample Analysis & Calculation:
-
Quantify the concentration of the compound in all samples using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for both directions using the formula: Papp (cm/s) = (dQ/dt) / (A * C0), where dQ/dt is the transport rate, A is the surface area of the membrane, and C0 is the initial concentration.
-
Calculate the Efflux Ratio (ER) = Papp (B to A) / Papp (A to B).
-
Visualizations
References
- 1. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strategies to improve oral drug bioavailability | Semantic Scholar [semanticscholar.org]
- 3. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 4. Strategies to improve oral drug bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. sphinxsai.com [sphinxsai.com]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. researchgate.net [researchgate.net]
- 10. Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Efficacy of ACT-660602 and Other CXCR3 Antagonists
For Researchers, Scientists, and Drug Development Professionals
The C-X-C motif chemokine receptor 3 (CXCR3) has emerged as a critical therapeutic target for a range of autoimmune and inflammatory diseases. This receptor, activated by its ligands CXCL9, CXCL10, and CXCL11, plays a pivotal role in the recruitment of activated T cells, natural killer (NK) cells, and other immune cells to sites of inflammation. Consequently, the development of potent and selective CXCR3 antagonists is an area of intense research. This guide provides a comparative overview of the efficacy of a novel CXCR3 antagonist, ACT-660602, alongside other notable antagonists such as AMG487, NBI-74330, and SCH 546738, based on available preclinical data.
In Vitro Efficacy Comparison
The in vitro potency of CXCR3 antagonists is a key indicator of their potential therapeutic efficacy. This is typically assessed through binding assays to determine the affinity of the antagonist for the receptor (Ki) and functional assays to measure the inhibition of ligand-induced cellular responses (IC50), such as calcium mobilization or chemotaxis.
| Compound | Assay Type | Species | Ligand(s) | Potency | Reference |
| This compound | Unknown | Not Specified | Not Specified | IC50: 204 nM | [1] |
| AMG487 | Binding Assay | Human | CXCL10, CXCL11 | IC50: 8.0 nM, 8.2 nM | [2] |
| Chemotaxis Assay | Human | CXCL9, CXCL10, CXCL11 | IC50: 36 nM, 8 nM, 15 nM | [2] | |
| Calcium Mobilization | Human | CXCL11 (ITAC) | IC50: 5 nM | [2] | |
| NBI-74330 | Binding Assay | Human | CXCL10, CXCL11 | Ki: 1.5 nM, 3.2 nM | [3] |
| SCH 546738 | Binding Assay | Human | Not Specified | Ki: 0.4 nM | [4][5] |
| Ligand Displacement | Human | CXCL10, CXCL11 | IC50: 0.8 - 2.2 nM | [4][5] | |
| Chemotaxis Assay | Human | CXCL9, CXCL10, CXCL11 | IC90: ~10 nM | [4][5] |
Note: The presented data is compiled from various sources and may not be directly comparable due to differences in experimental conditions.
In Vivo Efficacy Comparison
The evaluation of CXCR3 antagonists in animal models of disease provides crucial insights into their potential therapeutic utility. These studies assess the ability of the compounds to modulate immune cell trafficking and ameliorate disease pathology.
| Compound | Animal Model | Dosing | Key Findings | Reference |
| This compound | LPS-induced acute lung injury (mouse) | 30 mg/kg, oral, once daily | Significantly reduced the recruitment of CXCR3+ CD8+ T cells in bronchoalveolar lavage fluid. | [6][7] |
| AMG487 | Collagen-induced arthritis (mouse) | Not Specified | Showed potent anti-arthritic effects. | [8] |
| NBI-74330 | Atherosclerosis (LDL receptor-deficient mice) | Not Specified | Attenuated atherosclerotic plaque formation. | [9] |
| SCH 546738 | Collagen-induced arthritis (mouse), Experimental autoimmune encephalomyelitis (rat and mouse), Cardiac allograft rejection (rat) | Not Specified | Attenuated disease development and delayed graft rejection. | [4][5] |
CXCR3 Signaling Pathway
The binding of the chemokines CXCL9, CXCL10, and CXCL11 to the CXCR3 receptor, a G protein-coupled receptor (GPCR), initiates a cascade of intracellular signaling events. This process is primarily mediated through the Gαi subunit of the heterotrimeric G protein. Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels, and the activation of phospholipase C (PLC). PLC activation generates inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn trigger the release of intracellular calcium and the activation of protein kinase C (PKC), respectively. These signaling events culminate in the activation of downstream pathways, such as the MAPK/ERK and PI3K/Akt pathways, which are crucial for orchestrating cellular responses including chemotaxis, proliferation, and survival.
Caption: CXCR3 Signaling Pathway and Point of Antagonist Intervention.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate comparison of drug candidates. Below are representative methodologies for key assays used to evaluate CXCR3 antagonist efficacy.
In Vitro Chemotaxis Assay
This assay evaluates the ability of a compound to inhibit the migration of CXCR3-expressing cells towards a chemokine gradient.
References
- 1. researchgate.net [researchgate.net]
- 2. A selective and potent CXCR3 antagonist SCH 546738 attenuates the development of autoimmune diseases and delays graft rejection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A selective and potent CXCR3 antagonist SCH 546738 attenuates the development of autoimmune diseases and delays graft rejection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CXCR3 inhibitors for therapeutic interventions: current status and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Validating the Selectivity of ACT-660602: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the CXCR3 antagonist ACT-660602 with other relevant alternatives, supported by available experimental data. The following sections detail the selectivity profile, experimental methodologies, and visual representations of key pathways and workflows to aid in the comprehensive evaluation of this compound.
Introduction to this compound
This compound is a potent and selective antagonist of the C-X-C chemokine receptor 3 (CXCR3), a G protein-coupled receptor (GPCR) implicated in various autoimmune diseases.[1] CXCR3 and its ligands—CXCL9, CXCL10, and CXCL11—play a crucial role in the recruitment of immune cells, such as T-lymphocytes, to sites of inflammation.[1] By blocking this signaling pathway, this compound has the potential to mitigate the tissue damage associated with aberrant immune responses. This guide evaluates the selectivity of this compound by comparing its performance against other known CXCR3 antagonists.
Comparative Selectivity Profile
The selectivity of a pharmacological agent is paramount to its therapeutic potential and safety profile. A highly selective compound minimizes off-target effects, thereby reducing the risk of adverse reactions. The following table summarizes the available data on the potency and selectivity of this compound in comparison to other well-characterized CXCR3 antagonists.
| Compound | Target | IC50 / Ki (nM) | Off-Target(s) | Off-Target IC50 / Ki (nM) | Selectivity (Fold) | Reference(s) |
| This compound | CXCR3 | 204 (IC50) | hERG | 18,000 (IC50) | ~88 | [2] |
| AMG 487 | CXCR3 | 8.0 (IC50 for CXCL10 binding) | - | - | - | [3] |
| 8.2 (IC50 for CXCL11 binding) | [3] | |||||
| NBI-74330 | CXCR3 | 1.5 (Ki for CXCL10 binding) | - | - | - | [4] |
| 3.2 (Ki for CXCL11 binding) | [4] | |||||
| SCH 546738 | CXCR3 | 0.4 (Ki) | Panel of 49 GPCRs | No significant activity at 1-10 µM | >2500 | [5][6] |
Note: The selectivity fold for this compound is calculated as the ratio of the hERG IC50 to the CXCR3 IC50. A comprehensive selectivity panel for this compound against other chemokine receptors was not publicly available at the time of this review. SCH 546738 has been tested against a broad panel of 49 GPCRs and showed high selectivity.[6]
Key Experimental Methodologies
The validation of a compound's selectivity relies on robust and reproducible experimental protocols. Below are detailed methodologies for key assays typically employed in the characterization of CXCR3 antagonists.
Radioligand Binding Assay
This assay is considered the gold standard for determining the affinity of a compound for its target receptor.[3] It directly measures the ability of a test compound to displace a radiolabeled ligand from the receptor.
Objective: To determine the binding affinity (Ki) of this compound and comparator compounds for the CXCR3 receptor.
Protocol:
-
Membrane Preparation: Membranes are prepared from cells engineered to express high levels of the human CXCR3 receptor (e.g., HEK293 or CHO cells).[4]
-
Assay Buffer: A typical binding buffer consists of 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, and 0.5% BSA, adjusted to pH 7.4.
-
Competition Binding: A fixed concentration of a radiolabeled CXCR3 ligand (e.g., [¹²⁵I]CXCL10 or [¹²⁵I]CXCL11) is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled test compound (e.g., this compound).
-
Incubation: The reaction is incubated at room temperature for a sufficient time to reach equilibrium (typically 60-120 minutes).
-
Separation of Bound and Free Ligand: The mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold wash buffer.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Cell Migration (Chemotaxis) Assay
This functional assay assesses the ability of a compound to inhibit the migration of cells towards a chemoattractant, a key biological function of CXCR3.
Objective: To evaluate the functional antagonism of this compound and comparator compounds on CXCR3-mediated cell migration.
Protocol:
-
Cell Preparation: A suitable cell line endogenously expressing CXCR3 or a cell line engineered to express the receptor (e.g., activated human T-cells, Jurkat cells) is used. Cells are washed and resuspended in a serum-free migration medium.
-
Chemoattractant: A CXCR3 ligand (e.g., CXCL10 or CXCL11) is placed in the lower chamber of a multi-well migration plate (e.g., Transwell® or Boyden chamber) at a concentration that induces maximal cell migration.
-
Compound Treatment: The cells are pre-incubated with various concentrations of the test compound (e.g., this compound) before being added to the upper chamber of the migration plate.
-
Incubation: The plate is incubated for a period that allows for significant cell migration (typically 2-4 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Quantification of Migrated Cells: The number of cells that have migrated through the porous membrane to the lower chamber is quantified. This can be done by cell counting using a hemocytometer, flow cytometry, or by using a fluorescent dye that stains the migrated cells.
-
Data Analysis: The percentage of inhibition of cell migration is calculated for each concentration of the test compound, and the IC50 value is determined.
Calcium Mobilization Assay
Activation of CXCR3 by its ligands leads to an increase in intracellular calcium concentration. This assay measures the ability of a compound to block this signaling event.
Objective: To determine the effect of this compound and comparator compounds on CXCR3-mediated calcium mobilization.
Protocol:
-
Cell Preparation and Dye Loading: CXCR3-expressing cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Compound Incubation: The dye-loaded cells are incubated with various concentrations of the test compound.
-
Ligand Stimulation: A CXCR3 agonist (e.g., CXCL11) is added to the cells to stimulate calcium release.
-
Fluorescence Measurement: The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured in real-time using a fluorescence plate reader.
-
Data Analysis: The inhibition of the calcium response by the test compound is quantified, and an IC50 value is determined.
Conclusion
The available data indicates that this compound is a potent antagonist of the CXCR3 receptor with a notable degree of selectivity against the hERG channel. For a more complete validation of its selectivity, further studies profiling this compound against a broader panel of chemokine receptors and other GPCRs are warranted. The experimental protocols outlined in this guide provide a framework for conducting such comparative studies. Researchers are encouraged to consult the primary literature for this compound to obtain the most detailed and specific experimental parameters. The continued investigation and comparison of CXCR3 antagonists will be crucial for the development of novel therapeutics for autoimmune diseases.
References
- 1. Discovery and In Vivo Evaluation of this compound: A Potent and Selective Antagonist of the Chemokine Receptor CXCR3 for Autoimmune Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A selective and potent CXCR3 antagonist SCH 546738 attenuates the development of autoimmune diseases and delays graft rejection - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: ACT-660602 vs. Anti-CXCL10 Antibody Therapy
For researchers and drug development professionals, the targeting of the CXCL10-CXCR3 signaling axis presents a promising avenue for the treatment of various inflammatory and autoimmune diseases. This guide provides a detailed comparison of two distinct therapeutic strategies: ACT-660602, a small molecule CXCR3 antagonist, and anti-CXCL10 antibody therapy, which involves neutralizing the ligand, CXCL10.
This comparison delves into their mechanisms of action, presents available preclinical and clinical data, and provides detailed experimental protocols for the key studies cited.
Mechanism of Action
The C-X-C motif chemokine ligand 10 (CXCL10), also known as Interferon-gamma-inducible protein 10 (IP-10), is a crucial chemokine involved in the recruitment of immune cells, such as T cells and natural killer (NK) cells, to sites of inflammation.[1] It exerts its effects primarily by binding to the G protein-coupled receptor, CXCR3, which is expressed on the surface of these immune cells.[1][2] The activation of CXCR3 by CXCL10 triggers a signaling cascade that leads to chemotaxis, cell proliferation, and the release of other inflammatory mediators.[1] This signaling pathway is implicated in the pathogenesis of numerous autoimmune diseases.[3]
This compound is an orally active small molecule antagonist of the chemokine receptor CXCR3. By binding to CXCR3, this compound competitively inhibits the binding of CXCL10 and other CXCR3 ligands (CXCL9 and CXCL11), thereby blocking the downstream signaling pathways that drive the migration of inflammatory cells.[3]
Anti-CXCL10 antibody therapy , on the other hand, involves the use of monoclonal antibodies that directly bind to and neutralize the CXCL10 chemokine. This prevents CXCL10 from interacting with its receptor, CXCR3, thus inhibiting its biological activity. An important consideration for this therapeutic approach is whether the antibody targets free, soluble CXCL10 or CXCL10 bound to glycosaminoglycans (GAGs) on endothelial surfaces, as this can significantly impact in vivo efficacy.[1]
Figure 1: Simplified diagram of the CXCL10-CXCR3 signaling pathway and the points of intervention for this compound and anti-CXCL10 antibody therapy.
Preclinical and Clinical Data
This compound: Preclinical Efficacy
This compound has demonstrated potent and selective antagonism of the CXCR3 receptor. In vitro studies have established its inhibitory concentration (IC50) and its ability to block T-cell migration. In vivo, its efficacy has been evaluated in a mouse model of acute lung injury.
Table 1: Preclinical Data for this compound
| Parameter | Value/Result | Experimental Model | Reference |
| IC50 (CXCR3 Antagonism) | 204 nM | In vitro binding assay | |
| In Vitro T-Cell Migration | Inhibited T-cell migration | In vitro cell migration assay | |
| In Vivo Efficacy | Significantly reduced recruitment of CXCR3+ CD8+ T cells in bronchoalveolar lavage fluid | LPS-induced lung inflammation in mice (30 mg/kg, p.o.) |
To date, there is no publicly available data from clinical trials of this compound.
Anti-CXCL10 Antibody Therapy: Preclinical and Clinical Efficacy
Several anti-CXCL10 monoclonal antibodies have been investigated in both preclinical models and clinical trials. MDX-1100 is a notable example that has progressed to Phase II clinical studies. Preclinical research has also highlighted the efficacy of other antibodies like 1F11 in models of autoimmune disease.
Table 2: Clinical Trial Data for MDX-1100 in Rheumatoid Arthritis (Phase II)
| Parameter | MDX-1100 (10 mg/kg IV) | Placebo | p-value | Reference |
| ACR20 Response (Day 85) | 54% (n=35) | 17% (n=35) | 0.0024 | [4][5] |
| ACR50 Response (Day 85) | Not significantly different from placebo | - | - | [4] |
| ACR70 Response (Day 85) | Not significantly different from placebo | - | - | [4] |
| Adverse Events (Any) | 51.4% | 30.3% | - | [4] |
| Serious Adverse Events | None reported as drug-related | - | - | [4] |
Table 3: Preclinical Data for Anti-CXCL10 Antibody (1F11)
| Parameter | Result | Experimental Model | Reference |
| In Vivo Efficacy | Induced early and prolonged control of diabetes | RIP-LCMV mouse model of type 1 diabetes (100 µ g/mouse ) | [1] |
| Binding Specificity | Binds to free, soluble CXCL10; does not bind to GAG-bound CXCL10 | In vitro binding assays | [1] |
Experimental Protocols
This compound: In Vivo LPS-Induced Lung Inflammation Model
The in vivo efficacy of this compound was assessed in a lipopolysaccharide (LPS)-induced lung inflammation model in mice.
-
Animal Model: C57BL/6 mice.
-
Induction of Inflammation: Intratracheal administration of LPS from E. coli.
-
Treatment: this compound was administered orally at a dose of 30 mg/kg.
-
Endpoint: 24 hours post-LPS administration, bronchoalveolar lavage (BAL) was performed to collect fluid.
-
Analysis: The number of CXCR3+ CD8+ T cells in the BAL fluid was quantified by flow cytometry.
Figure 2: Experimental workflow for the in vivo evaluation of this compound in an LPS-induced lung inflammation model.
MDX-1100: Phase II Clinical Trial in Rheumatoid Arthritis
This was a randomized, double-blind, placebo-controlled study in patients with active rheumatoid arthritis who had an inadequate response to methotrexate (MTX).[4][5]
-
Patient Population: 70 patients with active RA on stable doses of MTX (10-25 mg/week).
-
Treatment Arms:
-
MDX-1100 (n=35): 10 mg/kg intravenously every other week for a total of 6 doses.
-
Placebo (n=35): Intravenous administration on the same schedule.
-
-
Primary Endpoint: The proportion of patients achieving an American College of Rheumatology 20% improvement (ACR20) at Day 85.
-
Secondary Endpoints: ACR50 and ACR70 responses, and safety assessments.
-
Safety Monitoring: Patients were followed for safety up to Day 141.
Anti-CXCL10 Antibody (1F11): RIP-LCMV Mouse Model of Type 1 Diabetes
The efficacy of the anti-CXCL10 antibody 1F11 was evaluated in a virus-induced model of type 1 diabetes.[1]
-
Animal Model: RIP-LCMV transgenic mice, which express a viral protein in their pancreatic beta cells, leading to autoimmune diabetes after viral infection.
-
Induction of Diabetes: Infection with Lymphocytic Choriomeningitis Virus (LCMV).
-
Treatment: Administration of anti-CXCL10 antibody 1F11 (100 µ g/mouse ) or a control antibody. In some experiments, this was combined with anti-CD3 therapy.
-
Endpoint: Blood glucose levels were monitored to assess the incidence and progression of diabetes.
-
Analysis: Comparison of blood glucose levels and diabetes-free survival between treatment groups.
Figure 3: Experimental workflow for the evaluation of anti-CXCL10 antibody in a mouse model of type 1 diabetes.
Summary and Conclusion
Both this compound and anti-CXCL10 antibody therapy represent viable strategies for targeting the CXCL10-CXCR3 axis. This compound, as an orally available small molecule, offers potential advantages in terms of administration and patient convenience. However, its development is at an earlier, preclinical stage, and its clinical efficacy and safety in humans remain to be determined.
Anti-CXCL10 antibody therapy, exemplified by MDX-1100, has demonstrated clinical proof-of-concept in a Phase II trial for rheumatoid arthritis, showing a significant improvement in the primary endpoint.[4] This provides validation for targeting CXCL10 in this indication. Preclinical studies with other anti-CXCL10 antibodies have also shown promise in other autoimmune models.
The choice between these two approaches for future drug development will depend on a variety of factors, including the specific disease indication, the desired pharmacokinetic and pharmacodynamic profile, and the long-term safety and efficacy data that emerges from ongoing and future studies. For researchers, both approaches provide valuable tools to further investigate the role of the CXCL10-CXCR3 pathway in health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. A translational approach to test anti-inflammatory drugs in a LPS induced acute lung inflammation model in the common marmoset (Callithrix jacchus) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. stacks.cdc.gov [stacks.cdc.gov]
- 4. A phase II, randomized, double-blind, placebo-controlled study evaluating the efficacy and safety of MDX-1100, a fully human anti-CXCL10 monoclonal antibody, in combination with methotrexate in patients with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
Unveiling the Selectivity of ACT-660602: A Comparative Guide for Researchers
For researchers and professionals in drug development, understanding the selectivity of a compound is paramount. This guide provides a comparative analysis of the cross-reactivity of ACT-660602, a potent and orally active antagonist of the chemokine receptor CXCR3, with other chemokine receptors.[1][2][3]
This compound has been identified as a selective antagonist for CXCR3, a G-protein-coupled receptor (GPCR) implicated in various autoimmune diseases.[2] Its primary function is to inhibit the migration of immune cells, particularly T-cells, to sites of inflammation.[1] This guide synthesizes available data on its selectivity, presents detailed experimental protocols for assessing chemokine receptor activity, and visualizes key biological and experimental pathways.
Performance Comparison: this compound Selectivity Profile
| Target Receptor | Ligand/Stimulus | Assay Type | Cell Type | IC50 (nM) | Fold Selectivity (over CXCR3) | Reference |
| CXCR3 | CXCL10/CXCL11 | Not Specified | Not Specified | 204 | - | [1][4] |
| hERG | Not Applicable | Not Specified | Not Specified | 18,000 | ~88 | [1] |
Note: The absence of data for other chemokine receptors in this table indicates that this information was not available in the public domain resources accessed.
The available data demonstrates that this compound is significantly more potent against CXCR3 than the hERG channel, which is a crucial indicator for cardiac safety.[1][5] However, for a complete understanding of its off-target effects, further data on its activity against other chemokine receptors (e.g., CCR and other CXCR family members) would be necessary.
Experimental Protocols
To facilitate the independent evaluation of this compound or similar compounds, this section details the methodologies for key experiments used to determine chemokine receptor cross-reactivity.
Radioligand Binding Assay
This assay directly measures the ability of a compound to displace a radiolabeled ligand from its receptor, providing information on binding affinity (Ki or IC50 values).
Materials:
-
Cell membranes expressing the chemokine receptor of interest.
-
Radiolabeled chemokine ligand (e.g., [125I]-CXCL10 for CXCR3).
-
Test compound (this compound).
-
Assay buffer (e.g., 25 mM HEPES, 140 mM NaCl, 1 mM CaCl2, 5 mM MgCl2, 0.2% BSA, pH 7.4).
-
Scintillation fluid and counter.
Procedure:
-
Incubate the cell membranes with the radiolabeled ligand and varying concentrations of the test compound in the assay buffer.
-
Allow the binding to reach equilibrium.
-
Separate the bound from unbound radioligand by rapid filtration through a glass fiber filter.
-
Wash the filters to remove non-specific binding.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50).
Calcium Mobilization Assay
This functional assay measures the ability of a compound to inhibit the intracellular calcium mobilization induced by chemokine receptor activation.
Materials:
-
Cells expressing the chemokine receptor of interest.
-
Chemokine ligand (e.g., CXCL10 for CXCR3).
-
Test compound (this compound).
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Fluorometric imaging plate reader (FLIPR) or a fluorescence microplate reader.
Procedure:
-
Load the cells with the calcium-sensitive dye.
-
Wash the cells to remove excess dye.
-
Pre-incubate the cells with varying concentrations of the test compound.
-
Stimulate the cells with the chemokine ligand.
-
Measure the change in fluorescence intensity over time.
-
Determine the concentration of the test compound that inhibits 50% of the agonist-induced calcium response (IC50).
Chemotaxis Assay
This assay assesses the ability of a compound to block the directed migration of cells towards a chemokine gradient.
Materials:
-
Cells expressing the chemokine receptor of interest (e.g., activated T-cells for CXCR3).
-
Chemokine ligand (e.g., CXCL10).
-
Test compound (this compound).
-
Chemotaxis chamber (e.g., Transwell or Boyden chamber).
-
Cell culture medium.
-
Cell counting method (e.g., flow cytometry or microscopy).
Procedure:
-
Place the chemokine ligand in the lower chamber of the chemotaxis device.
-
Pre-incubate the cells with varying concentrations of the test compound.
-
Place the cells in the upper chamber, separated from the lower chamber by a porous membrane.
-
Incubate for a sufficient time to allow cell migration.
-
Quantify the number of cells that have migrated to the lower chamber.
-
Calculate the concentration of the test compound that inhibits 50% of the chemokine-induced cell migration (IC50).
Visualizing the Pathways
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery and In Vivo Evaluation of this compound: A Potent and Selective Antagonist of the Chemokine Receptor CXCR3 for Autoimmune Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. CXCR3 inhibitors for therapeutic interventions: current status and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Validation of ACT-660602: A Comparative Analysis of CXCR3 Antagonism in Inflammatory Models
A deep dive into the in vivo efficacy of ACT-660602, a novel CXCR3 antagonist, benchmarked against other relevant compounds in preclinical models of inflammation. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the available experimental data, detailed methodologies, and visual representations of the underlying biological pathways.
The chemokine receptor CXCR3 has emerged as a critical mediator in the recruitment of immune cells to sites of inflammation, playing a pivotal role in the pathogenesis of various autoimmune diseases. This compound is an orally active antagonist of CXCR3, developed to inhibit the migration of T-cells and other immune cells expressing this receptor.[1] This guide provides an in-depth comparison of the in vivo validation of this compound's mechanism of action against other known CXCR3 antagonists, AMG-487 and (±)-NBI-74330, supported by experimental data from relevant animal models.
Comparative In Vivo Efficacy of CXCR3 Antagonists
The following tables summarize the key in vivo data for this compound and its comparators, highlighting their effects on inflammatory cell infiltration and other relevant pathological readouts.
| Compound | Animal Model | Dosing Regimen | Key Findings | Reference |
| This compound | Lipopolysaccharide (LPS)-induced acute lung injury in mice | 30 mg/kg, oral | Significantly reduced recruitment of CXCR3+ CD8+ T-cells into the bronchoalveolar lavage fluid. | [1] |
| AMG-487 | Collagen-induced arthritis (CIA) in DBA/1J mice | 5 mg/kg, intraperitoneal, every 48 hours | Significantly alleviated joint inflammation and decreased populations of various inflammatory cells including GITR+CD25+, GITR+CD45+, and others in the spleen. | [2][3][4] |
| (±)-NBI-74330 | Thioglycollate-induced peritonitis in LDL receptor-deficient mice | 100 mg/kg, subcutaneous, daily | Reduced total leukocyte migration to the peritoneal cavity by 56% (p=0.02), with significant reductions in CD4+ T-cells and macrophages. | |
| (±)-NBI-74330 | Atherosclerosis in LDL receptor-deficient mice on a Western-type diet | 100 mg/kg, subcutaneous, daily | Significantly inhibited atherosclerotic lesion formation in the aortic valve leaflet area and the entire aorta. | [5] |
Detailed Experimental Protocols
A thorough understanding of the experimental conditions is crucial for the interpretation of in vivo data. Below are the detailed methodologies for the key experiments cited in this guide.
Lipopolysaccharide (LPS)-Induced Acute Lung Injury (for this compound)
-
Animal Model: Male C57BL/6 mice.
-
Induction of Lung Injury: Mice are anesthetized, and a solution of LPS from E. coli is instilled intratracheally to induce acute lung inflammation.
-
Dosing: this compound is administered orally at a dose of 30 mg/kg.
-
Assessment: At a specified time point after LPS instillation, bronchoalveolar lavage (BAL) is performed to collect fluid and cells from the lungs. The collected cells are then stained for flow cytometry to quantify the population of different immune cells, specifically CXCR3+ CD8+ T-cells.
Collagen-Induced Arthritis (for AMG-487)
-
Animal Model: DBA/1J mice.
-
Induction of Arthritis: Arthritis is induced by immunization with type II collagen emulsified in complete Freund's adjuvant.
-
Dosing: AMG-487 is administered intraperitoneally at a dose of 5 mg/kg every 48 hours.[2][3][4]
-
Assessment: The severity of arthritis is monitored by clinical scoring of paw swelling. At the end of the study, spleens are harvested, and splenocytes are isolated for flow cytometric analysis to determine the percentages of various T-cell subsets and other inflammatory cell populations.[2][3]
Thioglycollate-Induced Peritonitis (for (±)-NBI-74330)
-
Animal Model: LDL receptor-deficient mice.
-
Induction of Peritonitis: Peritonitis is induced by a single intraperitoneal injection of thioglycollate broth.
-
Dosing: (±)-NBI-74330 is administered subcutaneously at a dose of 100 mg/kg daily.
-
Assessment: After a specific duration, the peritoneal cavity is lavaged to collect infiltrated leukocytes. The total number of cells is counted, and flow cytometry is used to differentiate and quantify various cell types, including CD4+ T-cells and macrophages.
Visualizing the Mechanism of Action and Experimental Workflow
To further elucidate the biological context and experimental procedures, the following diagrams are provided.
References
- 1. Discovery and In Vivo Evaluation of this compound: A Potent and Selective Antagonist of the Chemokine Receptor CXCR3 for Autoimmune Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CXCR3 antagonist AMG487 inhibits glucocorticoid-induced tumor necrosis factor-receptor-related protein and inflammatory mediators in CD45 expressing cells in collagen-induced arthritis mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CXCR3 antagonist AMG487 suppresses rheumatoid arthritis pathogenesis and progression by shifting the Th17/Treg cell balance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CXC chemokine receptor 3 antagonist AMG487 shows potent anti-arthritic effects on collagen-induced arthritis by modifying B cell inflammatory profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CXCR3 antagonist NBI-74330 attenuates atherosclerotic plaque formation in LDL receptor-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Small Molecule CXCR3 Inhibitors: Benchmarking ACT-660602
In the landscape of autoimmune and inflammatory disease research, the C-X-C motif chemokine receptor 3 (CXCR3) has emerged as a critical therapeutic target. This receptor and its chemokine ligands—CXCL9, CXCL10, and CXCL11—are pivotal in recruiting immune cells to sites of inflammation. Consequently, the development of small molecule inhibitors of CXCR3 is an area of intense investigation. This guide provides a comparative overview of ACT-660602, a potent and selective CXCR3 antagonist, alongside other notable inhibitors such as AMG487, NBI-74330, and TAK-779. The following sections present available preclinical data, detailed experimental methodologies, and visualizations of key biological pathways and workflows to aid researchers in their evaluation of these compounds.
Quantitative Data Summary
The following tables summarize the available in vitro and in vivo data for this compound and other selected CXCR3 inhibitors. It is important to note that the data presented here are compiled from various sources and do not represent results from direct head-to-head comparative studies in a single experimental setting. Variations in experimental conditions should be considered when comparing these values.
Table 1: In Vitro Activity of CXCR3 Inhibitors
| Compound | Target | Assay Type | Species | IC50 (nM) | Reference |
| This compound | CXCR3 | Radioligand Binding ([125I]-CXCL10) | Human | 204 | [1] |
| AMG487 | CXCR3 | Radioligand Binding ([125I]-CXCL10) | Human | 8.0 | [2] |
| AMG487 | CXCR3 | Radioligand Binding ([125I]-CXCL11) | Human | 8.2 | [2] |
| NBI-74330 | CXCR3 | Radioligand Binding ([125I]-CXCL10) | Human | 1.5 (Ki) | N/A |
| NBI-74330 | CXCR3 | Radioligand Binding ([125I]-CXCL11) | Human | 3.2 (Ki) | N/A |
| TAK-779 | CXCR3 | Chemotaxis (CXCL10-induced) | Mouse | Not Reported | [2] |
Table 2: In Vivo Efficacy of CXCR3 Inhibitors in a Mouse Model of Acute Lung Injury (ALI)
| Compound | Dose | Route of Administration | Key Findings | Reference |
| This compound | 30 mg/kg | Oral | Significantly reduced recruitment of CXCR3+ CD8+ T cells in bronchoalveolar lavage fluid. | [1] |
| AMG487 | Not Reported | Not Reported | Alleviated acute lung injury. | [2] |
| NBI-74330 | Not Reported | Not Reported | Exhibited anti-inflammatory effects. | [2] |
| TAK-779 | Not Reported | Not Reported | Exhibited anti-inflammatory effects. | [2] |
Signaling Pathway and Experimental Workflow Visualizations
To facilitate a deeper understanding of the biological context and experimental designs, the following diagrams were generated using the Graphviz DOT language.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the characterization of CXCR3 inhibitors.
Radioligand Binding Assay
This assay is employed to determine the binding affinity of a compound to the CXCR3 receptor.
Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound (e.g., this compound) for the binding of a radiolabeled ligand (e.g., [125I]-CXCL10) to cells expressing the human CXCR3 receptor.
Materials:
-
Human CXCR3-expressing cells (e.g., CHO-K1 or HEK293 cells)
-
[125I]-CXCL10 (radioligand)
-
Test compound (e.g., this compound)
-
Binding buffer (e.g., 25 mM HEPES, 140 mM NaCl, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4)
-
Wash buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4)
-
96-well filter plates
-
Scintillation fluid and counter
Procedure:
-
Cell Preparation: Culture and harvest human CXCR3-expressing cells.
-
Assay Setup: In a 96-well plate, add the following in order:
-
Binding buffer
-
Test compound at various concentrations (typically a serial dilution) or vehicle control.
-
A fixed concentration of [125I]-CXCL10.
-
A suspension of CXCR3-expressing cells.
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Add scintillation fluid to each well and count the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand to calculate the IC50 value.
T-Cell Chemotaxis Assay (Transwell Assay)
This assay assesses the ability of a compound to inhibit the migration of immune cells towards a chemoattractant.
Objective: To evaluate the inhibitory effect of a CXCR3 antagonist on the migration of activated T cells towards a CXCR3 ligand.
Materials:
-
Activated human T cells (expressing CXCR3)
-
CXCR3 antagonist (e.g., this compound)
-
Recombinant human CXCL10
-
Transwell plates (with a permeable membrane, e.g., 5 µm pore size)
-
Assay medium (e.g., RPMI 1640 with 0.5% BSA)
-
Flow cytometer or cell counter
Procedure:
-
Cell Preparation: Isolate and activate human T cells to induce CXCR3 expression. Resuspend the cells in assay medium.
-
Inhibitor Pre-treatment: Incubate the activated T cells with various concentrations of the CXCR3 antagonist or vehicle control for a defined period (e.g., 30 minutes at 37°C).
-
Assay Setup:
-
Add assay medium containing CXCL10 to the lower chamber of the Transwell plate.
-
Add the pre-treated T cell suspension to the upper chamber (the Transwell insert).
-
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for a period that allows for cell migration (e.g., 2-4 hours).
-
Quantification of Migrated Cells: Collect the cells from the lower chamber and count them using a flow cytometer or a cell counter.
-
Data Analysis: Calculate the percentage of migrating cells for each condition relative to the vehicle control. Determine the IC50 value for the inhibition of chemotaxis.
Lipopolysaccharide (LPS)-Induced Acute Lung Injury (ALI) Mouse Model
This in vivo model is used to evaluate the anti-inflammatory efficacy of a test compound in a disease-relevant context.
Objective: To assess the ability of a CXCR3 antagonist to reduce the recruitment of inflammatory cells into the lungs of mice following an inflammatory challenge.
Materials:
-
Mice (e.g., C57BL/6)
-
Lipopolysaccharide (LPS) from E. coli
-
CXCR3 antagonist (e.g., this compound) formulated for oral administration
-
Vehicle control
-
Phosphate-buffered saline (PBS)
-
Anesthesia
Procedure:
-
Animal Acclimatization: House the mice under standard conditions for at least one week before the experiment.
-
Compound Administration: Administer the CXCR3 antagonist or vehicle control to the mice via the desired route (e.g., oral gavage) at a specified time before the LPS challenge.
-
Induction of ALI: Anesthetize the mice and intratracheally or intranasally instill a solution of LPS in PBS to induce lung inflammation.
-
Monitoring: Monitor the animals for signs of distress.
-
Bronchoalveolar Lavage (BAL): At a predetermined time point after LPS administration (e.g., 24 or 48 hours), euthanize the mice and perform a bronchoalveolar lavage by instilling and retrieving PBS into the lungs.
-
Cell Analysis: Centrifuge the BAL fluid to pellet the cells. Resuspend the cell pellet and perform a total cell count. Use flow cytometry with specific antibodies to identify and quantify different immune cell populations (e.g., CD8+ T cells expressing CXCR3).
-
Data Analysis: Compare the number of specific immune cells in the BAL fluid of antagonist-treated mice to that of vehicle-treated mice to determine the in vivo efficacy of the compound.
Conclusion
This compound is a promising small molecule inhibitor of CXCR3 with demonstrated in vitro and in vivo activity. While direct comparative studies are limited, the available data suggests its potential as a therapeutic agent for autoimmune and inflammatory diseases. The provided experimental protocols and pathway diagrams offer a framework for researchers to further evaluate this compound and other CXCR3 inhibitors in their own experimental settings. Future head-to-head studies will be invaluable in establishing a more definitive comparative profile of these compounds and guiding the selection of candidates for further clinical development.
References
Reproducibility of ACT-660602 Effects: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the published effects of ACT-660602, a selective antagonist of the chemokine receptor CXCR3. Due to a lack of publicly available independent studies reproducing the effects of this compound, this guide will focus on the data from its primary publication and compare its reported efficacy with other CXCR3 antagonists in similar preclinical models.
Summary of this compound's Profile
This compound is an orally active antagonist of the C-X-C motif chemokine receptor 3 (CXCR3), with a reported IC50 of 204 nM.[1][2] It has been shown to inhibit T-cell migration and demonstrate efficacy in a mouse model of acute lung injury.[1][2] The primary and most comprehensive source of information on this compound is a 2022 publication in the Journal of Medicinal Chemistry by Meyer et al., which details its discovery, optimization, and in vivo evaluation.[2][3] Notably, a 2023 review indicated that the preclinical development of this compound was halted, though the specific reasons for this decision are not publicly available.
In Vitro and In Vivo Effects of this compound
The key reported effects of this compound are summarized in the tables below, based on the data from Meyer et al. (2022).
In Vitro Activity
| Parameter | Value | Cell Line/Assay Condition | Reference |
| IC50 | 204 nM | CXCR3 antagonism | [1][2] |
| Effect | Inhibition of T-cell migration | --- | [1][2] |
In Vivo Efficacy in a Lipopolysaccharide (LPS)-Induced Acute Lung Injury Model in Mice
| Compound | Dosage | Administration Route | Key Finding | Reference |
| This compound | 30 mg/kg | Oral | Significantly reduced recruitment of CXCR3+ CD8+ T cells in bronchoalveolar lavage fluid. | [2][3] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway of this compound and a generalized workflow for the in vivo experiment described in the literature.
Detailed Experimental Protocols
While the exact, detailed protocols from the original study by Meyer et al. are not fully available, the following represents a generalized methodology for the key experiments based on standard practices in the field.
T-Cell Migration Assay (Chemotaxis Assay)
-
Cell Preparation: Activated human T-cells are cultured and then resuspended in a serum-free medium.
-
Assay Setup: A multi-well plate with a porous membrane insert (e.g., Transwell®) is used. The lower chamber is filled with medium containing a chemoattractant, such as CXCL10 or CXCL11, with or without varying concentrations of this compound.
-
Cell Seeding: The prepared T-cells are seeded into the upper chamber of the insert.
-
Incubation: The plate is incubated for a period of 2 to 4 hours at 37°C to allow for cell migration through the membrane.
-
Quantification: The non-migrated cells in the upper chamber are removed. The migrated cells on the underside of the membrane are fixed, stained (e.g., with DAPI), and counted using microscopy and image analysis software. The IC50 is determined by measuring the concentration of this compound that inhibits 50% of the cell migration towards the chemoattractant.
In Vivo Lipopolysaccharide (LPS)-Induced Acute Lung Injury Model in Mice
-
Animal Model: C57BL/6 mice are typically used for this model.
-
Induction of Injury: Mice are anesthetized, and a solution of LPS (e.g., from E. coli) in sterile saline is instilled intratracheally or intranasally to induce lung inflammation.
-
Treatment: A control group receives a vehicle solution, while the treatment group is administered this compound orally at a dose of 30 mg/kg. The timing of administration can be prophylactic (before LPS) or therapeutic (after LPS).
-
Sample Collection: At a predetermined time point after LPS instillation (e.g., 24 or 48 hours), the mice are euthanized. A bronchoalveolar lavage (BAL) is performed by flushing the lungs with a buffered saline solution to collect the BAL fluid (BALF).
-
Analysis: The BALF is centrifuged to pellet the cells. The cell pellet is then resuspended and stained with fluorescently labeled antibodies against cell surface markers (e.g., CD3, CD8, CXCR3). The number of CXCR3+ CD8+ T-cells is quantified using flow cytometry (FACS).
Comparison with Other CXCR3 Antagonists
As no direct reproductions of the this compound in vivo study are available, this section compares its reported effects with those of other CXCR3 antagonists in a similar LPS-induced acute lung injury model in mice. A 2023 study investigated the effects of nine different CXCR3 antagonists in this model.
| Compound | Key Findings in LPS-Induced Lung Injury Model | Reference |
| This compound | - Reduced recruitment of CXCR3+ CD8+ T cells in BALF. | [2][3] |
| AMG-487 | - Alleviated lung injury symptoms. - Reduced pulmonary edema (lung wet-to-dry ratio). - Decreased total protein in BALF. - Potently inhibited mRNA expression of TNF-α, IL-6, and IL-1β in lung tissue. | [1] |
| NBI-74330 | - Alleviated lung injury symptoms to a varying degree. - Reduced lung wet-to-dry ratio. - Decreased total protein in BALF. - Inhibited mRNA expression of inflammatory cytokines. | [1] |
| TAK-779 | - Alleviated lung injury symptoms to a varying degree. - Reduced lung wet-to-dry ratio. - Decreased total protein in BALF. - Inhibited mRNA expression of inflammatory cytokines. | [1] |
| SCH 546738 | - Alleviated lung injury symptoms to a varying degree. - Reduced lung wet-to-dry ratio. - Decreased total protein in BALF. - Inhibited mRNA expression of inflammatory cytokines. | [1] |
This comparison suggests that the reported effect of this compound on reducing inflammatory cell infiltration is consistent with the general mechanism of action for CXCR3 antagonists in this preclinical model. The other compounds have been shown to have broader anti-inflammatory effects, such as reducing edema and pro-inflammatory cytokine expression. Without further data on this compound, a direct comparison of the magnitude of these effects is not possible.
Conclusion on Reproducibility
Based on the currently available public information, the effects of this compound as reported in the initial 2022 publication have not been independently reproduced in subsequent published studies. The halt in its preclinical development may have contributed to this lack of further investigation. While the reported in vivo efficacy of this compound aligns with the expected outcomes for a CXCR3 antagonist in a model of acute lung injury, as demonstrated by studies on other compounds in this class, direct evidence of its reproducibility is absent. Researchers interested in this compound should consider the available data as preliminary and may need to conduct their own validation studies.
References
ACT-660602 as a benchmark compound for CXCR3 antagonist screening
A Comparative Guide for Researchers in Drug Discovery
The C-X-C chemokine receptor 3 (CXCR3) has emerged as a critical therapeutic target for a range of autoimmune diseases, inflammatory conditions, and certain cancers. As the field of CXCR3-targeted drug discovery expands, the need for well-characterized benchmark compounds is paramount for the validation of screening assays and the evaluation of new chemical entities. This guide provides a comparative analysis of ACT-660602, an orally active CXCR3 antagonist, alongside other widely studied antagonists, offering a comprehensive resource for researchers to select and utilize the most appropriate reference compounds for their screening campaigns.
Comparative Analysis of CXCR3 Antagonists
To facilitate a direct comparison, the following tables summarize the in vitro potency of this compound and four other prominent CXCR3 antagonists: AMG 487, NBI-74330, TAK-779, and SCH 546738. The data presented are collated from various publicly available sources, and it is important to note that direct comparisons may be influenced by variations in experimental conditions across different studies.
Table 1: In Vitro Potency of CXCR3 Antagonists - Binding Affinity
| Compound | Assay Type | Ligand | Cell Line/System | Ki (nM) | IC50 (nM) | Citation(s) |
| This compound | Not Specified | Not Specified | Not Specified | - | 204 | [1] |
| AMG 487 | Radioligand Binding | 125I-IP-10 | CXCR3-expressing cells | - | 8.0 | [2][3] |
| Radioligand Binding | 125I-ITAC | CXCR3-expressing cells | - | 8.2 | [2][3] | |
| NBI-74330 | Radioligand Binding | 125I-CXCL10 | CXCR3-CHO cells | 1.5 | - | [4][5] |
| Radioligand Binding | 125I-CXCL11 | CXCR3-CHO cells | 3.2 | - | [4][5] | |
| Radioligand Binding | 125I-CXCL10 | RBL cells | pKi = 8.13 | - | ||
| TAK-779 | Not Specified | Not Specified | Not Specified | 1.1 (for CCR5) | - | [6] |
| SCH 546738 | Radioligand Binding | 35S-SCH 535390 | Human CXCR3 | 0.4 | - | [7][8][9][10] |
| Radioligand Binding | 125I-hCXCL10 | Human CXCR3 | - | 0.8 - 2.2 | [9][10] | |
| Radioligand Binding | 125I-hCXCL11 | Human CXCR3 | - | 0.8 - 2.2 | [9][10] |
Table 2: In Vitro Potency of CXCR3 Antagonists - Functional Assays
| Compound | Assay Type | Ligand | Cell Line | IC50 (nM) | Citation(s) |
| AMG 487 | Calcium Mobilization | ITAC | Not Specified | 5 | [2] |
| Chemotaxis | IP-10 | In vitro | 8 | ||
| Chemotaxis | ITAC | In vitro | 15 | ||
| Chemotaxis | MIG | In vitro | 36 | ||
| NBI-74330 | Calcium Mobilization | CXCL11 | CXCR3-expressing cells | 7 | [5] |
| Calcium Mobilization | CXCL10 | CXCR3-expressing cells | 7 | [5] | |
| Chemotaxis | CXCL11 | H9 cells | 3.9 | [5] | |
| SCH 546738 | Chemotaxis | Not Specified | Human activated T cells | ~10 (IC90) | [7][9][10] |
In Vivo Efficacy
While direct head-to-head in vivo comparative studies are limited, the following provides a summary of the reported in vivo activities of these antagonists in various preclinical models.
-
This compound : In a mouse model of acute lung injury, this compound has been shown to inhibit T-cell migration.
-
AMG 487 : This antagonist has demonstrated efficacy in a mouse model of metastatic breast cancer by inhibiting lung metastasis. It has also been shown to reduce tumor volume[2].
-
NBI-74330 : NBI-74330 has been reported to attenuate the formation of atherosclerotic plaques in LDL receptor-deficient mice[4].
-
TAK-779 : In a murine model of acute respiratory distress syndrome, TAK-779 was found to prevent diffuse alveolar damage in the lung[11].
-
SCH 546738 : This compound has been shown to attenuate the development of autoimmune diseases and delay graft rejection in preclinical models[9][10].
CXCR3 Signaling Pathway
The binding of the chemokines CXCL9, CXCL10, and CXCL11 to CXCR3 initiates a cascade of intracellular signaling events. This process is crucial for the chemotactic response of immune cells. The diagram below illustrates the key components of the CXCR3 signaling pathway.
Experimental Workflows and Protocols
Accurate and reproducible experimental data are the cornerstone of drug discovery. The following sections provide detailed protocols for key in vitro assays used to characterize CXCR3 antagonists.
Radioligand Binding Assay
This assay measures the ability of a test compound to displace a radiolabeled ligand from the CXCR3 receptor, providing a measure of its binding affinity (Ki).
Protocol:
-
Membrane Preparation : Homogenize cells expressing CXCR3 in a suitable buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in an appropriate assay buffer.
-
Assay Setup : In a 96-well plate, add the cell membrane preparation, a fixed concentration of radiolabeled CXCR3 ligand (e.g., 125I-CXCL10 or 125I-CXCL11), and varying concentrations of the test compound.
-
Incubation : Incubate the plate at room temperature for a specified time (e.g., 60-180 minutes) to allow binding to reach equilibrium.
-
Filtration : Rapidly filter the contents of each well through a glass fiber filter plate to separate the membrane-bound radioligand from the unbound radioligand.
-
Washing : Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Detection : Dry the filter plate, add scintillation cocktail, and measure the radioactivity in each well using a scintillation counter.
-
Data Analysis : Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 value to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This functional assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration that occurs upon CXCR3 activation.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medkoo.com [medkoo.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. CCR5/CXCR3 antagonist TAK-779 prevents diffuse alveolar damage of the lung in the murine model of the acute respiratory distress syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. A selective and potent CXCR3 antagonist SCH 546738 attenuates the development of autoimmune diseases and delays graft rejection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | CCR5/CXCR3 antagonist TAK-779 prevents diffuse alveolar damage of the lung in the murine model of the acute respiratory distress syndrome [frontiersin.org]
Preclinical Comparison Guide: ACT-660602, a Novel CXCR3 Antagonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the preclinical data for ACT-660602, a potent and selective antagonist of the chemokine receptor CXCR3, and other relevant CXCR3 antagonists. The information is intended for researchers, scientists, and professionals involved in drug development for autoimmune and inflammatory diseases.
Disclaimer: As of the latest available information, this compound is a preclinical candidate, and no clinical trial data has been publicly disclosed. This guide, therefore, focuses on a comprehensive comparison of preclinical findings.
Introduction to this compound and CXCR3 Antagonism
This compound is an orally active small molecule antagonist of the C-X-C chemokine receptor 3 (CXCR3).[1] CXCR3 and its chemokine ligands—CXCL9, CXCL10, and CXCL11—play a crucial role in the recruitment of immune cells, such as T cells, to sites of inflammation. This signaling axis is implicated in the pathogenesis of various autoimmune diseases. By blocking this pathway, CXCR3 antagonists like this compound aim to reduce the inflammatory response and subsequent tissue damage characteristic of these conditions.
Preclinical Data Summary of this compound
In Vitro Activity
| Parameter | This compound | Comparator 1: ACT-777991 | Comparator 2: AMG 487 | Comparator 3: NBI-74330 | Comparator 4: SCH 546738 |
| Target | CXCR3 | CXCR3 | CXCR3 | CXCR3 | CXCR3 |
| IC50 (CXCL10/11 binding) | 204 nM | Not specified | 8.0 nM (CXCL10), 8.2 nM (CXCL11) | Ki of 1.5 nM (CXCL10), 3.2 nM (CXCL11) | Ki of 0.4 nM |
| Cell Migration Inhibition | Yes | Yes | Yes | Yes | Yes |
| Selectivity | Selective for CXCR3 | Selective for CXCR3 | Selective for CXCR3 | Potent inhibitor | Non-competitive antagonist |
| hERG IC50 | 18 µM | Not specified | Not specified | Not specified | Not specified |
In Vivo Efficacy
| Model | This compound | Comparator 1: ACT-777991 |
| LPS-induced lung inflammation in mice | Significantly reduced recruitment of CXCR3+ CD8+ T cells in bronchoalveolar lavage fluid at 30 mg/kg (p.o.)[1] | Showed dose-dependent efficacy and target engagement.[2][3] |
Comparison with Alternative CXCR3 Antagonists
Several other CXCR3 antagonists have been developed and evaluated preclinically, with some advancing to clinical trials.
-
ACT-777991: Also developed by Idorsia Pharmaceuticals, this compound has demonstrated a favorable pharmacokinetic and safety profile in a first-in-human Phase 1 study.[4] It showed dose-dependent target engagement and was well-tolerated in healthy volunteers.[4]
-
AMG 487: This antagonist has shown efficacy in preclinical models of inflammation.[5]
-
NBI-74330: A potent CXCR3 antagonist that has been characterized in preclinical models.
-
SCH 546738: A potent, orally active, and non-competitive CXCR3 antagonist.[6]
The development of multiple CXCR3 antagonists highlights the therapeutic potential of this target for autoimmune diseases. While this compound shows promising preclinical activity, the progression of related compounds like ACT-777991 into clinical development provides a benchmark for its potential future evaluation.
Experimental Protocols
LPS-Induced Acute Lung Injury in Mice
This model is commonly used to assess the anti-inflammatory effects of drug candidates.
-
Animal Model: Adult C57BL/6 mice are typically used.[7]
-
Induction of Injury: Mice are anesthetized, and the trachea is exposed. Lipopolysaccharide (LPS) is instilled directly into the trachea to induce a robust inflammatory response in the lungs.[7][8]
-
Treatment: this compound (e.g., at 30 mg/kg) or a vehicle control is administered orally prior to or after LPS challenge.[1]
-
Analysis: At a specified time point (e.g., 24-72 hours) after LPS instillation, bronchoalveolar lavage (BAL) fluid is collected to analyze the infiltration of inflammatory cells, such as CXCR3+ CD8+ T cells, by flow cytometry.[7] Lung tissue can also be harvested for histological analysis and measurement of inflammatory markers.[7][8]
T-Cell Migration Assay (Transwell Assay)
This in vitro assay evaluates the ability of a compound to block the migration of T cells towards a chemoattractant.
-
Cell Preparation: Activated T cells expressing CXCR3 are prepared.
-
Assay Setup: A Transwell insert with a permeable membrane is placed in a well containing media with a CXCR3 ligand (e.g., CXCL10 or CXCL11) as a chemoattractant.[9]
-
Treatment: The T cells are pre-incubated with different concentrations of this compound or a vehicle control before being added to the upper chamber of the Transwell insert.[9]
-
Incubation: The plate is incubated for a few hours to allow the T cells to migrate through the membrane towards the chemoattractant in the lower chamber.
-
Quantification: The number of cells that have migrated to the lower chamber is quantified, typically by cell counting or using a fluorescence-based assay.[10]
Visualizations
Signaling Pathway of CXCR3 Antagonism
Caption: Mechanism of this compound in blocking the CXCR3 signaling pathway.
Experimental Workflow for Preclinical In Vivo Validation
Caption: Workflow for the in vivo evaluation of this compound.
References
- 1. Discovery and In Vivo Evaluation of this compound: A Potent and Selective Antagonist of the Chemokine Receptor CXCR3 for Autoimmune Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of Clinical Candidate ACT-777991, a Potent CXCR3 Antagonist for Antigen-Driven and Inflammatory Pathologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics, pharmacodynamics and safety of the novel C-X-C chemokine receptor 3 antagonist ACT-777991: Results from the first-in-human study in healthy adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CXCR3 antagonist VUF10085 binds to an intrahelical site distinct from that of the broad spectrum antagonist TAK–779 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | CXCR3 inhibitors for therapeutic interventions: current status and perspectives [frontiersin.org]
- 7. Inducing Acute Lung Injury in Mice by Direct Intratracheal Lipopolysaccharide Instillation [jove.com]
- 8. Video: Inducing Acute Lung Injury in Mice by Direct Intratracheal Lipopolysaccharide Instillation [jove.com]
- 9. Mouse CD8+ T Cell Migration in vitro and CXCR3 Internalization Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Migration Protocol with Chemokines - Recombinant Biotinylated Chemokine Proteins from ChemoTactics [chemotactics.com]
Safety Operating Guide
Proper Disposal of ACT-660602: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical compounds is a critical component of laboratory operations. This document provides a comprehensive overview of the recommended procedures for the proper disposal of ACT-660602, a potent and selective antagonist of the chemokine receptor CXCR3. Adherence to these guidelines is essential for maintaining a safe laboratory environment and ensuring regulatory compliance.
Disclaimer: This document provides general guidance. Always consult the specific Safety Data Sheet (SDS) for this compound provided by the manufacturer and follow all applicable federal, state, and local regulations. An official SDS for this compound was not publicly available at the time of this writing. The following procedures are based on best practices for the disposal of non-acutely toxic chemical waste in a laboratory setting.
Key Chemical and Safety Data
The following table summarizes general data pertinent to the handling and disposal of laboratory chemicals. Specific values for this compound should be obtained from the manufacturer's Safety Data Sheet.
| Data Point | General Information |
| Chemical Name | This compound |
| Synonyms | CXCR3 Antagonist |
| Chemical Formula | Not Publicly Available |
| Molecular Weight | Not Publicly Available |
| Physical State | Solid |
| Solubility | Soluble in DMSO |
| Known Hazards | Specific hazards are not publicly available. Assume the compound is harmful if swallowed, causes skin irritation, and causes serious eye irritation until an official SDS is consulted. |
| Personal Protective Equipment (PPE) | Nitrile gloves, safety glasses with side shields, lab coat. |
Disposal Workflow
The proper disposal of this compound, like any laboratory chemical, follows a structured workflow to ensure safety and compliance. The diagram below illustrates the key steps in this process.
Figure 1. General workflow for the proper disposal of this compound.
Step-by-Step Disposal Procedures
The following steps provide a detailed guide for the proper disposal of this compound waste.
1. Personal Protective Equipment (PPE): Before handling any chemical waste, ensure you are wearing the appropriate PPE, including but not limited to:
-
Nitrile gloves (double-gloving is recommended)
-
Safety glasses with side shields or goggles
-
A flame-resistant lab coat
2. Waste Segregation:
-
Solid Waste: Collect all solid waste contaminated with this compound, such as unused compound, contaminated personal protective equipment (gloves, weigh boats, etc.), and absorbent materials from spill cleanups, in a designated, properly labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound, including unused solutions and solvent rinses, in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other incompatible waste streams.
3. Waste Container Management:
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name (this compound), and the primary hazards (e.g., "Flammable," "Toxic").
-
Closure: Keep waste containers securely closed at all times, except when adding waste.
-
Compatibility: Ensure the waste container material is compatible with the chemical waste being collected.
4. Storage:
-
Store hazardous waste containers in a designated, well-ventilated, and secure area.
-
Use secondary containment (e.g., a larger, chemically resistant bin) to prevent the spread of material in case of a leak.
5. Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Never dispose of this compound down the drain or in the regular trash.
Experimental Protocols Referenced
The disposal procedures outlined above are based on standard laboratory safety protocols and do not stem from specific experimental results. The core principle is the containment and proper disposal of a potentially hazardous chemical in accordance with institutional and regulatory guidelines. The biological activity of this compound as a CXCR3 antagonist, while central to its research use, does not alter the fundamental procedures for its chemical disposal. The primary consideration for disposal is the chemical's unknown hazard profile, necessitating cautious handling and disposal as hazardous waste.
Essential Safety and Logistical Information for Handling ACT-660602
Disclaimer: This document provides essential guidance for handling ACT-660602 based on general laboratory safety principles for novel chemical compounds. A specific Safety Data Sheet (SDS) for this compound is not publicly available. It is imperative to obtain the compound-specific SDS from your supplier and to conduct a thorough risk assessment before commencing any work. This information is intended for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
As a novel small molecule inhibitor, this compound should be handled with caution, assuming it is potentially hazardous. The following personal protective equipment (PPE) and handling procedures are recommended to minimize exposure.
Personal Protective Equipment (PPE) Summary
| PPE Category | Item | Specification | Purpose |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene | Prevent skin contact. |
| Eye Protection | Safety glasses with side shields or goggles | ANSI Z87.1-compliant | Protect eyes from splashes. |
| Body Protection | Laboratory coat | Fully buttoned | Protect skin and clothing. |
| Respiratory Protection | Fume hood or ventilated enclosure | - | Minimize inhalation of dust or aerosols. |
Storage and Stability
Proper storage is crucial to maintain the integrity of this compound.
| Parameter | Recommendation |
| Storage Temperature | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. |
| Storage Conditions | Store in a well-ventilated, dry place away from incompatible materials. |
Operational Plan for Handling this compound
A systematic approach is essential when working with a novel compound. The following workflow outlines the key steps for safe handling from receipt to disposal.
Experimental Protocol: Weighing and Reconstituting a Novel Compound
This protocol provides a step-by-step guide for the initial handling of a powdered novel compound like this compound.
-
Preparation:
-
Ensure the chemical fume hood is certified and functioning correctly.
-
Gather all necessary equipment: analytical balance, spatulas, weighing paper, appropriate solvent (e.g., DMSO), and vortex mixer.
-
Don the appropriate PPE as outlined in the table above.
-
-
Weighing:
-
Perform all weighing operations within the fume hood to contain any airborne particles.
-
Use anti-static weighing dishes if the compound is static.
-
Carefully transfer the desired amount of this compound powder using a clean spatula.
-
Close the primary container tightly after weighing.
-
-
Reconstitution:
-
Add the appropriate volume of solvent to the vessel containing the weighed compound.
-
Cap the vessel securely.
-
Mix thoroughly using a vortex mixer until the compound is fully dissolved.
-
Label the solution clearly with the compound name, concentration, solvent, and date of preparation.
-
Disposal Plan
Proper disposal of novel chemical compounds is critical to ensure laboratory and environmental safety.
Waste Segregation and Disposal
| Waste Type | Handling and Disposal Procedure |
| Solid Waste | Contaminated consumables (e.g., weighing paper, pipette tips, gloves) should be collected in a dedicated, sealed, and clearly labeled hazardous waste container. |
| Liquid Waste | Unused solutions of this compound and contaminated solvents should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed. |
| Empty Containers | Empty containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected as hazardous liquid waste. Deface the label on the empty container before disposal in accordance with institutional guidelines. |
Signaling Pathway of a CXCR3 Antagonist
This compound is an antagonist of the chemokine receptor CXCR3. Understanding its mechanism of action is key to its application in research. The following diagram illustrates the signaling pathway inhibited by a CXCR3 antagonist.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
